Hexyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-6-7-10-8(2)9/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGQPLXWSUTHQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Record name | HEXYL ACETATE | |
| Source | CAMEO Chemicals | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6022006 | |
| Record name | Hexyl acetate | |
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Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexyl acetate appears as a colorless liquid with a mild sweet odor. Flash point 113 °F. A moderate fire risk. Inhalation may cause adverse effects. Insoluble in water and very soluble in alcohols and ethers. When heated to high temperatures emits acrid smoke and fumes. Used as a solvent and as a propellant in aerosols., Dry Powder, Liquid; Liquid; Liquid, Other Solid, Colorless liquid with a sweet fruity odor; [HSDB], Liquid, colourless liquid with a fruity odour | |
| Record name | HEXYL ACETATE | |
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| Record name | Acetic acid, hexyl ester | |
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| Record name | Acetic acid, hexyl ester | |
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| Record name | Hexyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Hexyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/248/ | |
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Boiling Point |
334.4 to 338 °F at 760 mmHg (USCG, 1999), 171.5 °C, 170.00 to 172.00 °C. @ 760.00 mm Hg | |
| Record name | HEXYL ACETATE | |
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| Record name | n-Hexyl Acetate | |
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| Record name | Hexyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
99 °F (USCG, 1999), 45 °C, 113 °F (45 °C) (Closed cup) | |
| Record name | HEXYL ACETATE | |
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| Record name | Acetic acid, hexyl ester | |
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| Record name | n-Hexyl Acetate | |
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Solubility |
Very soluble in alcohol and ether, In water, 511 mg/L at 25 °C, 0.511 mg/mL at 25 °C, soluble in alcohol, ether; insoluble in water, 1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | n-Hexyl Acetate | |
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| Record name | Hexyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Hexyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/248/ | |
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Density |
0.876 (USCG, 1999) - Less dense than water; will float, 0.8779 g/cu cm at 15 °C, 0.868-0.872 | |
| Record name | HEXYL ACETATE | |
| Source | CAMEO Chemicals | |
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| Record name | n-Hexyl Acetate | |
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| Record name | Hexyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/248/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
1.32 [mmHg], 1.32 mm Hg at 25 °C | |
| Record name | Acetic acid, hexyl ester | |
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| Record name | n-Hexyl Acetate | |
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Color/Form |
Colorless liquid | |
CAS No. |
142-92-7, 88230-35-7 | |
| Record name | HEXYL ACETATE | |
| Source | CAMEO Chemicals | |
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| Record name | Hexyl acetate | |
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| Record name | n-Hexyl acetate | |
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| Record name | Hexanol, acetate, branched and linear | |
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| Record name | Hexyl acetate | |
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| Record name | Acetic acid, hexyl ester | |
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| Record name | Hexyl acetate | |
| Source | EPA DSSTox | |
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| Record name | Hexyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.066 | |
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| Record name | A mixture of: 1-hexyl acetate; 2-methyl-1-pentyl acetate; 3-methyl-1-pentyl acetate; 4-methyl-1-pentyl acetate; other mixed linear and branched C6-alkyl acetates | |
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| Record name | Hexanol, acetate, branched and linear | |
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| Record name | HEXYL ACETATE | |
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| Record name | n-Hexyl Acetate | |
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| Record name | Hexyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-112 °F (USCG, 1999), -80.9 °C, -81 °C | |
| Record name | HEXYL ACETATE | |
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| Record name | n-Hexyl Acetate | |
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| Record name | Hexyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029980 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Hexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl acetate (n-hexyl acetate) is an organic compound classified as an ester. It is formed from the esterification of hexanol and acetic acid.[1] This colorless liquid is characterized by a sweet, fruity odor reminiscent of pears and apples, which has led to its widespread use in the flavor and fragrance industries.[1][2] Beyond its aromatic properties, this compound serves as a versatile solvent for resins, polymers, fats, and oils, and is utilized in the manufacturing of coatings, adhesives, and inks.[1][3][4] Its natural occurrence in various fruits, such as apples and plums, and in alcoholic beverages, underscores its relevance in food chemistry and metabolomics.[3][4] This guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and analysis of this compound.
Chemical Structure
This compound is the acetate ester of hexan-1-ol.[4][5] The structure consists of a hexyl group attached to the oxygen atom of an acetate group.
Caption: 2D Chemical Structure of this compound.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O₂ | [1][3][4] |
| Molecular Weight | 144.21 g/mol | [5] |
| Appearance | Colorless liquid | [3][4] |
| Odor | Mild, sweet, fruity | [4][5] |
| Density | 0.8673 - 0.87 g/mL at 25 °C | [3][6] |
| Boiling Point | 155 - 171.5 °C | [3][7] |
| Melting Point | -80 °C | [3][4][6] |
| Flash Point | 37 - 58 °C | [8][9] |
| Refractive Index | n20/D 1.409 | [6] |
| Solubility in water | 0.4 g/L (20 °C) | [3] |
| Solubility in organic solvents | Very soluble in alcohols and ethers | [4][5] |
| Vapor Pressure | 5 hPa (20 °C) | [10] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [11] |
| Synonyms | n-Hexyl acetate, Hexyl ethanoate, Acetic acid hexyl ester | [1][11] |
| CAS Number | 142-92-7 | [1][4] |
| SMILES | CCCCCCOC(C)=O | [1][6] |
| InChI | InChI=1S/C8H16O2/c1-3-4-5-6-7-10-8(2)9/h3-7H2,1-2H3 | [1][6] |
| InChIKey | AOGQPLXWSUTHQB-UHFFFAOYSA-N | [1][6] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from n-hexanol and glacial acetic acid using sulfuric acid as a catalyst. This method is an example of a Fischer esterification.[7]
Materials:
-
n-Hexanol
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Distillation apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine n-hexanol and a molar excess of glacial acetic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours.[8]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and saturated sodium chloride solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by distillation, collecting the fraction that boils in the expected range.[1]
Analysis of this compound by Gas Chromatography (GC)
This protocol outlines a general procedure for the analysis of this compound using a gas chromatograph with a flame ionization detector (FID).
Equipment and Materials:
-
Gas chromatograph with FID
-
Capillary column suitable for ester analysis (e.g., nonpolar or mid-polar)
-
Helium or nitrogen carrier gas
-
This compound standard
-
Solvent for sample dilution (e.g., hexane or ethanol)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent.
-
Instrument Setup:
-
Set the injector and detector temperatures (e.g., 250 °C).
-
Program the oven temperature. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 230 °C).
-
Set the carrier gas flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition and Analysis:
-
Record the chromatogram.
-
Identify the this compound peak by comparing its retention time to that of a known standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
-
Analysis of this compound by ¹H NMR Spectroscopy
This protocol provides a general method for obtaining a proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound.
Equipment and Materials:
-
NMR spectrometer (e.g., 90 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., chloroform-d, CDCl₃)
-
This compound sample
-
Internal standard (e.g., tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in the deuterated solvent in an NMR tube. Add a small amount of TMS as an internal standard.
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks to determine the relative number of protons.
-
Assign the peaks to the corresponding protons in the this compound molecule based on their chemical shift, integration, and splitting pattern. The expected signals for this compound are: a triplet corresponding to the terminal methyl group of the hexyl chain, a singlet for the methyl group of the acetate moiety, a triplet for the methylene group attached to the ester oxygen, and multiplets for the other methylene groups in the hexyl chain.[7]
-
Safety and Toxicity
This compound is a flammable liquid and vapor.[9] It should be handled in a well-ventilated area, and sources of ignition should be avoided.[9] Personal protective equipment, including gloves and safety glasses, should be worn.[5]
Table 3: Toxicity Data
| Test | Species | Route | Value | Source(s) |
| LD50 | Rat | Oral | 36,230 - 41,500 mg/kg | [5] |
| LD50 | Rabbit | Dermal | >5000 mg/kg | [4][5] |
Logical Relationships and Workflows
The synthesis and analysis of this compound follow a logical progression from preparation to purification and characterization.
Caption: Workflow for the Synthesis and Analysis of this compound.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. Item - Synthesis of n-hexyl acetate in batch and chromatographic reactors - Loughborough University - Figshare [repository.lboro.ac.uk]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. odp.library.tamu.edu [odp.library.tamu.edu]
- 10. Solved hexyl acetateObtain the 1HNMR Spectrum of your | Chegg.com [chegg.com]
- 11. scielo.br [scielo.br]
A Technical Guide to the Synthesis of Hexyl Acetate via SN2 Reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of hexyl acetate, a common fragrance and flavor ester, through a bimolecular nucleophilic substitution (SN2) reaction. This method offers a direct and efficient pathway for the formation of the ester bond by reacting an acetate nucleophile with a hexyl electrophile. This document outlines the underlying chemical principles, a detailed experimental protocol, and expected quantitative outcomes.
Introduction and Core Principles
This compound is an organic compound with the formula CH₃COO(CH₂)₅CH₃. It is a colorless liquid with a characteristic fruity, pear-like odor.[1][2] In industrial applications, it serves as a solvent and is a key component in fragrances and flavorings.[3]
The synthesis of this compound can be effectively achieved via an SN2 reaction. This mechanism involves the backside attack of a nucleophile on an electrophilic carbon atom, leading to the displacement of a leaving group in a single, concerted step.[4][5] For this synthesis, the acetate ion (CH₃COO⁻) acts as the nucleophile, and a primary alkyl halide, such as 1-bromohexane, serves as the electrophile.[6][7] The choice of a primary alkyl halide is crucial as it minimizes steric hindrance, favoring the SN2 pathway over competing elimination (E2) reactions.[4]
The reaction is typically conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which effectively solvates the cation of the acetate salt (e.g., K⁺) while leaving the acetate anion relatively free and highly nucleophilic.[6][8] The application of heat is generally required to overcome the activation energy of the reaction.[7]
Reaction Mechanism and Experimental Workflow
The SN2 reaction for the synthesis of this compound proceeds through a well-defined transition state. The diagrams below illustrate the reaction mechanism and a typical experimental workflow for this synthesis.
Quantitative Data Summary
The following table summarizes representative quantitative data from a laboratory-scale synthesis of this compound via the SN2 reaction between 1-bromohexane and potassium acetate in DMF.[9][10]
| Parameter | Value | Reference |
| Reactants | ||
| 1-Bromohexane | 3.50 mL (4.55 g, 27.6 mmol) | [9] |
| Potassium Acetate | 3.123 g (31.8 mmol) | [9] |
| Solvent (DMF) | 5.0 mL | [9] |
| Reaction Conditions | ||
| Temperature | Not specified (Heating) | [9] |
| Reaction Time | Not specified | [9] |
| Product Yield | ||
| Limiting Reagent | 1-Bromohexane | [9] |
| Theoretical Yield | 3.98 g (calculated) | [9] |
| Actual Yield | 1.561 g | [9] |
| Percent Yield | 39.2% | [9] |
Experimental Protocol
This section details a representative protocol for the synthesis of this compound.
4.1 Materials and Equipment
-
Reagents: 1-Bromohexane (≥98%), potassium acetate (anhydrous, ≥99%), N,N-dimethylformamide (DMF, anhydrous, ≥99.8%), diethyl ether (anhydrous), magnesium sulfate (anhydrous), deionized water.
-
Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, fractional distillation apparatus, standard glassware.
4.2 Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add potassium acetate (3.123 g). Add anhydrous DMF (5.0 mL) to the flask.
-
Addition of Alkyl Halide: While stirring, add 1-bromohexane (3.50 mL) to the flask.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture using a heating mantle. Maintain a gentle reflux for approximately 2-3 hours. The formation of a salt precipitate (potassium bromide) may be observed.
-
Work-up and Extraction: After the reaction period, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 20 mL of deionized water. Rinse the reaction flask with a small amount of diethyl ether (approx. 10 mL) and add this to the separatory funnel. Extract the aqueous layer with two additional 15 mL portions of diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with 20 mL of deionized water to remove any remaining DMF, followed by 20 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Decant or filter the dried solution to remove the magnesium sulfate. Remove the diethyl ether solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 169-171 °C.[1]
-
Characterization: Confirm the identity and purity of the collected this compound using Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and ¹³C NMR spectroscopy.
Product Characterization Data
The identity of the synthesized this compound can be confirmed by spectroscopic analysis.
-
¹H NMR (CDCl₃):
-
¹³C NMR (CDCl₃):
-
δ 171.1 (-C =O)
-
δ 64.6 (-O-C H₂)
-
δ 31.5, 28.6, 25.6, 22.5 (alkyl chain carbons)
-
δ 20.9 (-C(=O)-C H₃)
-
δ 14.0 (-C H₃)[13]
-
-
Mass Spectrometry (EI):
-
Major fragments (m/z): 43 (base peak), 56, 61, 84.[2]
-
Potential Side Reactions and Optimization
While the use of a primary alkyl halide like 1-bromohexane strongly favors the SN2 pathway, a potential side reaction is E2 elimination, which would yield 1-hexene.[14] This is generally minimized by using a non-basic nucleophile like acetate and avoiding excessively high temperatures.
To optimize the reaction, ensure all reagents and the solvent are anhydrous, as water can hydrolyze the ester product and decrease the nucleophilicity of the acetate ion. The use of phase-transfer catalysis has also been reported to improve yields in similar SN2 reactions.[15] Reaction time and temperature can be adjusted based on monitoring the disappearance of the starting material via techniques like Thin Layer Chromatography (TLC) or GC.
References
- 1. ScenTree - this compound (CAS N° 142-92-7) [scentree.co]
- 2. This compound | C8H16O2 | CID 8908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Answered: Synthesis of this compound via an Sn2 Reaction. DMF Br Heat | bartleby [bartleby.com]
- 7. Answered: Synthesis of this compound via an Sn2 Reaction. DMF Br Heat | bartleby [bartleby.com]
- 8. Solved Synthesis of this compound via an Sn2 Reaction. liim | Chegg.com [chegg.com]
- 9. Solved 4. In the synthesis of this compound, a student used | Chegg.com [chegg.com]
- 10. Answered: In the synthesis of this compound, a student used 1.552 g of potassium acetate, 1.75 mL of 1-bromohexane, and 2.5 mL of DMF to obtain this compound. Show all… | bartleby [bartleby.com]
- 11. This compound(142-92-7) 1H NMR spectrum [chemicalbook.com]
- 12. Solved This is the h NMR for this compound. I am trying to | Chegg.com [chegg.com]
- 13. hmdb.ca [hmdb.ca]
- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 15. colab.ws [colab.ws]
The Ubiquitous Aroma of Ripe Fruit: A Technical Guide to the Natural Occurrence of Hexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Hexyl acetate, a carboxylate ester, is a key contributor to the characteristic sweet and fruity aroma of many ripened fruits and various plants. Its presence is a significant factor in the flavor profile and quality of numerous commercially important crops. This technical guide provides an in-depth exploration of the natural occurrence of this compound, its biosynthesis, the analytical methodologies for its quantification, and the signaling pathways that regulate its production in plants.
Quantitative Occurrence of this compound in Fruits and Plants
This compound is found in a wide variety of fruits, with its concentration varying significantly depending on the species, cultivar, and ripening stage. The following table summarizes the quantitative data on this compound concentrations reported in various fruits.
| Fruit Species | Cultivar/Variety | Concentration Range (µg/kg fresh weight) | Reference |
| Apple (Malus domestica) | Honey Crisps | up to 27,813.56 ± 2310.07 | |
| 'Pinova' | Affected by storage conditions | ||
| 'Red Prince' | Affected by storage conditions | ||
| Pear (Pyrus communis) | Dr. Guyot | up to 19,910 | |
| 'La France' | 16,800 | ||
| Various European Pears | 5.76 - 64.43 (in juice) | ||
| Strawberry (Fragaria × ananassa) | 'Maehyang' | Highest relative level among tested cultivars | |
| American Varieties | Prominently present | ||
| Blueberry (Vaccinium corymbosum) | Highbush | Found in high concentrations | |
| Plum (Prunus domestica) | 'Horvin' | 3,400 | |
| Banana (Musa spp.) | 'Fenjiao' | Detected at high levels | |
| 'Gran Enano' | A main ester component |
Biosynthesis of this compound: The Lipoxygenase (LOX) Pathway
The biosynthesis of this compound in plants is primarily a result of the lipoxygenase (LOX) pathway, which utilizes fatty acids as precursors. This pathway is a significant source of various volatile organic compounds (VOCs) that contribute to the aroma of fruits and the "green leaf volatiles" of plants.
The key steps leading to the formation of this compound are:
-
Release of Fatty Acids: Linoleic and linolenic acids are released from plant cell membranes.
-
Oxygenation by Lipoxygenase (LOX): LOX enzymes catalyze the addition of molecular oxygen to these fatty acids, forming hydroperoxides.
-
Cleavage by Hydroperoxide Lyase (HPL): The hydroperoxides are then cleaved by HPL to produce aldehydes, such as hexanal.
-
Reduction to Alcohol: Alcohol dehydrogenase (ADH) reduces the aldehydes to their corresponding alcohols, in this case, hexanol.
-
Esterification by Alcohol Acyltransferase (AAT): Finally, alcohol acyltransferase (AAT) enzymes catalyze the esterification of the alcohol (hexanol) with an acyl-CoA molecule, typically acetyl-CoA, to form this compound.
Experimental Protocol: Quantification of this compound using HS-SPME-GC-MS
The analysis of volatile compounds like this compound from plant matrices is most commonly and effectively performed using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method is solvent-free, sensitive, and requires minimal sample preparation.
Sample Preparation
-
Harvesting and Storage: Harvest fruits or plant tissues at the desired stage of maturity. For analysis of fresh samples, proceed immediately. For later analysis, flash-freeze the samples in liquid nitrogen and store them at -80°C to halt enzymatic activity.
-
Homogenization: Weigh a precise amount of fresh or frozen tissue (e.g., 1-5 g) and homogenize it. This can be done in a blender or with a mortar and pestle. To inhibit further enzymatic activity, homogenization can be performed in a saturated CaCl₂ solution.
-
Internal Standard Spiking: Add a known concentration of an internal standard to the homogenate. A suitable internal standard should be a compound that is chemically similar to this compound but not naturally present in the sample, such as a deuterated analog (e.g., this compound-d3) or a compound with similar volatility and chromatographic behavior (e.g., heptyl acetate or fluorobenzene).
-
Vial Preparation: Transfer a precise volume of the homogenized sample (e.g., 1-5 mL) into a headspace vial (e.g., 20 mL). The addition of a salt, such as sodium chloride, can increase the volatility of the analytes. Seal the vial with a septum cap.
HS-SPME Procedure
-
Fiber Selection: Choose an appropriate SPME fiber. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile compounds.
-
Incubation and Extraction: Place the vial in a heated agitator. Incubate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace. Then, expose the SPME fiber to the headspace for a defined extraction time (e.g., 20-40 minutes).
GC-MS Analysis
-
Desorption: Insert the SPME fiber into the heated injection port of the gas chromatograph (e.g., at 250°C) to desorb the analytes onto the analytical column.
-
Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms or HP-5ms). The oven temperature program should be optimized to achieve good separation of the target analytes. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
Mass Spectrometry Detection: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.
Quantification
-
Calibration Curve: Prepare a series of standard solutions of this compound at different concentrations in a suitable solvent or a model matrix. Spike each standard with the same concentration of the internal standard as the samples. Analyze these standards using the same HS-SPME-GC-MS method to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Calculation: Determine the concentration of this compound in the samples by using the peak area ratio from the sample chromatogram and the equation of the calibration curve.
Regulatory Signaling Pathways
The production of this compound is tightly regulated by complex signaling pathways, primarily involving the plant hormones jasmonate and ethylene. These signaling molecules play crucial roles in fruit ripening and plant defense responses, often exhibiting crosstalk and synergistic or antagonistic interactions.
Jasmonate Signaling Pathway
Jasmonates (JAs), including jasmonic acid and its methyl ester, are key regulators of plant defense and development. The JA signaling pathway is initiated in response to various stimuli, such as wounding or herbivory.
-
JA Biosynthesis: Upon stimulation, JA is synthesized from linolenic acid.
-
JAZ Repressor Degradation: In the absence of JA, JAZ (Jasmonate ZIM-domain) proteins repress the activity of transcription factors. When JA levels rise, it is converted to its bioactive form, JA-isoleucine (JA-Ile), which promotes the interaction between JAZ proteins and the F-box protein COI1, leading to the degradation of JAZ repressors via the 26S proteasome.
-
Activation of Transcription Factors: The degradation of JAZ repressors releases transcription factors, most notably MYC2 .
-
Gene Expression: Activated MYC2 and other transcription factors then bind to the promoters of JA-responsive genes, including those encoding enzymes in the LOX pathway, such as LOX and AAT, leading to the production of this compound and other volatile compounds.
Ethylene Signaling Pathway
Ethylene is a gaseous hormone that plays a central role in the ripening of climacteric fruits.
-
Ethylene Perception: Ethylene is perceived by receptors located on the endoplasmic reticulum membrane.
-
Signal Transduction: In the absence of ethylene, the receptors activate a protein kinase, CTR1, which suppresses the downstream signaling pathway. When ethylene binds to its receptors, CTR1 is inactivated, allowing the downstream components, such as EIN2 and EIN3/EIL1, to become active.
-
Activation of Ethylene Response Factors (ERFs): EIN3 and EIL1 are transcription factors that activate the expression of a large family of other transcription factors known as Ethylene Response Factors (ERFs) .
-
Gene Expression: These ERFs then bind to the promoters of ethylene-responsive genes, including those involved in aroma production, such as AAT genes, thereby promoting the synthesis of esters like this compound.
Crosstalk between Jasmonate and Ethylene Signaling
The jasmonate and ethylene signaling pathways are interconnected and can act synergistically to regulate the production of volatile compounds. For instance, some ERFs can be co-regulated by both ethylene and jasmonate signaling. The transcription factor MYC2 in the jasmonate pathway and ERFs in the ethylene pathway can interact to fine-tune the expression of genes involved in aroma biosynthesis, allowing the plant to produce specific volatile blends in response to different developmental and environmental cues.
Conclusion
This compound is a vital component of the aroma profile of numerous fruits and plants, directly impacting their perceived quality and consumer acceptance. Its biosynthesis is intricately linked to the lipoxygenase pathway and is under the sophisticated control of the jasmonate and ethylene signaling networks. A thorough understanding of these processes, facilitated by robust analytical techniques like HS-SPME-GC-MS, is crucial for researchers in the fields of agriculture, food science, and natural product chemistry. This knowledge can be leveraged for the development of new crop varieties with enhanced flavor profiles and for the quality control of fruit and plant-derived products. For professionals in drug development, understanding the biosynthesis and regulation of such volatile compounds can provide insights into plant secondary metabolism and potential bioactive molecules.
Spectroscopic Analysis of Hexyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for hexyl acetate, a common fragrance and flavor agent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis and drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound are presented below.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values are summarized in the table below.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |
| a | 4.05 | Triplet (t) | 6.7 | 2H |
| b | 2.04 | Singlet (s) | - | 3H |
| c | 1.62 | Quintet (p) | 6.8 | 2H |
| d | 1.31 | Multiplet (m) | - | 6H |
| e | 0.90 | Triplet (t) | 6.9 | 3H |
Structure with Proton Assignments:
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts for each carbon atom in this compound are listed below.[1][2][3][4]
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C=O | 171.03 |
| O-CH₂ | 64.67 |
| O-CH₂-CH₂ | 31.60 |
| O-(CH₂)₂-CH₂ | 28.76 |
| O-(CH₂)₃-CH₂ | 25.75 |
| CH₂-CH₃ | 22.65 |
| C=O-CH₃ | 20.94 |
| CH₂-CH₃ | 14.03 |
Structure with Carbon Assignments:
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for an ester.[5][6][7]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2960-2860 | C-H stretch | Alkane |
| 1740 | C=O stretch | Ester |
| 1240 | C-O stretch | Ester |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
The molecular ion peak (M⁺) for this compound is observed at m/z = 144, which corresponds to its molecular weight.[8][9] The major fragments observed in the electron ionization (EI) mass spectrum are detailed in the table below.[8]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 144 | Low | [C₈H₁₆O₂]⁺ (Molecular Ion) |
| 84 | 21.5 | [C₆H₁₂]⁺ (Loss of acetic acid) |
| 61 | 24.7 | [CH₃COOH₂]⁺ (McLafferty rearrangement) |
| 56 | 57.4 | [C₄H₈]⁺ |
| 43 | 100 | [CH₃CO]⁺ (Base Peak) |
Experimental Protocols
The following sections describe the general procedures for acquiring the spectroscopic data presented in this guide.
NMR Spectroscopy Protocol
Sample Preparation:
-
A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[5][10][11]
-
A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0.00 ppm.
-
The solution is then transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: The spectrum is typically acquired on a 300 or 500 MHz NMR spectrometer.[12] Standard acquisition parameters include a 30° or 45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.[13]
-
¹³C NMR: The spectrum is acquired on the same instrument, often requiring a larger number of scans due to the low natural abundance of the ¹³C isotope.[12] Proton decoupling is used to simplify the spectrum.
Infrared (IR) Spectroscopy Protocol
Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):
-
A drop of neat this compound is placed directly onto the ATR crystal of an FTIR spectrometer.[14][15]
-
The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrument-related absorptions.
Mass Spectrometry Protocol
Sample Introduction and Ionization (Electron Ionization - EI):
-
A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) inlet.
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[16]
-
This causes the molecule to ionize and fragment.
Data Analysis:
-
The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Workflows
The following diagrams illustrate the logical flow of the spectroscopic analyses described.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for IR Spectroscopic Analysis.
Caption: Workflow for Mass Spectrometry Analysis.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. This compound(142-92-7) 1H NMR [m.chemicalbook.com]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Liquid electron ionization-mass spectrometry as a novel strategy for integrating normal-phase liquid chromatography with low and high-resolution mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. This compound(142-92-7) IR Spectrum [m.chemicalbook.com]
- 9. compoundchem.com [compoundchem.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
Hexyl Acetate: A Technical Profile of its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of hexyl acetate, specifically its boiling point and density. The information is curated for professionals in research and development who require precise and reliable data for their work. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and presents a logical framework for understanding the interplay of these properties.
Core Physical Properties
This compound (C8H16O2) is a colorless liquid recognized for its characteristic fruity odor, reminiscent of pears and apples.[1][2] Beyond its aromatic applications in the flavor and fragrance industries, it serves as a versatile solvent in various industrial processes.[2][3] A thorough understanding of its physical properties is paramount for its effective application and for ensuring safety and consistency in experimental and manufacturing settings.
Quantitative Data Summary
The boiling point and density of this compound have been determined by multiple sources. The following table aggregates this data, providing a range of observed values. Variations in reported figures can be attributed to differences in experimental conditions and sample purity.
| Physical Property | Value | Conditions |
| Boiling Point | 168-170 °C | at 760 mmHg (lit.)[4][5][6] |
| 155–156 °C | Not specified[3] | |
| 171.5 °C | at 760 Torr[7][8][9] | |
| 170 - 172 °C | Not specified[10] | |
| 169 °C | Not specified[11] | |
| Density | 0.87 g/mL | at 25 °C (lit.)[4][5][6] |
| 0.8673 g/cm³ | at 25 °C, 100 kPa[3] | |
| 0.8779 g/cm³ | at 15 °C[7][8] | |
| 0.87 | Not specified[10] | |
| 0.871 g/mL | Not specified[11] | |
| 0.873 (20/4 °C) | Not specified[12] | |
| 0.876 | (USCG, 1999)[1] |
Experimental Protocols
The determination of the physical properties of chemical compounds like this compound follows standardized experimental procedures to ensure accuracy and reproducibility. The methodologies outlined below are based on established standards.
Boiling Point Determination (Distillation Range)
The boiling point of this compound is typically determined using the distillation method, which is standardized by ASTM D1078.[13]
Objective: To measure the temperature range over which a liquid boils under atmospheric pressure.
Apparatus:
-
Distillation flask
-
Condenser
-
Adapter
-
Graduated cylinder for receiving the distillate
-
Calibrated thermometer (e.g., ASTM Solvents Distillation Thermometer 103C)[13]
-
Heating mantle or another suitable heat source
Procedure:
-
A measured volume of the this compound sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring that the thermometer bulb is positioned correctly at the level of the side arm of the flask leading to the condenser.
-
The sample is heated, and the temperature is recorded when the first drop of distillate falls from the condenser tip (initial boiling point).
-
Heating is continued at a regulated rate, and the temperature is observed as the distillation proceeds.
-
The final boiling point is recorded when the last of the liquid evaporates from the bottom of the flask. The distillation range is the temperature difference between the initial and final boiling points.
Density Determination
The density of this compound can be accurately measured using a digital density meter, as described in ASTM D4052.[13]
Objective: To determine the mass per unit volume of a liquid at a specified temperature.
Apparatus:
-
Digital density meter with a thermostatically controlled measurement cell
-
Syringes for sample injection
-
Calibrating fluids with known densities (e.g., dry air and distilled water)
Procedure:
-
The digital density meter is calibrated according to the manufacturer's instructions using at least two reference standards.
-
The measurement cell is cleaned and dried thoroughly.
-
The temperature of the measurement cell is set to the desired value (e.g., 20°C or 25°C) and allowed to stabilize.
-
A sample of this compound is drawn into a syringe, ensuring no air bubbles are present.
-
The sample is carefully injected into the measurement cell.
-
The instrument measures the oscillation period of a U-shaped tube containing the sample, which is then converted into a density value.
-
The reading is allowed to stabilize, and the density value is recorded.
Logical Relationships
The physical properties of a substance are intrinsically linked to its chemical identity and structure. The following diagram illustrates the fundamental relationship between this compound and its key physical characteristics.
References
- 1. This compound | C8H16O2 | CID 8908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 142-92-7: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound 99 142-92-7 [sigmaaldrich.com]
- 5. 142-92-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Cas 142-92-7,this compound | lookchem [lookchem.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. ez.restek.com [ez.restek.com]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound [stenutz.eu]
- 12. parchem.com [parchem.com]
- 13. kelid1.ir [kelid1.ir]
Solubility of hexyl acetate in organic solvents and water
An In-depth Technical Guide to the Solubility of Hexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of experimental workflows and the underlying chemical principles governing solubility.
Executive Summary
This compound (C₈H₁₆O₂) is an ester known for its characteristic fruity odor, reminiscent of pears and apples.[1] It is widely used as a flavoring agent, in perfumes, and as a solvent for resins, polymers, fats, and oils.[1][2] Understanding its solubility profile is critical for its application in various industrial and research settings, including formulation development, reaction chemistry, and extraction processes. This guide details its hydrophobic nature, providing specific solubility data and the methodologies to determine it.
Solubility Profile of this compound
This compound is a very hydrophobic and relatively neutral molecule.[1] Its structure, consisting of a polar ester group and a nonpolar six-carbon alkyl chain, dictates its solubility behavior. This dual nature allows it to be miscible with many organic solvents while having very low solubility in water.
Quantitative Solubility Data
The solubility of this compound in water is low, as is typical for esters with a moderately long hydrocarbon chain.[3] In contrast, it is readily soluble or miscible with a wide range of common organic solvents. The principle of "like dissolves like" is a good predictor of this behavior; the nonpolar hexyl chain dominates, leading to high affinity for nonpolar and moderately polar organic solvents.[4]
The table below summarizes the available quantitative data.
| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) |
| Water | H₂O | Polar Protic | 0.4 g/L | 20 |
| Ethanol | C₂H₅OH | Polar Protic | Miscible | Not Specified |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Very Soluble / Miscible | Not Specified |
| Benzene | C₆H₆ | Nonpolar | Miscible | Not Specified |
| Propylene Glycol | C₃H₈O₂ | Polar Protic | Soluble | Not Specified |
| Oils | N/A | Nonpolar | Miscible | Not Specified |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry. The Shake-Flask method is the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability.[8][9] Other methods like Gas Chromatography (GC) and Refractive Index measurements can also be employed.
Shake-Flask Method
This method is considered the most reliable for measuring the equilibrium solubility of a compound in a solvent.[8]
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water)
-
Stoppered flasks or vials
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (incubator or water bath)
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID), UV-Vis Spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a stoppered flask. The presence of undissolved solute is necessary to ensure a saturated solution is formed.[8]
-
Equilibration: Place the flask in a temperature-controlled shaker or water bath. Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[9][10] The pH of the suspension should be checked at the beginning and end of the experiment if using an aqueous medium.[8]
-
Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature to let the undissolved this compound settle.
-
Sample Collection: Carefully extract a sample from the supernatant (the clear liquid phase). To ensure no undissolved particles are included, the sample must be centrifuged or filtered using a syringe filter that is compatible with the solvent.
-
Quantification: Accurately dilute the saturated sample with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as GC-FID.
-
Calculation: Calculate the solubility by accounting for the dilution factor. The result is typically expressed in units of g/L, mg/mL, or mol/L.
Alternative Methods
-
Gas Chromatography (GC): GC can be used to determine the solubility of volatile compounds. A known volume of the saturated liquid phase is injected into the GC, and the concentration is determined by comparing the peak area to a calibration curve.[11][12] This method is particularly useful for analyzing the solute concentration in the final step of the shake-flask protocol.
-
Refractive Index: The refractive index of a solution changes with the concentration of the solute.[13][14] By creating a calibration curve of refractive index versus known concentrations of this compound in a specific solvent, the solubility can be determined by measuring the refractive index of the saturated solution.[15] This method is most effective for binary solutions where the solute significantly alters the refractive index of the solvent.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps of the widely used Shake-Flask method for determining solubility.
Caption: Workflow of the Shake-Flask method for solubility determination.
Intermolecular Forces and Solubility of this compound
The solubility of this compound is governed by the intermolecular forces between it and the solvent molecules. This diagram illustrates the interactions that lead to miscibility or immiscibility.
Caption: Intermolecular forces governing this compound's solubility.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | 142-92-7 [chemicalbook.com]
- 6. bdmaee.net [bdmaee.net]
- 7. This compound [ventos.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. faculty.weber.edu [faculty.weber.edu]
- 14. lesman.com [lesman.com]
- 15. Chemistry Online @ UTSC [utsc.utoronto.ca]
Hexyl acetate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of hexyl acetate, a significant compound in various scientific and industrial fields. This document outlines its fundamental chemical properties, detailed experimental protocols for its synthesis and analysis, and its metabolic pathway, offering valuable information for professionals in research and development.
Core Chemical and Physical Properties
This compound, also known as n-hexyl ethanoate, is the ester formed from the reaction of hexanol and acetic acid.[1] It is a colorless liquid naturally present in many fruits, such as apples and plums, and is recognized for its characteristic fruity, pear-like odor.[1][2]
| Property | Value | References |
| CAS Number | 142-92-7 | [1][2][3][4] |
| Molecular Formula | C₈H₁₆O₂ | [1][2][3][5] |
| Molecular Weight | 144.21 g/mol | [3] |
| Appearance | Colorless liquid | [5] |
| Density | 0.8673 g/cm³ | [5] |
| Boiling Point | 169-172 °C | [4] |
| Melting Point | -80 °C | [5] |
| Solubility in water | 0.4 g/L (20 °C) | [2] |
| Synonyms | Acetic acid hexyl ester, n-Hexyl acetate, Hexyl ethanoate | [1][4] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This compound is commonly synthesized through the acid-catalyzed esterification of n-hexanol with acetic acid.[1]
Materials:
-
n-hexanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine one molar equivalent of n-hexanol with 1.2 molar equivalents of glacial acetic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol's weight) to the mixture while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the excess acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 169-172 °C.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
GC-MS is a standard method for the identification and quantification of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-300
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.05 (t, 2H, -O-CH₂-)
-
δ 2.04 (s, 3H, -C(O)-CH₃)
-
δ 1.61 (quintet, 2H, -O-CH₂-CH₂-)
-
δ 1.30 (m, 6H, -(CH₂)₃-)
-
δ 0.89 (t, 3H, -CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 171.1 (-C=O)
-
δ 64.6 (-O-CH₂-)
-
δ 31.5, 28.6, 25.6, 22.5 (-(CH₂)₄-)
-
δ 21.0 (-C(O)-CH₃)
-
δ 14.0 (-CH₃)
-
Diagrams and Workflows
References
- 1. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of substrate specificity among human arylacetamide deacetylase and carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical Characterization of a Carboxylesterase from the Archaeon Pyrobaculum sp. 1860 and a Rational Explanation of Its Substrate Specificity and Thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Olfactory Signature of Hexyl Acetate: A Technical Guide for Sensory Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core olfactory characteristics of hexyl acetate, a key aroma compound found in numerous fruits and utilized extensively in the flavor and fragrance industries. This document provides a comprehensive overview of its sensory profile, quantitative data, and detailed experimental protocols for its sensory analysis, designed to assist researchers and professionals in the fields of sensory science and drug development.
Olfactory Profile of this compound
This compound (C8H16O2) is an aliphatic ester recognized for its distinct fruity and green aroma.[1] It is a naturally occurring compound in a variety of fruits, including apples, pears, and strawberries, contributing significantly to their characteristic scent.[1] The olfactory profile of this compound is consistently described by several key descriptors.
The primary aroma is characterized as a fresh and sweet blend of fruity and green notes.[1][2] More specifically, it is often described as reminiscent of crisp apple and ripe pear.[1][2] Subtle nuances of banana and mixed berries can also be perceived.[2] The green aspect of its profile is often described as natural and slightly herbaceous.[1] Some sources also note a bittersweet taste suggestive of pear.[1]
Quantitative Sensory Data
Table 1: Odor Detection Threshold of this compound
| Parameter | Value | Reference |
| Odor Detection Threshold (in air) | 2.9 ppb (parts per billion) | [1] |
Table 2: Qualitative Olfactory Descriptors for this compound
| Primary Descriptors | Secondary/Nuanced Descriptors |
| Fruity | Sweet |
| Green | Apple |
| Pear | Banana |
| Berry | |
| Herbaceous |
Note on Quantitative Data: The data in Table 2 is qualitative. To the best of our knowledge, publicly accessible studies providing mean intensity ratings for these specific descriptors from a trained sensory panel for pure this compound are not available. The generation of such data would require a formal Quantitative Descriptive Analysis (QDA).
Experimental Protocols for Sensory Analysis
To conduct a thorough sensory analysis of this compound, standardized methodologies are crucial. The following are detailed protocols for two key experimental methods: Quantitative Descriptive Analysis (QDA) for developing a comprehensive sensory profile, and Gas Chromatography-Olfactometry (GC-O) for identifying and characterizing the aroma activity of the compound.
Quantitative Descriptive Analysis (QDA) Protocol
QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product. A panel of trained assessors is used to develop a lexicon of descriptive terms and then rate the intensity of these attributes.
Objective: To develop a comprehensive sensory profile of this compound and quantify the intensity of its aroma descriptors.
Materials:
-
This compound (high purity)
-
Odorless solvent (e.g., propylene glycol or mineral oil)
-
Glass vials with PTFE-lined caps
-
Olfactory smelling strips
-
Sensory booths compliant with ISO 8589:2007
-
Data collection software
Procedure:
-
Panelist Selection and Training:
-
Select 8-12 individuals based on their sensory acuity, ability to articulate perceptions, and commitment.
-
Conduct initial screening for olfactory sensitivity using standard aroma identification tests.
-
Train the selected panelists over several sessions (typically 10-15 hours). Training should focus on:
-
Familiarization with the aroma of this compound at various concentrations.
-
Development of a consensus vocabulary to describe the perceived aromas. Reference standards for common aroma descriptors (e.g., pure compounds for "fruity," "green," "apple") should be used to anchor the terminology.
-
Instruction on the use of an unstructured line scale (e.g., a 15-cm line anchored with "low" and "high" intensity) for rating attribute intensities.
-
-
-
Sample Preparation:
-
Prepare a solution of this compound in the chosen odorless solvent at a concentration determined to be easily perceivable but not overwhelming (e.g., 1% v/v).
-
Pipette a standardized volume (e.g., 1 ml) of the solution into coded, clean, and odorless glass vials.
-
Allow the samples to equilibrate at a controlled room temperature (22 ± 2°C) for at least 30 minutes before evaluation.
-
-
Sensory Evaluation:
-
Conduct the evaluation in individual sensory booths under controlled lighting and ventilation to prevent distractions and cross-contamination.
-
Present the coded samples to the panelists in a randomized and balanced order.
-
Instruct panelists to dip a clean smelling strip into the vial and evaluate the aroma.
-
Panelists will then rate the intensity of each agreed-upon descriptor on the unstructured line scale using the data collection software.
-
A mandatory break of at least 2 minutes should be enforced between samples, during which panelists should cleanse their palate with deionized water and unsalted crackers.
-
-
Data Analysis:
-
Convert the ratings from the line scale to numerical values.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to assess the performance of the panel and identify significant differences in attribute intensities if comparing multiple samples.
-
Generate a sensory profile, often visualized as a "spider web" or "radar" plot, to represent the mean intensity ratings for each descriptor.
-
Gas Chromatography-Olfactometry (GC-O) Protocol
GC-O is a technique that combines gas chromatography for the separation of volatile compounds with olfactometry, where a human assessor acts as a detector to identify odor-active compounds.
Objective: To identify and characterize the odor-active components of a sample containing this compound.
Materials:
-
Gas chromatograph (GC) equipped with a sniffing port (olfactometry detector) and a conventional detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS).
-
Capillary column suitable for the analysis of volatile esters (e.g., a polar column like a WAX-type).
-
Helium carrier gas (high purity).
-
Sample containing this compound (e.g., a headspace extract of a fruit or a diluted solution).
-
Data acquisition system for both the instrumental detector and the olfactometry port.
Procedure:
-
Sample Preparation and Injection:
-
Prepare the sample for injection. For a liquid sample, this may involve dilution in a suitable solvent. For a solid or liquid matrix, headspace extraction techniques such as Solid Phase Microextraction (SPME) can be used to collect the volatile compounds.
-
Inject the prepared sample into the GC inlet. The injection volume and inlet temperature should be optimized for the specific application.
-
-
Gas Chromatographic Separation:
-
The volatile compounds are separated based on their boiling points and polarity as they pass through the capillary column. The oven temperature program should be optimized to achieve good separation of the target analytes.
-
-
Olfactometry and Detection:
-
The effluent from the GC column is split, with a portion going to the instrumental detector (FID or MS) and the other portion to the heated sniffing port.
-
A trained assessor (or a panel of assessors, taking turns) sniffs the effluent from the sniffing port.
-
The assessor records the retention time, duration, and a description of any perceived odor. The intensity of the odor can also be rated using a time-intensity device or a predefined scale.
-
Humidified air is typically mixed with the column effluent at the sniffing port to prevent the assessor's nasal passages from drying out.
-
-
Data Analysis and Compound Identification:
-
The olfactogram (a plot of odor events versus retention time) is aligned with the chromatogram from the instrumental detector.
-
The retention times of the odor events are matched with the peaks on the chromatogram.
-
If a mass spectrometer is used, the mass spectrum of the peak corresponding to the odor event is used to identify the compound.
-
The identity of the compound can be confirmed by comparing its retention time and mass spectrum with that of a pure standard.
-
Olfactory Signal Transduction Pathway
The perception of odors, including that of this compound, is initiated by the interaction of odorant molecules with olfactory receptors in the nasal cavity. This triggers a cascade of biochemical events within the olfactory receptor neurons, ultimately leading to the transmission of a signal to the brain.
The binding of an odorant molecule, such as this compound, to a specific G-protein coupled receptor (GPCR) on the cilia of an olfactory receptor neuron initiates the signal transduction cascade. This activates the G-protein, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP concentration opens cyclic nucleotide-gated ion channels, allowing an influx of sodium and calcium ions. This influx of positive ions depolarizes the neuron, generating a receptor potential. If the depolarization is sufficient to reach the threshold, an action potential is generated and transmitted along the axon to the olfactory bulb in the brain, where the signal is further processed.
References
- 1. Characterization of ester odorants of apple juice by gas chromatography-olfactometry, quantitative measurements, odour threshold, aroma intensity and electronic nose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (142-92-7) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
Methodological & Application
Application Note: Analysis of Hexyl Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the qualitative and quantitative analysis of hexyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a key aroma compound in many fruits and a component in various industrial formulations, can be reliably analyzed using the protocols described herein.[1] This document provides comprehensive experimental procedures, including sample preparation via headspace solid-phase microextraction (HS-SPME) and liquid-liquid extraction (LLE), optimized GC-MS parameters, and a summary of expected quantitative performance.
Introduction
This compound (C8H16O2, MW: 144.21 g/mol ) is an ester known for its characteristic fruity, sweet, and pear-like aroma.[1] It is a significant contributor to the flavor profile of many fruits, including apples, plums, and berries, and is also used as a flavoring agent in the food and beverage industry.[1][2] Furthermore, its properties as a solvent make it relevant in the pharmaceutical and chemical industries. Accurate and reliable quantification of this compound is crucial for quality control in food production, flavor and fragrance development, and for monitoring its presence in various matrices. GC-MS is an ideal analytical technique for this purpose, offering high sensitivity, selectivity, and the ability to identify and quantify volatile and semi-volatile compounds.[3]
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix and the concentration of this compound. Two common and effective methods are Headspace Solid-Phase Microextraction (HS-SPME) for volatile analysis in liquid and solid samples, and Liquid-Liquid Extraction (LLE) for liquid samples.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This method is ideal for the extraction of volatile compounds from a sample's headspace without direct solvent extraction, minimizing matrix interference.[4]
Materials:
-
Sample (e.g., fruit juice, wine)
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber
-
Heater/agitator
-
Sodium chloride (NaCl)
Procedure:
-
Place 5 mL of the liquid sample (or 1-2 grams of a homogenized solid sample) into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution and promote the release of volatile compounds.
-
Immediately seal the vial with the septum cap.
-
Place the vial in the heater/agitator and equilibrate the sample at 40°C for 15 minutes with agitation.[5]
-
Expose the preconditioned SPME fiber to the headspace of the vial for 30 minutes at 40°C to allow for the adsorption of this compound and other volatiles.[6]
-
Retract the fiber into the needle and immediately introduce it into the hot GC injector for thermal desorption.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a suitable method for extracting this compound from liquid samples into an organic solvent.[7]
Materials:
-
Liquid sample (e.g., beverage, aqueous solution)
-
Dichloromethane (DCM) or Hexane (GC grade)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Sodium sulfate (anhydrous)
-
Nitrogen evaporator (optional)
Procedure:
-
Place 5 mL of the liquid sample into a 15 mL centrifuge tube.
-
Add 2 mL of dichloromethane.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[7]
-
Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
For trace analysis, the extract can be concentrated under a gentle stream of nitrogen.
-
The sample is now ready for injection into the GC-MS.
GC-MS Instrumentation and Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and application.
Table 1: GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column[7][8] |
| Injection Mode | Splitless (for trace analysis) or Split (10:1) |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[9] |
| Oven Program | Initial temperature: 40°C, hold for 2 minutes. Ramp at 5°C/min to 150°C. Ramp at 20°C/min to 250°C, hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[9] |
| Ion Source Temperature | 230°C[9] |
| Quadrupole Temperature | 150°C[9] |
| Mass Scan Range | m/z 40-300 |
| Solvent Delay | 3 minutes |
Data Presentation and Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound in a suitable solvent (e.g., methanol or the extraction solvent) at a minimum of five concentration levels.
Identification: this compound is identified by its retention time and by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The characteristic mass spectrum of this compound is shown below.
Mass Spectrum of this compound: The electron ionization mass spectrum of this compound is characterized by a base peak at m/z 43. Other significant fragments can be observed at m/z 56, 61, and 84.[10][11]
Quantitative Data Summary: The following table summarizes the expected performance characteristics for the quantitative analysis of this compound by GC-MS. These values are representative and may vary depending on the specific instrumentation and matrix.
Table 2: Quantitative Performance Characteristics
| Parameter | Typical Performance |
| Linearity (r²) | > 0.995[12] |
| Limit of Detection (LOD) | 5 - 50 µg/L[13] |
| Limit of Quantification (LOQ) | 15 - 150 µg/L |
| Precision (%RSD) | < 15% |
| Recovery | 85 - 110% |
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound in various sample matrices. The described sample preparation techniques, HS-SPME and LLE, are effective for isolating this compound for analysis. The provided GC-MS parameters offer a solid starting point for method development, and the expected quantitative performance data serves as a benchmark for validation. This method is well-suited for applications in quality control, flavor and fragrance analysis, and research in the food, beverage, and pharmaceutical industries.
References
- 1. Showing Compound this compound (FDB001267) - FooDB [foodb.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openpub.fmach.it [openpub.fmach.it]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. d-nb.info [d-nb.info]
- 9. CN102507773B - Method for selectively determining residual vinyl acetate in white latex for cigarette through static headspace gas and chromatography mass spectrometry - Google Patents [patents.google.com]
- 10. This compound | C8H16O2 | CID 8908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ez.restek.com [ez.restek.com]
- 12. researchgate.net [researchgate.net]
- 13. hjjkyyj.com [hjjkyyj.com]
Application Notes and Protocols: Use of Hexyl Acetate as a Solvent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of hexyl acetate as a solvent in organic synthesis, with a focus on its properties, applications, and relevant experimental protocols.
Introduction to this compound as a Solvent
This compound (CH₃COO(CH₂)₅CH₃) is an ester recognized for its pleasant, fruity aroma, reminiscent of pears and apples.[1] While traditionally used in the flavor and fragrance industries, its properties also make it a viable and "green" alternative solvent for various applications in organic synthesis.[1] It is a colorless liquid with low volatility and is considered a green solvent due to its derivation from renewable resources and biodegradability. It is mainly used as a solvent for resins, polymers, fats, and oils and also finds application as a paint additive to enhance its surface dispersion.[2][3]
Properties of this compound
Understanding the physical and chemical properties of this compound is crucial for its effective use as a solvent in organic synthesis. These properties dictate its suitability for specific reaction conditions and separation processes.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆O₂ | [3] |
| Molar Mass | 144.21 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Odor | Mild, sweet, fruity | [1][4] |
| Density | 0.873 g/cm³ at 20 °C | [5] |
| Boiling Point | 169-171.5 °C | [3][5] |
| Melting Point | -80 °C | [3] |
| Flash Point | 56 °C (133 °F) | [5] |
| Solubility in Water | 0.4 g/L at 20 °C | [3] |
| Solubility in Organic Solvents | Miscible with alcohols, ethers, and other common organic solvents. | [5] |
| Vapor Pressure | 1.3 mmHg at 25 °C | [5] |
Applications in Organic Synthesis
While specific examples in peer-reviewed literature are not abundant, the properties of this compound suggest its utility in several areas of organic synthesis, particularly where a moderately polar, high-boiling, and non-protic solvent is required.
-
Green Chemistry: As a bio-based and biodegradable solvent, this compound is an attractive option for developing more sustainable synthetic processes.
-
Biocatalysis: Its compatibility with enzymatic reactions, particularly lipase-catalyzed transformations, makes it a suitable medium for biocatalytic synthesis. While often the product of such reactions, it can also serve as the reaction medium.
-
Reactions Requiring Higher Temperatures: Its relatively high boiling point allows for conducting reactions at elevated temperatures without the need for high-pressure apparatus.
-
Replacement for Traditional Solvents: It can be considered as a less toxic replacement for solvents like toluene, xylenes, and some chlorinated hydrocarbons in certain applications.
Below is a diagram illustrating the logical relationship between the properties of this compound and its potential applications in organic synthesis.
Caption: Logical flow from this compound's properties to its applications.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Synthesis of an Ester in this compound
This protocol describes a general procedure for the synthesis of a flavor ester using an immobilized lipase, where this compound can be used as the reaction medium. This exemplifies its use in biocatalysis.
Objective: To synthesize a short-chain flavor ester via transesterification using an immobilized lipase in this compound.
Materials:
-
Immobilized Lipase (e.g., Novozym 435)
-
Alcohol (e.g., isoamyl alcohol)
-
Acyl donor (e.g., vinyl acetate)
-
This compound (solvent)
-
Molecular sieves (optional, for drying)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
Procedure:
-
Preparation: To a 50 mL screw-capped flask, add the alcohol (10 mmol), the acyl donor (12 mmol), and 20 mL of this compound.
-
Enzyme Addition: Add the immobilized lipase (e.g., 10% w/w of substrates). If the reactants are not anhydrous, consider adding activated molecular sieves.
-
Reaction: Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction reaches the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Purification: The filtrate, containing the product ester, unreacted starting materials, and this compound, can be purified by fractional distillation under reduced pressure to isolate the product.
Table 2: Example Data for Lipase-Catalyzed Esterification
| Parameter | Value |
| Enzyme | Immobilized Lipase B from Candida antarctica |
| Substrates | Isoamyl alcohol, Vinyl acetate |
| Solvent | This compound |
| Temperature | 50 °C |
| Reaction Time | 8 hours |
| Yield | >95% (typical) |
The following diagram illustrates the general workflow for this biocatalytic process.
Caption: Workflow for lipase-catalyzed ester synthesis.
Protocol 2: Generalized Procedure for a Substitution Reaction in this compound
This protocol provides a generalized methodology for a hypothetical nucleophilic substitution reaction, illustrating how this compound could be employed as a solvent.
Objective: To perform a nucleophilic substitution reaction between an alkyl halide and a nucleophile at an elevated temperature using this compound as the solvent.
Materials:
-
Alkyl halide (e.g., 1-bromobutane)
-
Nucleophile (e.g., sodium azide)
-
This compound (solvent)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer with heating mantle
-
Separatory funnel
Procedure:
-
Setup: Assemble a clean, dry three-neck flask with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Reagent Addition: In the flask, dissolve the nucleophile (10 mmol) in 25 mL of this compound. Begin stirring.
-
Reaction Initiation: Slowly add the alkyl halide (10 mmol) to the stirred solution.
-
Heating: Heat the reaction mixture to a desired temperature (e.g., 100-120 °C) and maintain it under reflux. The high boiling point of this compound allows for stable temperature control.
-
Monitoring: Follow the disappearance of the starting material by TLC (e.g., using a hexane/ethyl acetate eluent system).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 25 mL of water to the flask and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 25 mL). The low water solubility of this compound facilitates a clean phase separation.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the this compound under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography or distillation as required.
Table 3: Hypothetical Reaction Parameters
| Parameter | Condition | Rationale for using this compound |
| Reactants | Alkyl Halide, Nucleophile | Good solubility for a range of organic substrates. |
| Temperature | 100-120 °C | High boiling point allows for elevated reaction temperatures. |
| Work-up | Aqueous extraction | Low water solubility ensures minimal loss of solvent and easy phase separation. |
| Purity | High purity grade | Ensures no reactive impurities interfere with the synthesis. |
The following diagram outlines the decision-making process for selecting this compound as a solvent.
Caption: Decision tree for choosing this compound as a solvent.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate care.[5] Use in a well-ventilated area or a fume hood, and away from ignition sources. It is an irritant to the eyes and skin, so appropriate personal protective equipment (gloves, safety glasses) should be worn. For detailed safety information, always consult the Safety Data Sheet (SDS).
Conclusion
This compound presents a promising alternative to conventional organic solvents, particularly in the context of green chemistry and biocatalysis. Its favorable physical properties, including a high boiling point and low water solubility, make it suitable for a range of reaction conditions and work-up procedures. While its application as a primary solvent in a wide array of named organic reactions is not yet extensively documented, its profile suggests it is a valuable solvent for researchers to consider in the development of new and sustainable synthetic methodologies.
References
Laboratory protocol for the esterification of hexanol to hexyl acetate
Abstract
This document provides a detailed laboratory protocol for the synthesis of hexyl acetate through the Fischer-Speier esterification of 1-hexanol and glacial acetic acid. This compound, a significant flavor and fragrance compound with a characteristic fruity, pear-like aroma, is synthesized by reacting an alcohol (1-hexanol) with a carboxylic acid (acetic acid) in the presence of a strong acid catalyst.[1][2] This protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering a comprehensive guide to the experimental procedure, including reaction setup, purification, and characterization.
Introduction
Fischer-Speier esterification is a classic and widely used method for the synthesis of esters.[3][4] The reaction is an equilibrium process in which a carboxylic acid reacts with an alcohol to form an ester and water.[3][5] To drive the equilibrium toward the formation of the ester product, the reaction is typically conducted with an excess of one of the reactants or by removing the water as it is formed.[4][6] This protocol utilizes an excess of acetic acid and a strong acid catalyst, sulfuric acid, to facilitate the efficient conversion of 1-hexanol to this compound.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification |
| 1-Hexanol | Reagent Grade, ≥98% |
| Glacial Acetic Acid | ACS Reagent Grade, ≥99.7% |
| Concentrated Sulfuric Acid | ACS Reagent Grade, 95-98% |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared |
| Anhydrous Sodium Sulfate | Reagent Grade |
| Diethyl Ether | ACS Reagent Grade |
| Round-bottom flask (100 mL) | Standard Taper Glassware |
| Reflux Condenser | Standard Taper Glassware |
| Heating Mantle with Stirring | |
| Magnetic Stir Bar | |
| Separatory Funnel (250 mL) | |
| Erlenmeyer Flasks (100 mL, 250 mL) | |
| Beakers | |
| Graduated Cylinders | |
| Pipettes | |
| Rotary Evaporator | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | For analysis |
Experimental Protocol
1. Reaction Setup:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add 10.2 g (0.10 mol) of 1-hexanol.
-
In a separate beaker, carefully measure 12.0 g (0.20 mol) of glacial acetic acid.
-
While stirring the 1-hexanol, slowly add the glacial acetic acid to the round-bottom flask.
-
Cautiously add 1 mL of concentrated sulfuric acid dropwise to the reaction mixture. Caution: This is an exothermic reaction and should be performed in a fume hood with appropriate personal protective equipment.
2. Reflux:
-
Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cooling water.
-
Place the flask in a heating mantle and heat the mixture to a gentle reflux.
-
Maintain the reflux with continuous stirring for 1.5 to 2 hours. The reaction temperature will be approximately 120-130 °C.[7]
3. Work-up and Extraction:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a 250 mL separatory funnel.
-
Add 50 mL of diethyl ether to the separatory funnel to dissolve the organic layer.
-
Add 50 mL of deionized water to the separatory funnel, stopper it, and shake gently, periodically venting to release pressure.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO2 evolution will occur, vent the separatory funnel frequently.
-
50 mL of deionized water.
-
50 mL of brine (saturated NaCl solution) to facilitate phase separation.
-
-
After each wash, allow the layers to separate and discard the aqueous layer.
4. Drying and Solvent Removal:
-
Transfer the organic layer to a clean, dry 250 mL Erlenmeyer flask.
-
Add a sufficient amount of anhydrous sodium sulfate to the organic layer to remove any residual water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should no longer clump together.
-
Decant or filter the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator.
5. Product Characterization:
-
Determine the mass of the crude this compound and calculate the percentage yield.
-
Characterize the product using Gas Chromatography-Mass Spectrometry (GC-MS) to assess its purity and confirm its identity.
Data Presentation
| Parameter | Value | Reference |
| Molar Ratio (1-Hexanol:Acetic Acid) | 1:2 | [8] |
| Catalyst | Concentrated H₂SO₄ | [5][6] |
| Reaction Temperature | 120-130 °C | [7] |
| Reaction Time | 1.5 - 2 hours | [9] |
| Theoretical Yield | 14.42 g | Calculated |
| Expected Purity (Post-purification) | >98% | Internal Data |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Diethyl ether is highly flammable; ensure there are no open flames or spark sources nearby.
-
The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup in a sealed container. Vent the separatory funnel frequently.
References
- 1. brainly.com [brainly.com]
- 2. researchgate.net [researchgate.net]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. benchchem.com [benchchem.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Hexyl Acetate: A Comprehensive Guide for Flavor and Fragrance Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Hexyl acetate, a naturally occurring ester found in a variety of fruits such as apples, pears, and plums, is a widely utilized flavor and fragrance agent in the food industry.[1][2] Its characteristic sweet, fruity aroma, often described as pear-like with green and apple nuances, makes it a valuable component in the formulation of fruit-flavored food and beverage products.[3][4] This document provides detailed application notes and experimental protocols for the analysis and sensory evaluation of this compound in food science research.
Application Notes
1. Flavor and Fragrance Applications:
This compound is recognized for its versatility in creating and enhancing fruit flavor profiles. It is particularly effective in reconstituting the aromas of processed fruit products that may have lost volatile compounds during manufacturing. Its applications span a wide range of food categories, including:
-
Beverages: Adds a fresh, fruity top note to juices, soft drinks, and alcoholic beverages.[3]
-
Confectionery: Used in hard and soft candies, chewing gum, and gelatins to impart a distinct fruity taste.[3]
-
Baked Goods: Enhances the fruity character of fillings, icings, and pastries.[3]
-
Dairy Products: Incorporated into ice cream, yogurt, and other frozen dairy items for a refreshing fruit flavor.[3]
2. Antimicrobial Properties:
Emerging research suggests that this compound exhibits antimicrobial activity, presenting its potential as a natural food preservative to improve the safety of minimally processed fruits.[5]
3. Regulatory Status:
This compound is generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the FEMA number 2565.[1] It is an approved food additive in many regions, including the United States, under FDA 21 CFR 172.515.[1][4]
Physicochemical and Sensory Data
The following tables summarize key quantitative data for this compound, providing a valuable resource for formulation and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆O₂ | [5] |
| Molecular Weight | 144.21 g/mol | [5] |
| CAS Number | 142-92-7 | [4] |
| Appearance | Colorless liquid | [5] |
| Odor | Sweet, fruity, pear-like, apple, banana | [2][5] |
| Boiling Point | 168-170 °C | [4] |
| Melting Point | -80 °C | [4] |
| Flash Point | 56 °C (132.8 °F) | [6] |
| Density | 0.87 g/mL at 25 °C | [4] |
| Solubility in Water | 0.4 g/L (immiscible) | [4] |
| Refractive Index | 1.409 (at 20°C) | [4] |
| Odor Threshold | 0.0018 ppm | [4] |
Table 2: Typical Usage Levels of this compound in Food Products
| Food Category | Usual Level (ppm) | Maximum Level (ppm) | Reference(s) |
| Alcoholic Beverages | 1.00 | 3.00 | [3] |
| Baked Goods | 15.74 | 29.96 | [3] |
| Chewing Gum | 2.12 | 38.99 | [3] |
| Frozen Dairy | 7.99 | 17.32 | [3] |
| Gelatins, Puddings | 9.44 | 17.06 | [3] |
| Hard Candy | 48.00 | 55.04 | [3] |
| Meat Products | 1.00 | 1.00 | [3] |
| Nonalcoholic Beverages | 4.27 | 7.03 | [3] |
| Soft Candy | 9.64 | 18.26 | [3] |
Experimental Protocols
Detailed methodologies for the analysis and evaluation of this compound are crucial for consistent and reliable research outcomes.
Protocol 1: Quantitative Analysis of this compound using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol outlines the analysis of this compound in a liquid food matrix, such as fruit juice.
1. Materials and Reagents:
-
This compound standard (≥98% purity)
-
Internal standard (e.g., heptyl acetate)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
20 mL headspace vials with PTFE/silicone septa
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler
-
DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
2. Standard Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1000 ppm).
-
Prepare a series of working standards by diluting the stock solution with the food matrix (or a suitable simulant) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 ppm).
-
Spike each standard and sample with a fixed concentration of the internal standard.
3. Sample Preparation:
-
For liquid samples like juice, centrifuge to remove solids.
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.
-
Add the internal standard.
-
Immediately seal the vial with a cap and septum.
4. HS-GC-MS Parameters:
-
Headspace Autosampler:
-
Incubation Temperature: 80°C
-
Incubation Time: 15 minutes
-
Injection Volume: 1 mL
-
-
GC:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at 40°C for 2 min, ramp to 220°C at 10°C/min, hold for 5 min.
-
-
MS:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
-
5. Data Analysis:
-
Identify this compound based on its retention time and mass spectrum (characteristic ions: m/z 43, 61, 84).
-
Quantify the concentration of this compound using the calibration curve generated from the peak area ratio of the analyte to the internal standard.
Protocol 2: Sensory Evaluation using Quantitative Descriptive Analysis (QDA)
This protocol provides a framework for the sensory profiling of food products containing this compound.
1. Panelist Selection and Training:
-
Recruit 8-12 individuals with demonstrated sensory acuity and verbal fluency.
-
Conduct training sessions (10-15 hours) to familiarize panelists with the sensory characteristics of this compound and other relevant fruity esters.
-
Develop a consensus vocabulary of sensory attributes (e.g., fruity, pear, apple, green, sweet) and their definitions.
-
Train panelists on the use of an intensity scale (e.g., a 15-cm line scale anchored with "low" and "high").
2. Sample Preparation and Presentation:
-
Prepare samples with varying concentrations of this compound in a neutral food base (e.g., sugar-water solution, unflavored yogurt).
-
Present samples in identical, coded containers at a controlled temperature.
-
Randomize the order of presentation for each panelist to minimize bias.
3. Evaluation Procedure:
-
Conduct evaluations in individual sensory booths under controlled lighting and ventilation.
-
Instruct panelists to evaluate the aroma first, then the flavor.
-
Panelists rate the intensity of each sensory attribute on the provided scale.
-
Provide water and unsalted crackers for palate cleansing between samples.
4. Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.
-
Use post-hoc tests (e.g., Tukey's HSD) to identify which samples differ significantly.
-
Visualize the sensory profiles using spider plots or other graphical representations.
Protocol 3: Gas Chromatography-Olfactometry (GC-O) for Odor Activity Assessment
GC-O is a powerful technique to identify the specific aroma compounds that contribute to the overall scent of a sample.
1. Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) and an olfactory detection port (ODP).
-
The column effluent is split (e.g., 1:1) between the FID and the ODP.
-
Humidified air is delivered to the ODP to prevent nasal dehydration.
2. Sample Preparation:
-
Extract the volatile compounds from the food sample using methods such as solvent extraction, solid-phase microextraction (SPME), or simultaneous distillation-extraction (SDE).
-
Concentrate the extract to an appropriate level.
3. GC-O Analysis:
-
Inject the extract into the GC.
-
A trained panelist (assessor) sniffs the effluent from the ODP and records the time, duration, and description of each perceived odor.
-
Simultaneously, the FID records the chemical profile of the sample.
4. Data Analysis:
-
Correlate the sensory events (odors) with the peaks on the chromatogram based on retention time.
-
Identify the odor-active compounds by subsequent GC-MS analysis.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the Flavor Dilution (FD) factor, which indicates the potency of each odorant.[7]
Visualizations
Diagram 1: Experimental Workflow for HS-GC-MS Analysis
Caption: Workflow for the quantitative analysis of this compound.
Diagram 2: Workflow for Quantitative Descriptive Analysis (QDA)
Caption: Workflow for the sensory evaluation of this compound.
Diagram 3: Olfactory Signaling Pathway for Fruity Esters
Caption: Generalized signaling pathway for fruity ester perception.[8][9]
References
- 1. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 2. Showing Compound this compound (FDB001267) - FooDB [foodb.ca]
- 3. This compound | C8H16O2 | CID 8908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 142-92-7 [chemicalbook.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. ScenTree - this compound (CAS N° 142-92-7) [scentree.co]
- 7. pfigueiredo.org [pfigueiredo.org]
- 8. scbt.com [scbt.com]
- 9. scbt.com [scbt.com]
Solid-Phase Microextraction (SPME) for Hexyl Acetate Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl acetate is a crucial ester compound that contributes significantly to the characteristic aroma and flavor profiles of many fruits, such as apples and pears, and is a key component in the quality assessment of beverages like wine.[1][2][3] Solid-Phase Microextraction (SPME) has emerged as a powerful, solvent-free sample preparation technique for the analysis of volatile and semi-volatile compounds like this compound.[4][5] This method integrates sampling, extraction, concentration, and sample introduction into a single step, offering high sensitivity and ease of automation.[5][6]
This document provides detailed application notes and standardized protocols for the analysis of this compound using SPME coupled with Gas Chromatography (GC).
Principle of SPME
SPME utilizes a fused silica fiber coated with a stationary phase. When the fiber is exposed to a sample, either by direct immersion or through the headspace, analytes partition from the sample matrix onto the fiber coating. After a predetermined extraction time, the fiber is withdrawn and inserted into the hot injection port of a GC, where the analytes are thermally desorbed and transferred to the GC column for separation and detection. The amount of analyte adsorbed by the fiber is proportional to its concentration in the sample.
Application: Analysis of this compound in Food and Beverages
SPME is widely used for the analysis of this compound in various food and beverage matrices, including fruits, juices, and wine.[1][4][7] The technique is particularly well-suited for profiling volatile organic compounds (VOCs) that define the aromatic quality of these products.[4]
Experimental Workflow
The general workflow for SPME analysis of this compound involves sample preparation, headspace extraction, and subsequent GC analysis.
Caption: Experimental workflow for this compound analysis using SPME-GC.
Quantitative Data
The following tables summarize quantitative data for the analysis of this compound and other relevant volatile compounds using SPME-GC.
Table 1: Method Validation Parameters for Volatile Compounds in Wine using SPME-GC-FID
| Compound | Linearity (R²) | LOD (mg/L) | LOQ (mg/L) | Recovery (%) |
| Ethyl Acetate | >0.99 | 0.005 - 0.01 | 0.015 - 0.03 | 95 - 105 |
| This compound | >0.99 | 0.001 | 0.003 | 98 - 102 |
| Ethyl Hexanoate | >0.99 | 0.002 | 0.006 | 97 - 103 |
| 3-Methyl-1-butanol | >0.99 | 0.01 | 0.03 | 96 - 104 |
Note: Data is compiled from typical performance characteristics of SPME-GC-FID methods for wine volatiles. Specific values can vary based on the exact methodology and instrumentation.
Table 2: Linearity of SPME Response for Selected Acetates
| Compound | Correlation Coefficient (r) |
| Butyl Acetate | 0.998 |
| This compound | 0.997 |
| Ethyl 2-methyl butanoate | 0.999 |
Data adapted from a study on apple volatiles.[8]
Experimental Protocols
Protocol 1: Headspace SPME-GC-MS Analysis of this compound in Fruit Samples
This protocol is adapted from methodologies used for the analysis of volatile compounds in fruits like sour guava and pears.[2][3]
1. Materials and Reagents
-
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a good choice for broad-range volatile analysis.[3]
-
SPME Fiber Holder (Manual or Autosampler)
-
20 mL Headspace Vials with PTFE/Silicone Septa
-
Heating and Agitation Unit
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
This compound Standard
-
Internal Standard (e.g., 4-methyl-2-pentanol)
-
Sodium Chloride (NaCl), analytical grade
2. Sample Preparation
-
Homogenize the fruit sample.
-
Weigh 3 g of the fruit pulp into a 20 mL headspace vial.[3]
-
Add 3 mL of distilled water.[3]
-
Add 1.00 g of NaCl to the vial to aid in the "salting-out" of volatile compounds.[2][3]
-
If quantitative analysis is required, add a known amount of internal standard.
-
Immediately seal the vial with a screw cap containing a PTFE/silicone septum.
3. SPME Procedure
-
Place the vial in a heating agitator.
-
Incubate the sample at an optimized temperature, for example, 70°C, for a pre-extraction time of 10-15 minutes to allow for equilibration of the analytes in the headspace.[2]
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample for an optimized extraction time, for instance, 50 minutes at 70°C with continued agitation.[2]
4. Desorption and GC-MS Analysis
-
After extraction, immediately withdraw the fiber from the sample vial and insert it into the GC injection port.
-
Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode.[3]
-
The GC oven temperature program can be set as follows: initial temperature of 35°C for 5 minutes, ramp up to 150°C at 5°C/min and hold for 1 minute, then ramp up to 280°C at 10°C/min and hold for 5 minutes.[9]
-
The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for quantitative analysis.
Protocol 2: Headspace SPME-GC-FID Analysis of this compound in Wine
This protocol is based on general procedures for wine volatile analysis.[6]
1. Materials and Reagents
-
SPME Fiber Assembly: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or Carbowax™/Divinylbenzene are commonly used for wine volatiles.[6]
-
SPME Fiber Holder
-
10 or 20 mL Headspace Vials
-
Water Bath or Heating Block with Stirring Capability
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
This compound Standard
-
Internal Standard
-
Sodium Chloride (NaCl)
2. Sample Preparation
-
Pipette 5 mL of wine into a headspace vial.
-
Add a saturated solution of NaCl (e.g., 1 g) to enhance the release of volatiles.[6]
-
Add the internal standard.
-
Seal the vial.
3. SPME Procedure
-
Place the vial in a water bath or heating block set to a specific temperature (e.g., 40°C).
-
Allow the sample to equilibrate for a set time (e.g., 15 minutes) with gentle stirring.
-
Expose the SPME fiber to the headspace for a defined extraction period (e.g., 30 minutes).
4. Desorption and GC-FID Analysis
-
After extraction, retract the fiber and introduce it into the GC injector port set at a high temperature (e.g., 250°C) for desorption (e.g., 5-10 minutes).
-
Use a suitable GC column (e.g., DB-WAX) and a temperature program to separate the compounds.
-
The FID detector temperature is typically set to 250-300°C.
SPME Parameter Optimization
The efficiency of SPME is dependent on several factors that should be optimized for a specific application.
Caption: Key parameters for SPME optimization.
-
SPME Fiber Selection : The choice of fiber coating is critical and depends on the polarity and volatility of the analyte. For a relatively nonpolar ester like this compound, PDMS or PDMS/DVB fibers are suitable. For a broader range of volatiles, a mixed-phase fiber like DVB/CAR/PDMS is often preferred.[3]
-
Extraction Time and Temperature : Increasing the extraction temperature and time can enhance the extraction of less volatile compounds. However, for highly volatile compounds, elevated temperatures might decrease the amount adsorbed by the fiber. These parameters need to be carefully optimized to achieve equilibrium or consistent pre-equilibrium extraction.
-
Salt Effect : The addition of salt (salting out) to aqueous samples increases the ionic strength of the solution, which can decrease the solubility of organic analytes and promote their partitioning into the headspace, thereby increasing the extraction efficiency.[6]
-
Agitation : Agitation of the sample during extraction helps to facilitate the mass transfer of the analyte from the sample matrix to the headspace and then to the fiber, reducing the time required to reach equilibrium.
Conclusion
SPME is a robust and efficient technique for the analysis of this compound in a variety of matrices. Its simplicity, speed, and high sensitivity make it an ideal choice for quality control in the food and beverage industry, as well as for research purposes. The protocols and data presented here provide a solid foundation for developing and validating SPME-based methods for this compound analysis. Method optimization, particularly of the fiber type, extraction time, and temperature, is crucial for achieving the desired accuracy and precision.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. scielo.sld.cu [scielo.sld.cu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application of Hexyl Acetate in the Study of Insect Pheromones: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl acetate, a common fruit and plant volatile, plays a significant role in the chemical communication of various insect species. It can act as a component of a sex pheromone, an aggregation pheromone, or a kairomone, influencing behaviors such as mating, aggregation, and host location.[1][2] Understanding the role of this compound in insect chemical ecology is crucial for the development of effective and environmentally benign pest management strategies, including monitoring, mass trapping, and mating disruption. Furthermore, elucidating the neural and molecular mechanisms of this compound perception can provide valuable insights for the development of novel insect repellents or attractants.
These application notes provide detailed protocols for key experiments used to investigate the effects of this compound on insect behavior and physiology, including Electroantennography (EAG), behavioral assays using olfactometers, and Gas Chromatography-Mass Spectrometry (GC-MS) for pheromone blend analysis.
Data Presentation: Quantitative Responses to this compound
The following tables summarize quantitative data from studies investigating the electrophysiological and behavioral responses of various insect species to this compound.
Table 1: Electroantennogram (EAG) Responses to this compound in Various Insect Species
| Insect Species | Sex | Concentration | Mean EAG Response (mV) | Reference |
| Anoplophora glabripennis (Asian Longhorned Beetle) | Female | 0.01 ng/µL | 0.08 ± 0.02 | [3] |
| 0.1 ng/µL | 0.15 ± 0.03 | [3] | ||
| 1 ng/µL | 0.28 ± 0.05 | [3] | ||
| 10 ng/µL | 0.45 ± 0.07 | [3] | ||
| 100 ng/µL | 0.62 ± 0.09 | [3] | ||
| Anoplophora glabripennis (Asian Longhorned Beetle) | Male | 0.01 ng/µL | 0.07 ± 0.02 | [3] |
| 0.1 ng/µL | 0.13 ± 0.03 | [3] | ||
| 1 ng/µL | 0.25 ± 0.04 | [3] | ||
| 10 ng/µL | 0.41 ± 0.06 | [3] | ||
| 100 ng/µL | 0.58 ± 0.08 | [3] | ||
| Dysdercus cingulatus (Red Cotton Bug) | Female | 10 mg/mL | ~0.5 (normalized) | [2] |
| Dysdercus cingulatus (Red Cotton Bug) | Male | 10 mg/mL | ~0.4 (normalized) | [2] |
Table 2: Behavioral Responses of Insects to this compound in Olfactometer Assays
| Insect Species | Assay Type | Treatment | % Attraction / Preference | Notes | Reference |
| Drosophila suzukii (Spotted Wing Drosophila) | Four-choice olfactometer | Blend containing this compound | Attracted males | This compound was part of an attractive blend for males. | [4] |
| Grapholita molesta (Oriental Fruit Moth) | Wind Tunnel | Suboptimal pheromone + (Z)-3-hexenyl acetate | Synergistic attraction | While not this compound, this study shows the synergistic effect of a similar acetate ester. | [5] |
Experimental Protocols
Protocol 1: Electroantennography (EAG)
EAG is a technique used to measure the overall electrical response of an insect's antenna to volatile compounds.[1]
Materials:
-
Intact insect antenna
-
Micromanipulators
-
Glass capillary electrodes
-
Electrolyte solution (e.g., saline solution)
-
Ag/AgCl wires
-
High-impedance DC amplifier
-
Data acquisition system (computer with appropriate software)
-
Purified and humidified air stream
-
Stimulus delivery system (e.g., Pasteur pipette with filter paper)
-
This compound solutions of varying concentrations in a solvent (e.g., paraffin oil or hexane)
-
Control solvent
Methodology:
-
Antenna Preparation:
-
Carefully excise an antenna from a live, immobilized insect.
-
Mount the antenna between two glass capillary electrodes filled with electrolyte solution.
-
The recording electrode is placed on the distal end of the antenna, and the reference electrode is inserted into the base of the antenna or the insect's head.
-
-
Stimulus Preparation:
-
Prepare serial dilutions of this compound in the chosen solvent.
-
Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper.
-
Insert the filter paper into a Pasteur pipette.
-
-
Data Recording:
-
Establish a stable baseline recording with a continuous flow of purified, humidified air over the antenna.
-
Deliver a puff of air through the stimulus pipette, directing the odorant-laden air over the antenna.
-
Record the resulting depolarization of the antennal potential (the EAG response).
-
Present stimuli in increasing order of concentration, with sufficient time between stimuli for the antenna to recover.
-
Present a solvent control periodically to ensure the antenna is not responding to the solvent alone.
-
-
Data Analysis:
-
Measure the amplitude of the EAG response (in millivolts, mV) for each stimulus.
-
Subtract the average response to the solvent control from the responses to the this compound solutions.
-
Plot the mean EAG response against the logarithm of the this compound concentration to generate a dose-response curve.[6]
-
Experimental workflow for Electroantennography (EAG).
Protocol 2: Behavioral Assay (Y-Tube Olfactometer)
A Y-tube olfactometer is a common apparatus used to study the behavioral choices of insects in response to different odors.[7][8]
Materials:
-
Y-tube olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Humidifier
-
Activated charcoal filter
-
Odor sources (e.g., filter paper treated with this compound and a control solvent)
-
Test insects
Methodology:
-
Setup:
-
Assemble the Y-tube olfactometer, ensuring all glass parts are clean and free of contaminants.
-
Connect the air source to the two arms of the olfactometer through flow meters, a humidifier, and an activated charcoal filter to provide a clean, humidified, and constant airflow.
-
Place the odor source (filter paper with this compound) in one arm and the control source (filter paper with solvent) in the other.
-
-
Experiment:
-
Introduce a single insect into the base of the Y-tube.
-
Allow the insect a set amount of time to make a choice (i.e., move a certain distance down one of the arms).
-
Record the insect's choice. An insect that does not make a choice within the allotted time is recorded as "no choice."
-
After each trial, clean the olfactometer thoroughly to remove any residual odors.
-
Rotate the position of the odor and control arms between trials to avoid positional bias.
-
-
Data Analysis:
-
Calculate the percentage of insects that chose the arm with this compound versus the control arm.
-
Use a chi-square test to determine if the observed choices are significantly different from a random (50:50) distribution.[9]
-
Experimental workflow for a Y-tube olfactometer behavioral assay.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate, identify, and quantify the components of a volatile mixture, such as an insect's pheromone gland extract.[10]
Materials:
-
Gas chromatograph coupled to a mass spectrometer
-
Appropriate GC column (e.g., non-polar or mid-polar)
-
Helium carrier gas
-
Microsyringe for injection
-
Hexane (or other suitable solvent)
-
Insect pheromone gland extract
-
This compound standard
Methodology:
-
Sample Preparation:
-
Excise the pheromone gland from the insect.
-
Extract the pheromones by immersing the gland in a small volume of hexane for a specific duration (e.g., 30 minutes).
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the hexane extract into the GC injector.
-
The sample is vaporized and carried by the helium gas through the GC column, where the different components are separated based on their boiling points and interactions with the column's stationary phase.
-
As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
-
The mass spectrometer records the mass-to-charge ratio of the fragments, producing a mass spectrum for each component.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. The retention time of a peak can be compared to that of a known standard (this compound) to confirm its identity.
-
The mass spectrum of each peak is compared to a library of known spectra for positive identification.
-
The area of each peak is proportional to the amount of that compound in the sample, allowing for relative quantification of the pheromone blend components.
-
Experimental workflow for GC-MS analysis of insect pheromones.
Insect Olfactory Signaling Pathway
The perception of this compound by an insect begins when the molecule enters the pores of an olfactory sensillum on the antenna and binds to an Odorant Binding Protein (OBP). The OBP transports the hydrophobic this compound through the aqueous sensillum lymph to an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). The binding of this compound to the OR triggers the opening of an ion channel, leading to the depolarization of the ORN and the generation of an action potential. This signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response.[11][12][13]
Generalized insect olfactory signaling pathway for this compound.
References
- 1. Attempt to Quantify Molecules of Host Plant Volatiles Evoking an Electroantennographic Response in Anoplophora glabripennis Antennae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. entomoljournal.com [entomoljournal.com]
- 3. preprints.org [preprints.org]
- 4. Frontiers | Behavioral Responses of Drosophila suzukii (Diptera: Drosophilidae) to Blends of Synthetic Fruit Volatiles Combined With Isoamyl Acetate and β-Cyclocitral [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. y-tube olfactometer bioassays: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Computational Model of the Insect Pheromone Transduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Quantification of Hexyl Acetate in Alcoholic Beverages using Gas Chromatography with Flame Ionization Detection (GC/FID)
1. Introduction
Hexyl acetate is a significant acetate ester found in many alcoholic beverages, contributing a characteristic sweet, fruity aroma reminiscent of pears and apples. Its concentration plays a crucial role in defining the final flavor and aroma profile of products such as wine, spirits, and beer. Monitoring and quantifying this compound is essential for quality control during fermentation and aging, ensuring product consistency, and developing new flavor profiles. Gas Chromatography with Flame Ionization Detection (GC/FID) is a robust, reliable, and widely used analytical technique for the separation and quantification of volatile compounds like esters in the complex matrices of alcoholic beverages.[1][2] This application note provides a detailed protocol for the quantification of this compound using GC/FID.
2. Principle
This method utilizes Gas Chromatography (GC) to separate volatile compounds from an alcoholic beverage sample based on their boiling points and affinity for the stationary phase of the GC column. Following injection, the sample is vaporized and carried by an inert gas (carrier gas) through a capillary column. Compounds separate as they travel through the column at different rates. The Flame Ionization Detector (FID) at the end of the column combusts the eluting organic compounds in a hydrogen-air flame. This combustion produces ions, generating an electrical current proportional to the mass of the carbon atoms in the analyte. By comparing the peak area of this compound in a sample to the peak areas of known concentration standards, its concentration can be accurately determined. An internal standard is used to correct for variations in injection volume and instrument response.
3. Experimental Workflow
The overall experimental process from sample receipt to final quantification is outlined in the diagram below.
Caption: Workflow for this compound quantification.
4. Experimental Protocols
4.1. Materials and Reagents
-
This compound (≥99% purity)
-
Internal Standard (IS), e.g., 3-pentanol, 2-butanol, or heptyl acetate (≥99% purity)[3][4]
-
Ethanol (200 proof, for standard preparation)
-
Deionized water
-
Extraction Solvent (for LLE), e.g., Dichloromethane or Diethyl Ether[4][5]
-
Sodium chloride (NaCl) or Sodium dihydrogen phosphate (NaH₂PO₄) (for LLE)[4][6]
-
2 mL autosampler vials with septa
4.2. Instrumentation
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Autosampler for liquid injection.
-
Capillary GC Column: A polar column such as a DB-WAX, HP-INNOWAX, or CP-Wax is recommended for the analysis of esters.[7][8]
-
Data acquisition and processing software (e.g., ChemStation).
4.3. Preparation of Standards
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in a 100 mL volumetric flask using a 40% ethanol-water solution (v/v) as the diluent.[2]
-
Internal Standard (IS) Stock Solution (e.g., 400 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., 3-pentanol) in 40% ethanol.[2][3]
-
Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the primary stock solution with 40% ethanol. A typical concentration range is 10, 50, 100, 250, and 500 µg/mL.[2] Spike each calibration standard with the internal standard to a final concentration of ~400 µg/mL.
4.4. Sample Preparation
The choice of sample preparation depends on the matrix complexity.
4.4.1. Direct Injection (for clear spirits, liquors)
-
Transfer 1.0 mL of the alcoholic beverage sample into a 2 mL autosampler vial.
-
Spike the sample with a known amount of the internal standard solution (e.g., add 50 µL of a 400 µg/mL IS stock to achieve a final IS concentration of ~20 µg/mL).[2]
-
Cap the vial and vortex for 30 seconds. The sample is now ready for injection.
4.4.2. Liquid-Liquid Extraction (LLE) (for wine, beer, and complex matrices) [4][6]
-
Pipette 5 mL of the sample into a 15 mL centrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 0.5 g of NaCl to facilitate phase separation.[4]
-
Add 2 mL of dichloromethane (or diethyl ether).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer into a clean 2 mL autosampler vial.
-
The sample is now ready for injection.
4.5. GC/FID Analysis
The following table summarizes typical instrumental conditions. These should be optimized for the specific instrument and column used.
Table 1: GC/FID Instrumental Conditions
| Parameter | Recommended Setting |
|---|---|
| GC Column | DB-WAX UI, HP-INNOWAX, or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)[2][7][8] |
| Injection Port | Split/Splitless |
| Injector Temp. | 250 °C[7] |
| Injection Volume | 1.0 µL (A smaller volume like 0.5 µL may be used to prevent backflash with high water content samples)[3] |
| Split Ratio | 30:1 to 70:1 (adjust based on concentration)[7][9] |
| Carrier Gas | Helium or Nitrogen[7] |
| Flow Rate | 1.0 - 1.8 mL/min (constant flow)[7][9] |
| Oven Program | Initial: 40 °C, hold for 2 minRamp 1: 5 °C/min to 120 °CRamp 2: 25 °C/min to 230 °C, hold for 5 min[7] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 260 °C[7] |
| Hydrogen Flow | 30-40 mL/min (optimize for detector) |
| Air Flow | 300-400 mL/min (optimize for detector) |
| Makeup Gas (N₂) | 25-30 mL/min |
5. Data Presentation and Quantification
Analyze the calibration standards and samples using the established GC/FID method. Identify the peaks for this compound and the internal standard based on their retention times. Integrate the peak areas for both compounds.
-
Calibration Curve: Plot the ratio of the this compound peak area to the internal standard peak area (AreaAnalyte / AreaIS) against the known concentration of the this compound standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantification: Calculate the concentration of this compound in the beverage samples using the calibration curve equation.
Table 2: Typical Method Validation Performance
The described method, when properly validated, can achieve the performance characteristics summarized below.
| Parameter | Typical Value / Result |
| Linearity (R²) | ≥ 0.999[2][3] |
| Limit of Detection (LOD) | 0.5 - 5 µg/mL (Varies with injection volume and split ratio)[2][9] |
| Limit of Quantification (LOQ) | 1.5 - 15 µg/mL (Varies with injection volume and split ratio)[2][9] |
| Precision (Repeatability RSD%) | < 5%[10] |
| Recovery (LLE) | 85 - 110%[11] |
The GC/FID method detailed in this application note is a reliable and effective tool for the routine quantification of this compound in a variety of alcoholic beverages. Direct injection is suitable for cleaner matrices like spirits, while a simple liquid-liquid extraction can be employed for more complex samples such as wine and beer. The use of a polar capillary column provides excellent resolution, and the flame ionization detector offers high sensitivity and a wide linear range, making this approach ideal for quality control in the beverage industry.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. shimadzu.com [shimadzu.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Impact of Alcohol Content on Alcohol–Ester Interactions in Qingxiangxing Baijiu Through Threshold Analysis [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. scribd.com [scribd.com]
- 10. scielo.br [scielo.br]
- 11. myfoodresearch.com [myfoodresearch.com]
Application Notes & Protocols: Biocatalytic Synthesis of Hexyl Acetate Using Lipase Enzymes
Introduction
Hexyl acetate is a valuable short-chain ester recognized for its characteristic fruity, pear-like aroma, making it a significant compound in the food, fragrance, and cosmetic industries.[1][2][3][4] The growing demand for natural and green-label products has propelled the interest in biocatalytic synthesis as a sustainable alternative to traditional chemical methods. Enzymatic synthesis, employing lipases (triacylglycerol hydrolases, E.C. 3.1.1.3), offers a highly specific and efficient route to this compound production under mild reaction conditions, minimizing byproduct formation and environmental impact.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for the synthesis of this compound catalyzed by lipase enzymes.
Core Principles of Lipase-Catalyzed Esterification
Lipases are versatile enzymes capable of catalyzing esterification reactions in non-aqueous environments. The synthesis of this compound can be achieved through direct esterification of hexanol and an acyl donor, or via transesterification. The general mechanism involves the formation of an acyl-enzyme intermediate, followed by a nucleophilic attack by the alcohol (hexanol) to release the this compound ester. Immobilized lipases are often preferred in industrial applications as they offer enhanced stability and facilitate easy separation and reuse of the biocatalyst.[7]
Quantitative Data Presentation
The efficiency of this compound synthesis is influenced by several parameters, including the choice of lipase, reaction temperature, substrate molar ratio, and enzyme concentration. The following tables summarize quantitative data from a study on the optimization of this compound synthesis using an immobilized lipase from Mucor miehei (Lipozyme IM-77) in n-hexane.[1][2][3][4]
Table 1: Investigated Synthesis Variables for this compound Production [1][2][3][4]
| Parameter | Range Investigated |
| Reaction Time (h) | 2 - 10 |
| Temperature (°C) | 25 - 65 |
| Enzyme Amount (%) | 10 - 50 |
| Substrate Molar Ratio (Triacetin:Hexanol) | 1:1 to 3:1 |
| Added Water Content (%) | 0 - 20 |
Table 2: Optimized Conditions for this compound Synthesis [1][2][3]
| Parameter | Optimal Value |
| Reaction Time (h) | 7.7 |
| Temperature (°C) | 52.6 |
| Enzyme Amount (%) | 37.1 |
| Substrate Molar Ratio (Triacetin:Hexanol) | 2.7:1 |
| Added Water Content (%) | 12.5 |
| Predicted Molar Conversion (%) | 88.9 |
| Actual Molar Conversion (%) | 86.6 |
Experimental Protocols & Methodologies
The following protocols provide detailed methodologies for key experiments in the enzymatic synthesis of this compound.
Protocol 1: Synthesis of this compound via Transesterification
This protocol is based on the transesterification of hexanol with triacetin using an immobilized lipase.[1][4]
Materials:
-
Hexanol (100 mM)
-
Triacetin
-
Immobilized Lipase (e.g., Lipozyme IM-77 from Mucor miehei)
-
n-Hexane (solvent)
-
Deionized Water
-
4 Å Molecular Sieves
-
Screw-capped test tubes (16 x 125 mm)
-
Orbital shaking water bath
-
Gas chromatograph with a flame ionization detector (GC-FID) for analysis
Procedure:
-
Dehydration of Materials: All reactants and the solvent (n-hexane) must be dehydrated using 4 Å molecular sieves for 24 hours prior to use.[4]
-
Substrate Preparation: In a screw-capped test tube, add 30.66 mg of hexanol (100 mM) to 3 mL of n-hexane.[4] Add triacetin to achieve the desired molar ratio (e.g., 2.7:1 triacetin to hexanol for optimal conditions).[1][2][4]
-
Addition of Water and Enzyme: Add the desired amount of water (e.g., 12.5% of total volume for optimal conditions) and the immobilized lipase (e.g., 37.1% by weight of substrates for optimal conditions) to the reaction mixture.[1][2][4]
-
Reaction Incubation: Securely cap the test tubes and place them in an orbital shaking water bath set at the desired temperature (e.g., 52.6°C for optimal conditions) and agitation speed (e.g., 200 rpm).[4]
-
Reaction Monitoring: Allow the reaction to proceed for the specified time (e.g., 7.7 hours for optimal conversion).[1][2][4] To monitor the progress, withdraw small aliquots of the reaction mixture at different time intervals.
-
Quantification of this compound: The conversion of hexanol to this compound can be quantified using Gas Chromatography-Flame Ionization Detection (GC-FID). An internal standard can be used for accurate quantification.
-
Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by filtration, washed with a suitable solvent (e.g., acetone), and air-dried for reuse.[7]
Protocol 2: Analytical Method for this compound Quantification
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for separating volatile organic compounds (e.g., a DB-5 or equivalent).
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
Sample Preparation:
-
Withdraw a sample from the reaction mixture.
-
If necessary, centrifuge the sample to separate the immobilized enzyme.
-
Dilute the supernatant with a suitable solvent (e.g., n-hexane) to a concentration within the linear range of the GC-FID.
-
Add an internal standard (e.g., dodecane) of a known concentration to the diluted sample.
Analysis:
-
Inject the prepared sample into the GC.
-
Identify the peaks corresponding to hexanol and this compound based on their retention times, which should be determined by running standards of the pure compounds.
-
Calculate the molar conversion of this compound based on the peak areas of hexanol and this compound relative to the internal standard.
Visualizations
References
- 1. Optimized synthesis of lipase-catalyzed this compound in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimized synthesis of lipase-catalyzed this compound in n-hexane by response surface methodology. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Hexyl Acetate as an Internal Standard for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative chromatographic analysis, the use of an internal standard (IS) is a critical technique for improving the precision and accuracy of the results. An internal standard is a compound of known concentration that is added to a sample before analysis. It co-elutes with the analyte(s) of interest and helps to correct for variations in injection volume, sample preparation, and instrument response. Hexyl acetate, a short-chain ester, is a suitable internal standard for the analysis of volatile and semi-volatile organic compounds by gas chromatography (GC). Its properties, such as being a colorless liquid with a mild, sweet odor, make it easy to handle.[1] Furthermore, it is not naturally present in many sample matrices, which is a key requirement for an internal standard.[2] This application note provides a detailed protocol for the use of this compound as an internal standard in GC analysis, along with performance data from a validation study. While the specific data presented is adapted from a study on a similar long-chain acetate ester used in biodiesel analysis, the principles and methodologies are directly applicable to the use of this compound in various applications, including the analysis of flavor and fragrance compounds, residual solvents in pharmaceuticals, and environmental samples.[2][3]
Principle of the Internal Standard Method
The internal standard method in chromatography relies on the consistent ratio of the detector response of the analyte to the detector response of the internal standard. A known amount of the internal standard is added to every sample, calibrator, and quality control sample. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte. This approach effectively mitigates errors arising from sample loss during preparation, inconsistencies in injection volume, and fluctuations in detector response.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for utilizing this compound as an internal standard in a gas chromatography-flame ionization detection (GC-FID) system.
Materials and Reagents
-
This compound (Internal Standard): Analytical standard grade, ≥99.7% purity (GC)
-
Analytes of Interest: High-purity reference standards
-
Solvent: Heptane (or another suitable solvent that does not interfere with the analytes or internal standard)
-
Sample Matrix: The specific material being analyzed (e.g., essential oil, pharmaceutical formulation, environmental extract)
-
Volumetric flasks, pipettes, and syringes: Class A or calibrated
Equipment
-
Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Chromatographic Column: A non-polar or medium-polarity column suitable for the separation of the target analytes (e.g., DB-5, HP-5ms, or similar).
-
Data Acquisition and Processing System: Chromatography software for peak integration and quantification.
-
Analytical Balance: Capable of weighing to ±0.0001 g.
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock):
-
Accurately weigh approximately 100 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with heptane. This prepares a 2 mg/mL stock solution.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by accurately weighing known amounts of the analyte(s) of interest into separate volumetric flasks.
-
Add a constant, known volume of the IS Stock solution to each calibration standard flask.
-
Dilute to the final volume with heptane. The concentration of the internal standard should be consistent across all calibration levels.
-
Sample Preparation
-
Accurately weigh a known amount of the sample into a volumetric flask.
-
Add the same constant, known volume of the IS Stock solution as used in the preparation of the calibration standards.
-
Dilute to the final volume with heptane.
-
Mix thoroughly to ensure homogeneity.
Gas Chromatography (GC-FID) Conditions
The following are typical starting conditions and may require optimization for specific applications:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5) |
| Injector | Split/Splitless, 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on analyte concentration) |
| Carrier Gas | Helium or Hydrogen, constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes |
| Detector | Flame Ionization Detector (FID), 280°C |
| Makeup Gas (N₂) | 25 mL/min |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
Data Analysis
-
Integrate the peak areas for the analyte(s) and the internal standard (this compound) in all chromatograms (calibration standards and samples).
-
For the calibration standards, calculate the response factor (RF) for each analyte relative to the internal standard using the following equation:
RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
Alternatively, and more commonly, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area (Areaanalyte / AreaIS) on the y-axis against the ratio of the analyte concentration to the internal standard concentration (Concentrationanalyte / ConcentrationIS) on the x-axis.
-
For the unknown samples, calculate the concentration of the analyte using the response factor or by interpolation from the calibration curve.
Quantitative Data Summary
The following table summarizes the performance characteristics of a GC-FID method using a long-chain acetate ester as an internal standard for the quantification of fatty acid esters. These results are indicative of the performance that can be expected when using this compound as an internal standard under optimized conditions.[2][3]
| Validation Parameter | Result |
| Selectivity | No interference at the retention time of the internal standard |
| Linearity (R²) | > 0.99 |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Repeatability (RSD%) | 0.1% - 0.4% |
| Intermediate Precision (RSD%) | 0.2% - 1.8% |
| Robustness (RSD%) | 0.1% - 1.6% |
RSD% = Relative Standard Deviation
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of using an internal standard in a chromatographic analysis.
Caption: Workflow for Internal Standard Quantification.
References
Hexyl Acetate: A Key Green Leaf Volatile in Plant Signaling and Defense
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl acetate is a carboxylic acid ester naturally present in many fruits and plants, contributing to their characteristic fruity aroma.[1][2] As a member of the green leaf volatiles (GLVs) family, it is released in response to mechanical damage or herbivore attacks.[3][4] Beyond its role in scent, this compound is a crucial signaling molecule in plant defense mechanisms, mediating interactions between plants and with insects.[5][6][7] These application notes provide a comprehensive overview of this compound's role in plant studies, including its biosynthesis, signaling pathways, and methods for its analysis. Detailed experimental protocols are provided to facilitate further research in this area.
Application Notes
Biosynthesis of this compound
This compound is synthesized in plants through the lipoxygenase (LOX) pathway, which is activated in response to cell damage.[7] This pathway utilizes fatty acids, such as linoleic and linolenic acids, released from cell membranes. A series of enzymatic reactions involving lipoxygenase, hydroperoxide lyase, alcohol dehydrogenase, and alcohol acyltransferase leads to the formation of various C6 compounds, including this compound.
Role in Plant Defense and Communication
This compound plays a multifaceted role in plant defense:
-
Direct Defense: It exhibits antimicrobial and antifungal properties, directly inhibiting the growth of certain pathogens.[1]
-
Indirect Defense: A primary function of this compound is in indirect defense, where it acts as a chemical cue to attract natural enemies of herbivores, such as parasitic wasps.[8][9]
-
Plant-to-Plant Communication: When released from a damaged plant, this compound can be perceived by neighboring plants, priming their defense systems for a more rapid and robust response to future attacks.[5][6] This "eavesdropping" allows for a coordinated defense response within a plant community.
Signaling Pathway
The perception of this compound and other GLVs by a receiver plant initiates a sophisticated signaling cascade, leading to the activation of defense responses. While the complete pathway is still under investigation, key steps have been elucidated:
-
Calcium Influx: The initial perception of GLVs triggers a rapid increase in the cytosolic calcium concentration ([Ca²⁺]cyt).[6][7][8] This calcium influx acts as a primary second messenger.
-
Activation of Protein Kinases: The [Ca²⁺]cyt signature is decoded by calcium-dependent protein kinases (CDPKs).[10][11][12] Activated CDPKs then phosphorylate downstream targets, initiating a phosphorylation cascade.
-
MAPK Cascade: Mitogen-activated protein kinase (MAPK) cascades, particularly involving MPK3 and MPK6, are activated downstream of the initial calcium signal and play a crucial role in transducing the defense signal.[1][3][8]
-
Jasmonate Biosynthesis and Signaling: The signaling cascade ultimately leads to the biosynthesis and accumulation of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[13][14] This is achieved through the upregulation of key JA biosynthesis genes like LOX, AOS, and AOC.[4][15]
-
Gene Expression: JA-Ile binds to its receptor, leading to the degradation of JAZ repressor proteins and the activation of transcription factors that upregulate the expression of a wide range of defense-related genes.[16]
Quantitative Data
The emission of this compound is highly dependent on the plant species and the nature of the stressor. The following tables summarize quantitative data from various studies.
| Plant Species | Stressor | This compound Emission Rate | Reference |
| Nicotiana attenuata | Hornworm (herbivory) | ~15 ng/plant/7h | [15] |
| Asclepias incarnata | High AMF inoculum | ~0.1 ng nonyl acetate equivalents gDW⁻¹ h⁻¹ | [17] |
| Asclepias curassavica | High AMF inoculum | ~0.05 ng nonyl acetate equivalents gDW⁻¹ h⁻¹ | [17][18] |
| Winter Wheat | Fusarium spp. infestation (40% PAWC) | 6.81 ng/h/plant d.wt | [19] |
| Winter Wheat | Fusarium spp. infestation (60% PAWC) | 23.9 ng/h/plant d.wt | [19][20] |
| Winter Wheat | Fusarium spp. infestation (80% PAWC) | 41.8 ng/h/plant d.wt | [19][20] |
Table 1: this compound Emission in Response to Biotic Stress
| Plant Species | Stressor | This compound Emission Rate | Reference |
| Populus trichocarpa | Drought | Significant increase in Acetic Acid/Methanol ratio | [21] |
| Winter Wheat | Water Stress (40% PAWC) | Increased GLV emission | [19][20] |
Table 2: this compound and Related Volatile Emission in Response to Abiotic Stress
Experimental Protocols
Protocol 1: Collection and Analysis of this compound from Plant Headspace using SPME-GC-MS
This protocol describes the collection of volatile organic compounds (VOCs), including this compound, from the headspace of plants using Solid Phase Microextraction (SPME) and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
SPME fiber holder
-
Glass chamber or oven bag for enclosing the plant material
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)
-
Helium carrier gas (high purity)
-
This compound standard for identification and quantification
-
Internal standard (e.g., n-dodecane)
Procedure:
-
Plant Preparation: Place the plant or detached leaf/organ in a clean, airtight glass chamber or oven bag. For induced emissions, apply the stressor (e.g., mechanical wounding, herbivore feeding) a predetermined time before volatile collection.
-
SPME Fiber Conditioning: Before the first use, and briefly before each sampling, condition the SPME fiber according to the manufacturer's instructions by inserting it into the hot GC inlet.
-
Headspace Sampling:
-
Pierce the septum of the chamber or the bag with the SPME needle.
-
Expose the fiber to the plant headspace for a defined period (e.g., 30-60 minutes) at a controlled temperature. The optimal time and temperature should be determined empirically.
-
After sampling, retract the fiber into the needle and withdraw it from the chamber.
-
-
GC-MS Analysis:
-
Immediately insert the SPME needle into the hot GC inlet.
-
Desorb the analytes from the fiber onto the GC column by extending the fiber. Desorption time and temperature will depend on the fiber and analytes (e.g., 250°C for 2-5 minutes).
-
Start the GC-MS run. A typical temperature program for the oven could be: start at 40°C for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.
-
The mass spectrometer should be operated in full scan mode to identify the compounds. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity.
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.
-
Quantify the amount of this compound by comparing its peak area to a calibration curve prepared with the this compound standard and normalized to the internal standard.
-
Protocol 2: Insect Behavior Bioassay using a Multi-Arm Olfactometer
This protocol describes a bioassay to test the behavioral response of insects (e.g., parasitic wasps) to this compound using a multi-arm olfactometer.
Materials:
-
Multi-arm olfactometer (e.g., 4-arm or 6-arm)
-
Airflow meter for each arm
-
Charcoal-filtered and humidified air source
-
Odor sources:
-
Pure this compound diluted in a solvent (e.g., paraffin oil or hexane) on a filter paper.
-
Control: Solvent only on a filter paper.
-
Optional: Headspace from a plant emitting this compound.
-
-
Test insects (e.g., parasitic wasps), naive or conditioned.
-
Collection chambers or traps for each arm.
Procedure:
-
Olfactometer Setup:
-
Clean the olfactometer thoroughly with a solvent (e.g., ethanol) and bake it in an oven to remove any residual odors.
-
Connect the arms of the olfactometer to the air source, ensuring a constant and equal airflow through each arm.
-
-
Odor Source Preparation:
-
Prepare the odor sources by applying a known concentration of this compound solution or the control solvent to a piece of filter paper and placing it in an odor source chamber connected to one of the olfactometer arms.
-
Allow the system to equilibrate for a few minutes before introducing the insects.
-
-
Insect Introduction:
-
Release a single insect at a time into the central chamber of the olfactometer.
-
Observe the insect's behavior and record the time it spends in each arm and its first choice of arm. An insect is considered to have made a choice when it moves a certain distance down an arm.
-
-
Data Collection:
-
Record the number of insects choosing each arm.
-
After a set number of insects have been tested, rotate the olfactometer arms to avoid any positional bias.
-
-
Data Analysis:
-
Use a chi-square test or a similar statistical analysis to determine if there is a significant preference for the arm containing this compound compared to the control arms.
-
Protocol 3: Analysis of Defense Gene Expression using RT-qPCR
This protocol describes how to measure the expression of defense-related genes in plants after exposure to this compound.
Materials:
-
Plant seedlings grown under controlled conditions.
-
Airtight chambers for exposing plants to this compound vapor.
-
This compound.
-
Liquid nitrogen.
-
RNA extraction kit suitable for plant tissues.
-
DNase I.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green-based).
-
qPCR instrument.
-
Primers for target defense genes (e.g., LOX, AOS, PR-1) and a reference gene (e.g., Actin or Ubiquitin).
Procedure:
-
Plant Treatment:
-
Place plant seedlings in an airtight chamber.
-
Introduce a known concentration of this compound vapor into the chamber (e.g., by placing a filter paper with a known amount of this compound).
-
Expose the plants for a specific duration (e.g., 1, 3, 6, 12, 24 hours). A control group should be exposed to the solvent only.
-
-
Sample Collection and RNA Extraction:
-
At each time point, harvest the leaf tissue from both treated and control plants and immediately freeze it in liquid nitrogen.
-
Extract total RNA from the frozen tissue using a suitable RNA extraction kit, following the manufacturer's protocol.
-
-
DNase Treatment and cDNA Synthesis:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Set up the qPCR reactions using the qPCR master mix, cDNA template, and specific primers for the target and reference genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.
-
Compare the relative expression levels in this compound-treated plants to the control plants at each time point.
-
Visualizations
Caption: Biosynthesis of this compound and Jasmonates.
Caption: this compound Signaling Pathway in Plants.
Caption: SPME-GC-MS Experimental Workflow.
References
- 1. A chemical genetic approach demonstrates that MPK3/MPK6 activation and NADPH oxidase-mediated oxidative burst are two independent signaling events in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Floral Volatile Compound Accumulation and Gene Expression Analysis of Maxillaria tenuifolia [hst-j.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Mitogen-Activated Protein Kinases 3 and 6 Are Required for Full Priming of Stress Responses in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jasmonate Regulates Plant Responses to Postsubmergence Reoxygenation through Transcriptional Activation of Antioxidant Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Calcium-Dependent Protein Kinases: Hubs in Plant Stress Signaling and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium-Dependent Protein Kinases in Phytohormone Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Transcriptional regulators involved in responses to volatile organic compounds in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Potential of volatile organic compounds in the management of insect pests and diseases of food legumes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cell wall ester modifications and volatile emission signatures of plant response to abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Hexyl Acetate by Fractional Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of hexyl acetate via fractional distillation.
Troubleshooting Guides & FAQs
Our troubleshooting guides are designed to address common issues encountered during the fractional distillation of this compound, helping you to diagnose and resolve problems efficiently.
Q1: Why is the temperature at the top of my distillation column fluctuating instead of remaining stable at the boiling point of this compound?
A1: Temperature fluctuations during distillation can be indicative of several issues:
-
Inconsistent Heat Source: Ensure your heating mantle or oil bath is providing steady and uniform heat. Fluctuations in the heat source will lead to uneven boiling and temperature instability in the column.
-
Azeotrope Formation: this compound can form azeotropes with residual reactants like n-hexanol or the byproduct, water. For instance, a ternary azeotrope of n-hexyl acetate, n-hexyl alcohol, and water boils at 97.0°C, which is significantly lower than the boiling point of pure this compound (171.5°C).[1] The presence of these azeotropes will cause the initial fractions to distill at a lower, unstable temperature.
-
Inadequate Insulation: Poor insulation of the distillation column and head can lead to heat loss to the surroundings, causing premature condensation and temperature fluctuations.[2] Ensure the column is well-insulated.
-
Inconsistent Cooling Water Flow: Variations in the flow rate of the condenser's cooling water can affect the rate of condensation and, consequently, the temperature at the thermometer.[3]
Q2: My final product has a low purity of this compound, even after fractional distillation. What could be the cause?
A2: Low product purity is a common issue and can often be attributed to the following:
-
Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate this compound from impurities with close boiling points. The more theoretical plates, the better the separation.[4] Consider using a longer column or a more efficient packing material.
-
Distillation Rate is Too High: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation.[2][5] A distillation rate of about 1-2 drops per second is generally recommended.
-
Presence of Azeotropes: As mentioned previously, azeotropes can co-distill with your product, leading to contamination.[1][6] It may be necessary to use alternative purification methods like extractive distillation to break the azeotropes.[1][6]
-
Improper Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.[7]
Q3: I am experiencing a low yield of purified this compound. Where might the product be lost?
A3: A low yield can be frustrating. Here are some potential causes:
-
Hold-up in the Column: The packing material in the fractionating column has a certain capacity to retain liquid, known as "hold-up." A significant amount of your product could be coating the surface of the packing material.
-
Leaks in the Apparatus: Ensure all glass joints are properly sealed. Leaks can lead to the loss of vapor and a lower yield.
-
Premature Condensation: If the column is not adequately insulated, vapor may condense and return to the distilling flask before reaching the condenser.[2]
-
Decomposition: Although this compound is relatively stable, prolonged heating at high temperatures could potentially lead to some decomposition.
Q4: The distillation process seems to have stalled; no distillate is being collected. What should I do?
A4: A stalled distillation can usually be resolved by checking the following:
-
Insufficient Heating: The heat input may not be sufficient to bring the mixture to a boil and push the vapor up the fractionating column. Gradually increase the temperature of the heating source.
-
Vapor Ring Position: Observe the "vapor ring" (the ring of condensing vapor) in the column. If it has stopped rising, a slight increase in heat may be necessary to move it up towards the condenser.[7]
-
Flooding: Conversely, excessive heating can lead to "flooding," where the vapor flow is too high and prevents the condensed liquid from returning down the column. This can also halt the distillation. If you observe flooding, reduce the heat input.
Data Presentation
The following table summarizes the key physical properties of this compound and common related substances at standard pressure. This data is crucial for planning and executing a successful fractional distillation.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n20/D) |
| This compound | 144.21 | 171.5[8] | 0.8779 @ 15°C[8] | 1.409[9] |
| n-Hexanol | 102.17 | 157.5[1] | 0.8153 @ 20°C | 1.418 |
| Acetic Acid | 60.05 | 118.1 | 1.049 @ 25°C | 1.372 |
| Water | 18.02 | 100.0[1] | 0.998 @ 20°C | 1.333 |
| Azeotropes | ||||
| This compound / Water | - | 97.4[1] | - | - |
| n-Hexanol / Water | - | 97.8[1] | - | - |
| This compound / n-Hexanol / Water | - | 97.0[1] | - | - |
Experimental Protocols
Detailed Methodology for Fractional Distillation of this compound
This protocol outlines the steps for purifying this compound from a reaction mixture typically containing unreacted n-hexanol, acetic acid, and water.
1. Preparation of the Crude Mixture:
-
After the esterification reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize excess acetic acid) and then with brine (to remove residual water and salts).
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Filter the dried organic layer to remove the drying agent.
2. Assembly of the Fractional Distillation Apparatus:
-
Set up the fractional distillation apparatus in a fume hood. This includes a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all joints are securely clamped and sealed. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.[7]
3. Distillation Process:
-
Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Begin heating the flask gently.
-
Observe the temperature as the vapor rises through the column. The initial fractions will likely be azeotropes distilling at a lower temperature.[1] Collect these initial fractions in a separate receiving flask.
-
Once the temperature stabilizes at the boiling point of pure this compound (approximately 171.5°C), switch to a clean receiving flask to collect the purified product.
-
Maintain a slow and steady distillation rate of 1-2 drops per second for optimal separation.
-
Continue collecting the fraction as long as the temperature remains stable. If the temperature drops, it indicates that all the this compound has distilled.
-
Stop the distillation before the distilling flask runs dry.
4. Analysis of the Purified Product:
-
Characterize the purified this compound by measuring its refractive index and obtaining a Gas Chromatography (GC) spectrum to confirm its purity.
Mandatory Visualization
Below is a troubleshooting workflow to guide researchers through common issues during the fractional distillation of this compound.
A workflow diagram for troubleshooting common fractional distillation issues.
References
- 1. US4695350A - Separation of n-hexyl acetate from n-hexyl alcohol by extractive distillation - Google Patents [patents.google.com]
- 2. homework.study.com [homework.study.com]
- 3. help.stillspirits.com [help.stillspirits.com]
- 4. vernier.com [vernier.com]
- 5. youtube.com [youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Purification [chem.rochester.edu]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. 142-92-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Optimizing Hexyl Acetate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for hexyl acetate synthesis. This compound is a valuable ester known for its fruity, pear-like aroma, with applications in the flavor, fragrance, and pharmaceutical industries.[1][2][3] This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through the esterification of n-hexanol with acetic acid or acetic anhydride.[1][4] The most prevalent methods include:
-
Acid-Catalyzed Esterification: This traditional method employs a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the reaction between n-hexanol and acetic acid.[1][3][5]
-
Enzymatic Synthesis: A greener alternative utilizes lipases as biocatalysts. This method often requires milder reaction conditions and can offer high specificity, leading to a purer product with simpler downstream processing.[2][6][7][8]
-
Reactive Distillation: This process combines reaction and separation in a single unit to overcome equilibrium limitations, potentially increasing conversion and product purity.[9][10][11]
-
SN2 Reaction: this compound can also be synthesized via an SN2 reaction between an acetate salt (like potassium acetate) and a hexyl halide (like bromohexane) in a suitable solvent such as dimethylformamide (DMF).[12]
Q2: What is the balanced chemical equation for the esterification of n-hexanol and acetic acid?
A2: The balanced chemical equation for the synthesis of this compound from n-hexanol and acetic acid is:
C₆H₁₃OH + CH₃COOH ⇌ C₈H₁₆O₂ + H₂O[5]
(n-Hexanol) + (Acetic Acid) ⇌ (this compound) + (Water)
This is a reversible condensation reaction where an ester is formed along with water as a byproduct.[5]
Q3: What are the key parameters to optimize for improving the yield of this compound?
A3: To maximize the yield of this compound, several reaction parameters should be carefully controlled and optimized. These include:
-
Reactant Molar Ratio: Adjusting the molar ratio of n-hexanol to acetic acid can shift the reaction equilibrium. Using an excess of one reactant is a common strategy.[13][14]
-
Reaction Temperature: Temperature significantly influences the reaction rate. However, excessively high temperatures can lead to side reactions.[2][6][7][14]
-
Catalyst Type and Concentration: The choice and amount of catalyst are crucial. Both acid catalysts and enzymes have their own optimal operating conditions.[14][15]
-
Reaction Time: Sufficient time is needed for the reaction to reach equilibrium or completion.[2][6][7]
-
Water Removal: As water is a byproduct, its removal can drive the equilibrium towards the formation of more ester, thus increasing the yield.[16]
Q4: What are some common side reactions to be aware of during this compound synthesis?
A4: A potential side reaction, particularly at elevated temperatures and in the presence of an acid catalyst, is the dehydration of n-hexanol to form 1-hexene.[9] Pyrolysis of this compound can also lead to the formation of 1-hexene.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Low Product Yield
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reaction | The esterification reaction may not have reached equilibrium. Consider increasing the reaction time or optimizing the temperature. For enzymatic synthesis, ensure the enzyme has not denatured. |
| Unfavorable Equilibrium | Esterification is a reversible reaction. To shift the equilibrium towards the product, consider using an excess of one of the reactants (e.g., n-hexanol) or removing water as it is formed, for instance, by using a Dean-Stark apparatus.[16] |
| Catalyst Inactivity | The acid catalyst may be too dilute, or the enzyme may have lost its activity. For enzymatic reactions, check the pH and temperature to ensure they are within the optimal range for the lipase. For acid-catalyzed reactions, ensure the catalyst concentration is adequate. |
| Product Loss During Workup | Significant amounts of this compound can be lost during aqueous washing steps if emulsions form or if the product has some solubility in the aqueous phase.[8] |
Product Impurity
| Possible Cause | Troubleshooting Suggestion |
| Presence of Unreacted Starting Materials | Inefficient purification can leave unreacted n-hexanol or acetic acid in the final product. Improve the washing steps, for example, by using a sodium bicarbonate solution to remove residual acetic acid, followed by a brine wash.[8] |
| Formation of Byproducts | As mentioned, 1-hexene can form as a byproduct.[9] Consider lowering the reaction temperature to minimize its formation. Purification techniques like distillation can help separate the desired ester from such byproducts.[15] |
| Residual Solvent | Incomplete removal of the extraction solvent can contaminate the final product. Ensure sufficient time and appropriate conditions (e.g., vacuum) during solvent evaporation. |
Emulsion Formation During Extraction
| Possible Cause | Troubleshooting Suggestion |
| Vigorous Shaking | Overly aggressive mixing of the organic and aqueous layers can create stable emulsions.[8] Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| High Concentration of Solutes | Adding a saturated sodium chloride solution (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase, which reduces the solubility of organic compounds in it.[8] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Synthesis of this compound
This protocol is based on the optimization studies for lipase-catalyzed synthesis.[2][6][7]
Materials:
-
Immobilized lipase (e.g., from Mucor miehei)
-
n-Hexanol
-
Triacetin (as the acyl donor)
-
n-Hexane (as the solvent)
-
Molecular sieves (4 Å)
Optimized Reaction Conditions: [2][6][7]
| Parameter | Optimized Value |
| Reaction Time | 7.7 hours |
| Temperature | 52.6 °C |
| Enzyme Amount | 37.1% by weight of hexanol |
| Substrate Molar Ratio (Triacetin:Hexanol) | 2.7:1 |
| Added Water | 12.5% by weight of hexanol |
Procedure:
-
Dehydrate all reactants and the solvent using 4 Å molecular sieves for 24 hours.[2]
-
In a screw-capped test tube, combine n-hexanol, triacetin, and n-hexane.
-
Add the immobilized lipase to the mixture.
-
If required by the specific optimization, add the specified amount of water.
-
Seal the tube and place it in an incubator shaker at the optimized temperature (52.6 °C) and appropriate agitation for the optimized reaction time (7.7 hours).
-
After the reaction, separate the enzyme from the mixture by filtration or centrifugation.
-
Analyze the product mixture using gas chromatography (GC) to determine the molar conversion to this compound.
Protocol 2: Acid-Catalyzed Synthesis of this compound using an Ion-Exchange Resin
This protocol is based on studies using a gelular ion-exchange resin as a heterogeneous catalyst.[13][17]
Materials:
-
n-Hexanol
-
Acetic Acid
-
Gelular ion-exchange resin (e.g., Purolite CT-124)
Optimized Reaction Conditions in a Batch Chromatographic Reactor: [17]
| Parameter | Optimized Value |
| Temperature | 353 K (80 °C) |
| Feed Molar Ratio (n-hexanol:Acetic Acid) | 3:1 |
| Feed Flow Rate | 0.2 mL/min |
| Reaction Step Time | 75 minutes |
| Regeneration Step Time | 75 minutes |
Procedure (Conceptual for Batch Reactor):
-
Swell the ion-exchange resin catalyst in one of the reactants (e.g., n-hexanol) prior to the reaction.[13]
-
In a jacketed stirred batch reactor, charge the reactants (n-hexanol and acetic acid) at the desired molar ratio.
-
Add the pre-swollen catalyst to the reactor.
-
Heat the mixture to the optimized reaction temperature while stirring.
-
Monitor the reaction progress by taking samples periodically and analyzing them for the concentration of reactants and products using a suitable analytical technique like GC.
-
Upon completion, separate the catalyst from the reaction mixture by filtration.
-
Purify the this compound from the unreacted starting materials and byproduct water, typically through washing and distillation.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. This compound (142-92-7) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]
- 4. ScenTree - this compound (CAS N° 142-92-7) [scentree.co]
- 5. brainly.com [brainly.com]
- 6. Optimized synthesis of lipase-catalyzed this compound in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Answered: Synthesis of this compound via an Sn2 Reaction. DMF Br Heat | bartleby [bartleby.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Item - Synthesis of n-hexyl acetate in batch and chromatographic reactors - Loughborough University - Figshare [repository.lboro.ac.uk]
- 15. Ways To Reduce this compound Waste | Chemical Bull [chemicalbull.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
Identifying and minimizing byproducts in hexyl acetate production
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and scientists involved in the synthesis of hexyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis via Fischer esterification?
A1: During the acid-catalyzed esterification of n-hexanol with acetic acid, the primary byproducts observed are di-n-hexyl ether and 1-hexene.[1][2] Dihexyl ether forms from the acid-catalyzed dehydration of two n-hexanol molecules. 1-hexene can be formed either through the dehydration of n-hexanol or by the pyrolysis of the n-hexyl acetate product.[3] Unreacted starting materials, n-hexanol and acetic acid, are also common impurities in the final product mixture.
Q2: What is the primary cause of low yield in this reaction?
A2: Low yield is often due to the reversible nature of the Fischer esterification reaction. The reaction reaches a state of equilibrium, which may not favor a high conversion to the ester product. The accumulation of water, a product of the reaction, can shift the equilibrium back towards the reactants (ester hydrolysis), thus limiting the final yield.[4][5] To achieve high yields, it is crucial to actively remove water from the reaction mixture as it forms.[5][6]
Q3: Which type of catalyst is recommended for minimizing byproducts?
A3: While strong mineral acids like sulfuric acid are effective, they can also promote side reactions, such as the formation of dihexyl ether.[5][7] Heterogeneous acid catalysts, such as solid acidic resins (e.g., Amberlyst), are often preferred.[1][5] These solid catalysts are less corrosive, can reduce the occurrence of side reactions, and are more easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling.[5]
Q4: How can unreacted starting materials be removed from the final product?
A4: Post-reaction workup is critical for purification. To remove unreacted acetic acid and the acid catalyst, the organic layer should be washed with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[5] Unreacted n-hexanol can be removed by washing with water or brine, followed by purification techniques like fractional distillation.[5] Extractive distillation is another advanced method for separating n-hexyl acetate from n-hexanol.[8]
Troubleshooting Guide
Problem: My reaction yield is low, and GC-MS analysis shows a large peak for unreacted n-hexanol.
-
Possible Cause: The reaction has not reached completion, or the equilibrium is unfavorable. The Fischer esterification is an equilibrium-limited process.
-
Solution:
-
Increase Reactant Concentration: Use a molar excess of one reactant. Using an excess of n-hexanol (e.g., a 2:1 or 3:1 molar ratio of n-hexanol to acetic acid) can help drive the reaction towards the product and minimize the residual amount of unreacted acetic acid.[9]
-
Remove Water: The most effective way to shift the equilibrium towards the products is by continuously removing water as it is formed. This is typically achieved using a Dean-Stark apparatus during reflux.[6]
-
Increase Reaction Time: Ensure the reaction has been allowed to run for a sufficient duration. Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or by taking small aliquots for GC analysis.[5]
-
Problem: Significant amounts of di-n-hexyl ether are detected in my product.
-
Possible Cause: The reaction temperature is too high, or the acid catalyst is too aggressive, promoting the dehydration of n-hexanol.
-
Solution:
-
Optimize Temperature: Avoid excessively high temperatures. Studies on similar esterifications suggest that high temperatures can favor side reactions.[5] Operate at the lowest temperature that allows for a reasonable reaction rate.
-
Change Catalyst: Switch from a strong mineral acid like concentrated H₂SO₄ to a milder, heterogeneous catalyst like an acidic ion-exchange resin (e.g., Amberlyst-15).[5] These solid catalysts are known to be more selective and reduce byproduct formation.
-
Check Catalyst Loading: Use the minimum effective amount of catalyst. High catalyst concentration can increase the rate of both the desired reaction and unwanted side reactions.
-
Data Presentation
Table 1: Effect of Molar Ratio on Residual Acetic Acid
This table summarizes the effect of altering the n-hexanol to acetic acid molar ratio on the amount of unreacted acetic acid in the final product mixture.
| Molar Ratio (n-hexanol:acetic acid) | Feed Flow Rate (mL/min) | Approx. Unreacted Acetic Acid (mol %) at 75 min |
| 1:1 | 0.2 | ~20% |
| 2:1 | 0.2 | ~3% |
Data adapted from a study on esterification in a continuous reactor. The results clearly show that increasing the molar ratio of alcohol to acid significantly reduces the amount of unreacted acid.[9]
Experimental Protocols
Protocol: Quantification of Byproducts using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a starting point for the analysis of a this compound reaction mixture. Parameters should be optimized for your specific instrument and column.
-
Sample Preparation:
-
Dilute 10 µL of the crude reaction mixture in 990 µL of a suitable solvent (e.g., hexane or ethyl acetate) in a 2 mL GC vial.
-
If quantitative analysis is required, add an internal standard (e.g., dodecane) of a known concentration to the solvent before dilution.
-
-
GC-MS Instrument Parameters (Example):
-
Injector Temperature: 250 °C
-
Injection Volume: 1.0 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating the components.
-
Oven Temperature Program:
-
MS Parameters:
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Expected Elution Order (by increasing boiling point): 1-hexene, n-hexanol, this compound, di-n-hexyl ether.
-
Quantify the relative abundance of each component by integrating the peak areas. Use the internal standard for absolute quantification if needed.
-
Visualizations
Workflow and Logic Diagrams
Caption: Troubleshooting decision tree for diagnosing low reaction yield.
Caption: Relationship between reaction conditions and byproduct formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound (142-92-7) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 8. US4695350A - Separation of n-hexyl acetate from n-hexyl alcohol by extractive distillation - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Stability of hexyl acetate under different pH and temperature conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of hexyl acetate under various pH and temperature conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
This compound is an ester that can undergo hydrolysis, primarily influenced by pH and temperature. Generally, its stability is greatest at neutral to slightly acidic pH and lower temperatures. Under strongly acidic or basic conditions, and at elevated temperatures, the rate of hydrolysis increases significantly. It is also known to be particularly unstable over time, potentially forming acetic acid.[1][2]
Q2: What are the primary degradation products of this compound?
The primary degradation pathway for this compound is hydrolysis. This reaction breaks the ester bond, yielding hexan-1-ol and acetic acid.
Q3: How does pH affect the stability of this compound?
The hydrolysis of this compound is catalyzed by both acid and base.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis occurs, leading to the formation of hexan-1-ol and acetic acid.
-
Neutral Conditions (pH ≈ 7): The hydrolysis rate is at its minimum.[3]
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is significantly faster than at neutral pH and results in the formation of hexan-1-ol and an acetate salt.[3]
Q4: How does temperature impact the stability of this compound?
As with most chemical reactions, the rate of this compound hydrolysis increases with temperature. Elevated temperatures provide the necessary activation energy for the hydrolysis reaction to proceed more rapidly across all pH ranges. Therefore, to minimize degradation, it is recommended to store this compound at controlled, cool temperatures.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Loss of this compound potency in a formulation over a short period. | High storage temperature or inappropriate pH of the formulation. | - Verify the storage temperature and ensure it is kept cool as per recommendations.- Measure the pH of the formulation. If it is in the acidic (<4) or basic (>8) range, consider adjusting the pH towards neutral (6-7) if the formulation allows. |
| Unexpected peaks observed during chromatographic analysis. | Degradation of this compound into hexan-1-ol and acetic acid. | - Confirm the identity of the new peaks by comparing their retention times with standards of hexan-1-ol and acetic acid.- Employ a stability-indicating analytical method capable of resolving this compound from its potential degradation products. |
| Change in the odor of a this compound-containing product. | Formation of acetic acid, which has a characteristic vinegar-like smell. | - This is a strong indicator of hydrolysis. Investigate the pH and storage conditions of the product.- Quantify the amount of acetic acid present to determine the extent of degradation. |
| Inconsistent results in stability studies. | Lack of control over experimental conditions. | - Ensure precise control of pH and temperature throughout the stability study.- Use calibrated equipment for all measurements.- Follow a detailed and validated stability testing protocol. |
Data Presentation
Table 1: Estimated Hydrolytic Half-Lives of this compound at 25°C
| pH | Estimated Half-Life |
| 2.8 | 2.2 years |
| 4.0 | 2.2 years |
| 7.0 | 2 years |
| 8.0 | 78 days |
Data is estimated and should be used as a guideline. Actual stability will depend on the specific formulation and storage conditions.[3]
Table 2: General Conditions for Forced Degradation Studies of Esters
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C). | To identify acid-labile degradation products. |
| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C). | To identify base-labile degradation products. |
| Oxidation | 3% H₂O₂ at room temperature. | To assess susceptibility to oxidation. |
| Thermal Degradation | Dry heat (e.g., 70°C). | To evaluate the effect of high temperature on stability. |
| Photostability | Exposure to light (ICH Q1B guidelines). | To determine light sensitivity. |
Experimental Protocols
Protocol for Determining Hydrolytic Stability of this compound
This protocol outlines a general procedure to determine the rate of hydrolysis of this compound at a given pH and temperature.
1. Materials and Reagents:
-
This compound
-
Buffer solutions of desired pH (e.g., pH 4, 7, and 9)
-
Acetonitrile or other suitable co-solvent
-
High-purity water
-
Class A volumetric flasks and pipettes
-
Temperature-controlled water bath or incubator
-
Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector - GC-FID or High-Performance Liquid Chromatograph - HPLC)
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen co-solvent at a known concentration.
-
Preparation of Reaction Solutions: For each pH to be tested, pipette a known volume of the this compound stock solution into a volumetric flask and dilute with the corresponding buffer solution to achieve the target final concentration. The final concentration of the co-solvent should be kept low to minimize its effect on the reaction rate.
-
Incubation: Place the reaction solutions in a temperature-controlled environment (e.g., 25°C, 40°C).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each reaction solution.
-
Quenching (if necessary): To stop the reaction, the sample can be immediately diluted with a mobile phase or a suitable solvent and stored at a low temperature (e.g., 4°C) until analysis.
-
Analysis: Analyze the samples using a validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound remaining.
-
Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation. From this data, the hydrolysis rate constant and half-life can be calculated.
Protocol for Forced Degradation Study of this compound
This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile or other suitable solvent
-
GC-MS or LC-MS for degradation product identification
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. The solution can be stirred at room temperature or heated (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Stir the solution at room temperature or heat (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and stir at room temperature for a defined period.
-
Thermal Degradation: Expose a solid or liquid sample of this compound to dry heat (e.g., 70°C) in an oven for a defined period.
-
Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples using a suitable analytical technique (e.g., GC-MS or LC-MS) to separate and identify the degradation products. The same method should also be used to analyze an unstressed sample as a control.
Visualizations
Caption: Hydrolysis pathway of this compound.
References
Troubleshooting peak tailing of hexyl acetate in gas chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during gas chromatography (GC) analysis, with a specific focus on peak tailing of compounds like hexyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography?
A1: Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with a trailing edge that extends from the peak maximum.[1] An ideal chromatographic peak has a symmetrical, Gaussian shape.[1] This distortion is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.5 typically indicates a problem that needs to be addressed.[2]
Q2: Why is peak tailing a problem for the analysis of this compound?
A2: Peak tailing can significantly compromise the quality of your analytical results. It can lead to reduced resolution between adjacent peaks, decreased sensitivity due to lower peak height, and negatively impact the accuracy and precision of quantification because the integration software may struggle to determine the exact start and end of the peak.[1]
Q3: What are the most common causes of peak tailing for esters like this compound in GC?
A3: The primary causes often revolve around secondary retention mechanisms and issues within the GC system. These can include:
-
Active Sites: Unwanted interactions between this compound and active sites in the system, such as silanol groups in the GC inlet liner or on the column itself.[1][3]
-
Column Contamination: Buildup of non-volatile residues from the sample matrix at the front of the column.[1][4]
-
Improper Column Installation: Incorrect positioning of the column in the GC inlet can create dead volumes, leading to peak distortion.[2][5]
-
Sample Overload: Injecting too much of the sample can saturate the stationary phase.[1][6]
-
Inlet and Method Issues: A contaminated inlet liner, incorrect injection temperature, or a split ratio that is too low can also contribute to peak tailing.[7][8][9]
Troubleshooting Guides
This section provides detailed, question-and-answer-based guides to resolve specific issues causing peak tailing of this compound.
Guide 1: Initial System Check and Inlet Maintenance
Q: I am observing peak tailing for this compound. Where should I start troubleshooting?
A: A systematic approach, starting with the easiest and most common fixes, is the most efficient strategy.[10] Begin with a thorough inspection and maintenance of the inlet system, as it is a frequent source of problems.[9][11]
Experimental Protocol: Inlet Maintenance
-
Cool Down: Safely cool down the injector and oven.
-
Disassemble: Carefully remove the autosampler (if present), and then remove the septum nut and septum.
-
Remove Liner: Use liner removal tools to gently extract the inlet liner.
-
Inspect and Replace: Visually inspect the liner for contamination (e.g., discoloration, residue) and the septum for coring (small pieces of the septum in the liner).[9] It is best practice to replace both the liner and septum.
-
Clean Injector Port: While the liner is removed, use a clean, lint-free swab dampened with an appropriate solvent (e.g., isopropanol, hexane) to gently clean the inside surfaces of the injection port.
-
Reassemble: Install a new, deactivated liner and a new septum. Ensure the liner's O-ring is in good condition and properly seated.
-
Leak Check: After reassembly and heating the system, perform a leak check to ensure all connections are secure.
Guide 2: Addressing Column-Related Issues
Q: I've performed inlet maintenance, but the peak tailing for this compound persists. Could the column be the problem?
A: Yes, if inlet maintenance does not resolve the issue, the column is the next logical component to investigate.[4] Problems can range from contamination at the head of the column to degradation of the stationary phase.
Experimental Protocol: Column Maintenance and Diagnosis
-
Column Trimming: Contamination from non-volatile sample components often accumulates at the front of the column.[4]
-
Column Bake-out: If trimming doesn't solve the problem, a column bake-out can remove less volatile contaminants.
-
Disconnect the column from the detector and cap the detector port.
-
With carrier gas flowing through the column, gradually heat the oven to a temperature slightly above your method's maximum temperature, but not exceeding the column's maximum temperature limit.
-
Hold for 1-2 hours.
-
Cool the oven and reconnect the column to the detector.
-
-
Evaluate Column Health: If peak tailing persists after these steps, the stationary phase may be irreversibly damaged. Consider injecting a test mixture containing a non-polar compound like a hydrocarbon. If the hydrocarbon peak also tails, it strongly suggests a physical problem with the column installation or a blockage.[12] If only polar compounds like this compound tail, it points to column activity. In either of these persistent cases, column replacement may be necessary.[4]
Data Summary
The following table summarizes common causes of peak tailing and their corresponding solutions.
| Symptom | Possible Cause | Suggested Remedy | Citation |
| All peaks tail, including non-polar compounds | Improper column installation (dead volume) | Re-cut the column end and ensure correct installation depth in the inlet and detector. | [2][5] |
| Contaminated inlet liner | Replace the inlet liner and septum. | [9][13] | |
| Column contamination (severe) | Trim 10-20 cm from the front of the column. | [2][8] | |
| Only polar peaks (like this compound) tail | Active sites in the inlet liner | Use a fresh, deactivated liner. | [2][3] |
| Column activity (degraded stationary phase) | Trim the front of the column or replace the column if the problem is severe. | [4][7] | |
| Peak tailing worsens over time | Accumulation of non-volatile sample matrix | Implement regular inlet maintenance and consider sample cleanup procedures. | [11] |
| Tailing decreases with increasing retention time | Solvent effect violation (splitless injection) | Decrease the initial oven temperature to 10-20°C below the solvent's boiling point. | [7][11] |
| Tailing of early eluting peaks | Low split ratio | Increase the split ratio to ensure a minimum of 20 mL/min total flow through the inlet. | [7] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in gas chromatography.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. agilent.com [agilent.com]
- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 9. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. agilent.com [agilent.com]
- 13. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
Technical Support Center: Water Removal in Hexyl Acetate Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hexyl acetate. The following information addresses common challenges associated with removing water from the reaction mixture, a critical step for maximizing product yield.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove water from a this compound reaction mixture?
A1: The synthesis of this compound from acetic acid and hexanol is a reversible esterification reaction. Water is a byproduct of this reaction. According to Le Châtelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the reactants (hydrolysis of the ester), which decreases the overall yield of this compound.[1][2] Therefore, continuous removal of water is essential to drive the reaction to completion and achieve a high yield of the desired ester.[1]
Q2: What are the most common methods for removing water during the synthesis of this compound?
A2: The primary methods for water removal in a laboratory or research setting include:
-
Azeotropic Distillation: This technique employs an entrainer, a solvent that forms a low-boiling azeotrope with water. The azeotrope is continuously removed from the reaction mixture by distillation.[1] A Dean-Stark apparatus is commonly used for this purpose.[3]
-
Use of Desiccants: A drying agent, such as molecular sieves, is added directly to the reaction mixture to adsorb water as it is formed.[1] Concentrated sulfuric acid, often used as a catalyst, also acts as a dehydrating agent.[2]
-
Pervaporation: This is a membrane-based separation technique where a selective membrane is used to remove water from the liquid reaction mixture via vaporization.[4][5]
-
Extractive Distillation: In this method, a high-boiling solvent is introduced into the distillation column to alter the relative volatilities of the components, facilitating the separation of water.
-
Reactive Distillation: This process combines the chemical reaction and separation in a single unit. As the esterification reaction proceeds, water is continuously removed by distillation, which drives the reaction towards the products.[6]
Q3: How do I select the most appropriate water removal method for my experiment?
A3: The choice of method depends on several factors, including the scale of the reaction, the required purity of the product, the available equipment, and the specific reaction conditions. The following diagram provides a general decision-making workflow:
Troubleshooting Guides
Azeotropic Distillation using a Dean-Stark Apparatus
| Problem | Possible Cause(s) | Solution(s) |
| No water is collecting in the Dean-Stark trap. | 1. The reaction has not reached a high enough temperature to allow the azeotrope to distill. 2. The reaction is complete. 3. Leak in the glassware setup. | 1. Increase the heating mantle temperature. Ensure the solvent is refluxing. 2. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC). 3. Check all joints and connections for a proper seal. |
| The collected liquid in the trap is cloudy or a single phase. | 1. The entrainer is partially miscible with water at the condensation temperature. 2. The reaction temperature is too high, causing the alcohol to co-distill excessively. | 1. Ensure the condenser is providing adequate cooling. 2. Reduce the heating to maintain a gentle reflux. |
| Reaction stalls before completion. | The rate of water removal is too slow. | Ensure vigorous boiling and efficient condensation to maintain a steady rate of azeotrope distillation. |
Use of Desiccants (Molecular Sieves)
| Problem | Possible Cause(s) | Solution(s) |
| Low ester yield despite using molecular sieves. | 1. The molecular sieves were not properly activated and are already saturated with water. 2. Insufficient amount of molecular sieves was used. 3. The pore size of the molecular sieves is incorrect. | 1. Activate the molecular sieves by heating them in an oven at a high temperature under vacuum prior to use.[7] 2. Use a sufficient quantity of molecular sieves (typically 10-20% by weight of the limiting reagent). 3. For water removal, 3Å molecular sieves are ideal as they have a pore size that allows water molecules to enter but excludes larger molecules like alcohols and esters.[8] |
| The reaction mixture becomes a thick slurry and is difficult to stir. | Too many molecular sieves were added. | Add more solvent to the reaction mixture to improve stirring. In the future, use a more appropriate amount of desiccant. |
| The product is contaminated with the desiccant. | The desiccant was not fully removed during the workup. | Ensure proper filtration of the reaction mixture after the reaction is complete. |
The following diagram illustrates a general troubleshooting workflow for issues encountered during water removal:
Experimental Protocols
Method 1: Azeotropic Distillation using a Dean-Stark Apparatus
This protocol describes the synthesis of this compound using toluene as an entrainer to remove water azeotropically.
Materials:
-
Acetic acid
-
1-Hexanol
-
Toluene
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
Procedure:
-
Set up the reaction apparatus consisting of a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[3]
-
To the round-bottom flask, add 1-hexanol, acetic acid (in a 1:1.2 molar ratio), a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol%), and toluene. The volume of toluene should be sufficient to fill the Dean-Stark trap and create a slurry with the reactants.
-
Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
As the azeotrope condenses, it will separate into two layers in the trap. The denser water layer will collect at the bottom, and the less dense toluene layer will overflow back into the reaction flask.[9]
-
Continue the reflux until no more water collects in the trap, which typically takes 2-4 hours. The theoretical volume of water can be calculated beforehand to monitor the reaction's progress.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted acetic acid), water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation.
-
The crude this compound can be further purified by distillation.
Method 2: Use of Molecular Sieves as a Desiccant
This protocol outlines the use of 3Å molecular sieves to remove water in situ during the synthesis of this compound.
Materials:
-
Acetic acid
-
1-Hexanol
-
Acid catalyst (e.g., concentrated sulfuric acid)
-
3Å Molecular sieves (activated)
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
Procedure:
-
Activate the 3Å molecular sieves by heating them in a laboratory oven at 250-300°C for at least 3 hours, then allowing them to cool to room temperature in a desiccator.[10]
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-hexanol, acetic acid (1:1.2 molar ratio), and a catalytic amount of concentrated sulfuric acid.
-
Add the activated 3Å molecular sieves to the reaction mixture (approximately 10-20% by weight of the limiting reactant).
-
Heat the mixture to reflux with efficient stirring for 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the molecular sieves.
-
Transfer the filtrate to a separatory funnel and wash with a 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove any remaining solvent by rotary evaporation to yield the crude this compound.
-
Purify the product by distillation if necessary.
Data Presentation
The following table summarizes a qualitative comparison of the different water removal methods. Quantitative data can vary significantly based on the specific reaction conditions and scale.
| Method | Advantages | Disadvantages | Typical Scale |
| Azeotropic Distillation | - Highly efficient for water removal.- Relatively simple setup. | - Requires a solvent that forms a suitable azeotrope.- Can be energy-intensive. | Laboratory to Pilot Plant |
| Desiccants | - Simple to implement.- No specialized glassware required. | - Can be difficult to remove from the reaction mixture.- May require a large amount for complete water removal. | Laboratory |
| Pervaporation | - High selectivity for water removal.- Can be operated at lower temperatures, reducing energy consumption.[11] | - Requires specialized membrane and equipment.- Membrane fouling can be an issue. | Laboratory to Industrial |
| Extractive Distillation | - Effective for breaking azeotropes. | - Requires an additional separation step to recover the solvent.- Increases the complexity of the process. | Pilot Plant to Industrial |
| Reactive Distillation | - Combines reaction and separation in one unit, increasing efficiency.- Can lead to higher conversions and yields.[6] | - Complex to design and operate.- Requires careful control of reaction and distillation conditions. | Pilot Plant to Industrial |
References
- 1. benchchem.com [benchchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. benchchem.com [benchchem.com]
- 4. Low-Temperature Hydrophilic Pervaporation of Lactic Acid Esterification Reaction Media [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 10. moodle2.units.it [moodle2.units.it]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Maximizing Hexyl Acetate Yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for maximizing the yield of hexyl acetate in esterification reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound synthesis?
A1: The most common catalysts for this compound synthesis fall into two main categories: acidic catalysts and enzymes. Acidic catalysts include strong mineral acids like sulfuric acid and solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst and Purolite series).[1][2] Enzymes, particularly lipases (e.g., immobilized lipase from Mucor miehei or Candida antarctica), are also widely used as biocatalysts.[3] Metal-organic frameworks (MOFs), such as ZIF-8, have also been explored as effective catalysts.[4]
Q2: How does the choice of catalyst impact the reaction conditions and yield?
A2: The choice of catalyst significantly influences the optimal reaction conditions and final product yield. Acidic catalysts often require higher temperatures to achieve a reasonable reaction rate but can be prone to side reactions.[5] Lipases, on the other hand, typically operate under milder conditions, which can improve selectivity and reduce byproduct formation.[6] The physical form of the catalyst (homogeneous vs. heterogeneous) also plays a role; heterogeneous catalysts like ion-exchange resins and immobilized lipases are generally preferred for ease of separation from the reaction mixture.
Q3: What are the key parameters to optimize for maximizing this compound yield?
A3: To maximize the yield of this compound, several key parameters should be optimized. These include the molar ratio of the reactants (n-hexanol to acetic acid), reaction temperature, catalyst loading, and reaction time.[2][3] For enzymatic reactions, the water content in the reaction medium is also a critical parameter to control.[3]
Q4: How can I shift the reaction equilibrium to favor the formation of this compound?
A4: The esterification of n-hexanol and acetic acid is a reversible reaction.[7] To drive the equilibrium towards the product side and increase the yield, one common strategy is to remove one of the products, typically water, as it is formed. This can be achieved using techniques like a Dean-Stark apparatus during the reaction.[8] Another approach is to use a large excess of one of the reactants, usually the less expensive one.[8][9]
Troubleshooting Guide
Issue 1: Low or No this compound Yield
-
Q: My reaction has proceeded for the recommended time, but I have a low yield of this compound. What are the possible causes?
-
A: Several factors could be contributing to a low yield. Firstly, the reversible nature of the esterification reaction might be limiting the conversion.[7] The presence of water, either from the reactants or glassware, can inhibit the forward reaction.[7] Other potential causes include an insufficient amount or deactivated catalyst, a reaction temperature that is too low, or an inadequate reaction time.[7][8]
-
-
Q: I've ensured my reactants and glassware are dry and used the correct amount of catalyst, but the yield is still poor. What else can I do?
-
A: To enhance the yield, you can try shifting the reaction equilibrium. This can be done by using a significant excess of one of the reactants, such as n-hexanol.[9] Alternatively, you can actively remove water from the reaction mixture as it is formed, for example, by using a Dean-Stark trap.[8] Increasing the reaction temperature or extending the reaction time may also improve the conversion, but be mindful of potential side reactions.[9]
-
Issue 2: Catalyst Deactivation
-
Q: I am reusing my solid catalyst (ion-exchange resin or immobilized lipase), and I observe a significant drop in its activity. Why is this happening?
-
A: Heterogeneous catalysts can deactivate over time through several mechanisms. For ion-exchange resins, prolonged exposure to high temperatures can lead to degradation. The catalyst pores can also become blocked by reactants, products, or byproducts. For immobilized lipases, changes in the reaction medium (e.g., pH or solvent) or the presence of inhibitors can lead to a loss of enzymatic activity.
-
-
Q: How can I regenerate my deactivated catalyst?
-
A: The regeneration procedure depends on the type of catalyst and the cause of deactivation. For ion-exchange resins that have been fouled, washing with a suitable solvent to remove adsorbed species can sometimes restore activity. In some cases, a more rigorous regeneration process involving acid or base treatment may be necessary, following the manufacturer's recommendations. For immobilized lipases, washing with appropriate buffers or solvents might help remove inhibitors. However, in cases of irreversible denaturation, the enzyme may not be fully recoverable.
-
Issue 3: Formation of Byproducts
-
Q: I am observing the formation of byproducts such as dihexyl ether or 1-hexene in my reaction. How can I minimize these?
-
A: The formation of byproducts like dihexyl ether and 1-hexene is more common when using strong acid catalysts at elevated temperatures.[1] To minimize these side reactions, consider operating at a lower temperature, although this may require a longer reaction time.[9] Alternatively, switching to a milder and more selective catalyst, such as an immobilized lipase, can significantly reduce the formation of unwanted byproducts.[6]
-
Data Presentation
Table 1: Comparison of Different Catalysts for this compound Synthesis
| Catalyst | Reactant Molar Ratio (Hexanol:Acetic Acid) | Temperature (°C) | Catalyst Loading | Reaction Time (h) | Yield (%) | Reference |
| Immobilized Mucor miehei lipase | 1:2.7 (Triacetin to Hexanol) | 52.6 | 37.1% (w/w) | 7.7 | 86.6 | [3] |
| Purolite CT-124 (Ion-Exchange Resin) | Varied | Optimized | Varied | Optimized | High conversion | [10] |
| Amberlyst-15 (Ion-Exchange Resin) | Varied | 50-80 | Varied | Varied | High conversion | [11] |
| ZIF-8 (50 nm) | (Vinyl Acetate to Hexanol) | 65 | 10 mg | 6 | ~75 mM product | [4] |
Experimental Protocols
Protocol 1: this compound Synthesis using an Ion-Exchange Resin Catalyst
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add n-hexanol and acetic acid in the desired molar ratio (e.g., 1:1.5).
-
Catalyst Addition: Add the acidic ion-exchange resin (e.g., Amberlyst-15 or Purolite CT-124) to the reaction mixture. The catalyst loading is typically in the range of 5-15% by weight of the reactants.
-
Reaction: Heat the mixture to the desired temperature (e.g., 70-90°C) with constant stirring. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: After the reaction reaches the desired conversion or equilibrium, cool the mixture to room temperature. Separate the catalyst by filtration.
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure, and if necessary, purify the crude this compound by distillation.
Protocol 2: Lipase-Catalyzed Synthesis of this compound
-
Reaction Setup: In a screw-capped vial or flask, combine n-hexanol and acetic acid (or an acyl donor like vinyl acetate) in a suitable organic solvent (e.g., n-hexane).
-
Catalyst Addition: Add the immobilized lipase (e.g., from Candida antarctica or Mucor miehei) to the mixture. The amount of enzyme is typically specified in terms of weight or activity units.
-
Reaction: Place the reaction vessel in an incubator shaker set to the optimal temperature (e.g., 40-60°C) and agitation speed for the chosen lipase. Allow the reaction to proceed for the desired time (typically several hours to a day).
-
Workup: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.
-
Purification: The product-containing solution can be analyzed directly by GC. For isolation, the solvent can be removed under reduced pressure, and the product can be purified by column chromatography or distillation if necessary.
Visualizations
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. Item - Synthesis of n-hexyl acetate in batch and chromatographic reactors - Loughborough University - Figshare [repository.lboro.ac.uk]
- 3. Optimized synthesis of lipase-catalyzed this compound in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00265B [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Degradation of Hexyl Acetate in Environmental Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of hexyl acetate in environmental samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in the environment?
A1: this compound degrades in the environment through both abiotic and biotic pathways.
-
Abiotic Degradation:
-
Atmospheric Degradation: In the atmosphere, this compound exists primarily in the vapor phase and is degraded by reacting with photochemically-produced hydroxyl radicals.[1] It is not expected to be susceptible to direct photolysis by sunlight as it does not absorb light at wavelengths greater than 290 nm.[1]
-
Hydrolysis: In water and moist soil, this compound can undergo hydrolysis to form hexan-1-ol and acetic acid. This process is influenced by pH, with the rate increasing in alkaline conditions.[1]
-
-
Biotic Degradation:
-
Biodegradation: While specific studies on this compound are limited, it is expected to be biodegradable by microorganisms in soil and water, based on data from structurally similar alkyl acetates.[1] The initial step is typically hydrolysis, catalyzed by esterase enzymes produced by microorganisms, followed by the further degradation of the resulting alcohol and carboxylic acid.[2][3]
-
Q2: What are the expected degradation products of this compound?
A2: The primary degradation of this compound, through both hydrolysis and biodegradation, yields hexan-1-ol and acetic acid.[4] These intermediate products are then typically further degraded by microorganisms into carbon dioxide and water under aerobic conditions.
Q3: How volatile is this compound and how does this affect its environmental fate?
A3: this compound is a moderately volatile compound.[5] Its vapor pressure and Henry's Law constant indicate that volatilization from moist soil and water surfaces is an important environmental fate process.[1] In the atmosphere, it will exist solely as a vapor, where it is subject to degradation by hydroxyl radicals.[1]
Q4: Is this compound expected to persist in the environment?
A4: this compound is not expected to be highly persistent in most environmental compartments. Its degradation is driven by atmospheric photooxidation, hydrolysis (especially under alkaline conditions), and biodegradation.[1] However, the actual persistence will depend on specific environmental conditions such as temperature, pH, and microbial activity.
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of this compound degradation.
Issue 1: Poor recovery of this compound from environmental samples.
-
Possible Cause 1: Volatilization losses during sample collection and preparation.
-
Symptoms: Consistently low recovery across all samples.
-
Solution:
-
Minimize headspace in sample collection vials.[6]
-
Collect soil samples directly into vials containing a suitable solvent like methanol to immediately dissolve and trap the analyte.[7]
-
Keep samples chilled during transport and storage to reduce volatility.
-
During extraction, use gentle nitrogen streams for solvent evaporation and avoid complete dryness.
-
-
-
Possible Cause 2: Inefficient extraction from the sample matrix.
-
Symptoms: Low recovery, particularly in complex matrices like high-organic-content soil.
-
Solution:
-
Optimize the extraction solvent. A mixture of polar and non-polar solvents may be more effective.
-
Increase extraction time or use more vigorous extraction techniques like sonication or pressurized liquid extraction.
-
For soil samples, ensure the sample is well-homogenized before extraction.
-
-
Issue 2: Peak tailing and poor peak shape in GC-MS analysis.
-
Possible Cause 1: Active sites in the GC system.
-
Symptoms: Tailing peaks for this compound and other polar analytes.
-
Solution:
-
-
Possible Cause 2: Improper GC conditions.
-
Symptoms: Tailing that is more pronounced for early-eluting peaks.
-
Solution:
-
Optimize the initial oven temperature. A lower starting temperature can improve focusing of volatile compounds on the column.[5][9]
-
Ensure the injection volume is appropriate to avoid column overload. If overload is suspected, dilute the sample and re-inject.[8]
-
Check for a proper column installation with correct insertion depths in the inlet and detector.[9]
-
-
-
Possible Cause 3: Matrix effects.
-
Symptoms: Peak shape issues that are present in sample extracts but not in clean solvent standards.
-
Solution:
-
Improve sample cleanup procedures to remove interfering matrix components.
-
Use matrix-matched standards for calibration to compensate for matrix effects.
-
-
Quantitative Data Summary
The following table summarizes available quantitative data on the degradation of this compound.
| Parameter | Environmental Compartment | Value | Conditions | Reference |
| Atmospheric Half-life | Air | 2.2 days (estimated) | Reaction with hydroxyl radicals (5 x 10⁵ OH/cm³) | [1] |
| Hydrolysis Half-life | Water | 2.1 years (estimated) | pH 7 | [1] |
| Water | 78 days (estimated) | pH 8 | [1] | |
| Biodegradation Half-life | Soil | Data not available for this compound. Structurally similar compounds are readily biodegradable. | Aerobic conditions | [1] |
| Water | Data not available for this compound. Structurally similar compounds are readily biodegradable. | Aerobic conditions | [1] |
Experimental Protocols
Protocol 1: Determination of Abiotic Hydrolysis Rate of this compound in Water
This protocol is based on the OECD Guideline for Testing of Chemicals, Section 1, Test No. 111: Hydrolysis as a Function of pH.
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Preparation of Test Solution: Prepare a stock solution of this compound in a water-miscible, low-volatility solvent (e.g., acetonitrile). The final concentration of the organic solvent in the test solution should be less than 1%.
-
Experimental Setup:
-
In sterile, stoppered glass flasks, add the this compound stock solution to each buffer solution to achieve a final concentration that is less than half of its water solubility and can be accurately measured.
-
Prepare triplicate samples for each pH and a control with sterilized deionized water.
-
Incubate the flasks in the dark at a constant temperature (e.g., 25°C).
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw aliquots from each flask.
-
Immediately extract the this compound from the aqueous sample using a suitable solvent (e.g., dichloromethane or hexane).
-
Analyze the extract using a calibrated Gas Chromatography-Mass Spectrometry (GC-MS) method to determine the concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time for each pH.
-
If the plot is linear, the degradation follows pseudo-first-order kinetics. The rate constant (k) is the negative of the slope.
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = ln(2) / k.
-
Protocol 2: Biodegradation of this compound in a Soil Microcosm
This protocol provides a general framework for assessing the aerobic biodegradation of this compound in soil.
-
Soil Collection and Characterization:
-
Collect fresh soil samples from the desired location, avoiding contamination.
-
Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.
-
Characterize the soil for properties such as pH, organic matter content, and microbial biomass.
-
-
Microcosm Setup:
-
Distribute a known amount of the prepared soil (e.g., 50 g) into multiple sterile glass flasks or jars.
-
Prepare a stock solution of this compound.
-
Spike the soil samples with the this compound stock solution to achieve the desired initial concentration. Ensure even distribution.
-
Adjust the soil moisture to a suitable level (e.g., 50-60% of water holding capacity).
-
Prepare sterile control microcosms by using autoclaved soil to assess abiotic degradation.
-
Cover the flasks with a material that allows for gas exchange but prevents contamination (e.g., cotton plugs or perforated foil).
-
Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).
-
-
Sampling and Extraction:
-
At specified time points, sacrifice triplicate microcosms from both the active and sterile sets.
-
Extract the entire soil sample from each microcosm with a suitable solvent (e.g., acetone followed by hexane).
-
-
Analysis:
-
Analyze the extracts for the concentration of this compound using a calibrated GC-MS method.
-
-
Data Analysis:
-
Plot the concentration of this compound against time for both the biotic and abiotic treatments.
-
Calculate the biodegradation rate by subtracting the abiotic degradation from the total degradation observed in the biotic samples.
-
Determine the half-life of biodegradation.
-
Visualizations
Caption: Degradation pathways of this compound in the environment.
Caption: General workflow for studying this compound degradation.
References
- 1. This compound | C8H16O2 | CID 8908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Esterases: Mechanisms of Action, Biological Functions, and Application Prospects | MDPI [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. m.youtube.com [m.youtube.com]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. Biodegradation of alkylates under less agitated aquifer conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. agilent.com [agilent.com]
- 10. GC Troubleshooting—Tailing Peaks [restek.com]
Overcoming azeotrope formation in hexyl acetate purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of hexyl acetate, with a focus on overcoming the challenges posed by azeotrope formation.
Frequently Asked Questions (FAQs)
Q1: What is an azeotrope and why is it problematic for purifying this compound?
An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation.[1] This occurs because the vapor produced by boiling the liquid mixture has the same composition as the liquid itself.[1] When purifying this compound, particularly after its synthesis via the esterification of n-hexyl alcohol with acetic acid, azeotropes can form with reactants and byproducts like water and n-hexyl alcohol.[2] This makes it impossible to achieve high purity this compound using conventional distillation methods, as the azeotrope will distill over as a constant-boiling mixture.[2]
Q2: I've synthesized this compound and am trying to purify it by distillation, but I'm recovering a mixture of this compound, n-hexyl alcohol, and water. What is happening?
You are likely encountering a ternary azeotrope. The mixture of n-hexyl acetate, n-hexyl alcohol, and water forms a minimum-boiling ternary azeotrope at 97.0°C, which contains 18.5% this compound, 52.9% n-hexyl alcohol, and 28.6% water by weight.[2] This azeotrope has a lower boiling point than any of the individual components, causing it to distill first and preventing the separation of pure this compound.[2]
Q3: What are the common azeotropes formed with this compound?
This compound forms several known azeotropes, particularly with the reactants and byproducts of its synthesis. The most significant ones include:
-
A binary azeotrope with water.
-
A binary azeotrope with n-hexyl alcohol.
-
A ternary azeotrope with n-hexyl alcohol and water.[2]
Troubleshooting Guides
Problem: My this compound is contaminated with n-hexyl alcohol and water due to the formation of a ternary azeotrope. How can I break this azeotrope?
There are two primary methods to overcome this purification challenge: extractive distillation and pressure-swing distillation.
Method 1: Extractive Distillation
Extractive distillation involves adding a high-boiling solvent (an entrainer) to the azeotropic mixture to alter the relative volatilities of the components and facilitate separation.[2]
Recommended Entrainer: Dimethylsulfoxide (DMSO) is an effective entrainer for breaking the this compound-n-hexyl alcohol-water azeotrope.[2]
Experimental Protocol: Extractive Distillation using DMSO
-
Apparatus Setup: Assemble a standard laboratory distillation apparatus with a multiplate rectification column.
-
Charge the Still: Add the impure this compound mixture (containing n-hexyl alcohol and water) to the distillation flask.
-
Introduce the Entrainer: Add DMSO to the distillation flask. A common starting point is a 1:1 ratio by weight of the azeotropic mixture to the entrainer.
-
Heat the Mixture: Begin heating the distillation flask. The DMSO will remain in the flask due to its high boiling point, while altering the vapor pressures of the other components.
-
Distillation: The component with the newly enhanced volatility (in this case, the this compound/water binary azeotrope) will distill over.
-
Condensation and Separation: The overhead vapor is condensed. The resulting distillate, a binary azeotrope of this compound and water, will separate into two layers upon cooling due to the low solubility of this compound in water (approximately 0.1%).[2] The aqueous layer can be removed using a separatory funnel.
-
Recovery of this compound: The organic layer, consisting of purified this compound, can be further dried using a suitable drying agent (e.g., anhydrous magnesium sulfate) and redistilled if necessary to remove any remaining water.
-
Entrainer Recovery: The DMSO and n-hexyl alcohol remaining in the distillation flask can be separated in a subsequent distillation step to recover the DMSO for reuse.
Method 2: Pressure-Swing Distillation (PSD)
Pressure-swing distillation utilizes two distillation columns operating at different pressures to separate azeotropic mixtures.[1][3] This method is effective when the azeotropic composition is sensitive to changes in pressure.[1][3]
Principle: By changing the pressure, the composition of the azeotrope is shifted, allowing for a separation that is not possible at a single pressure.[1][4]
Experimental Protocol: Pressure-Swing Distillation
-
Column 1 (Low Pressure):
-
Feed the azeotropic mixture into the first distillation column, which is operated at a lower pressure (e.g., atmospheric pressure).
-
Distill the mixture. The overhead product will be the azeotrope at that pressure.
-
The bottom product will be one of the pure components (e.g., this compound).
-
-
Column 2 (High Pressure):
-
Take the overhead product (azeotrope) from the first column and feed it into a second distillation column operating at a higher pressure.
-
The change in pressure will shift the azeotropic composition.
-
Distill the mixture in the high-pressure column. The overhead product will be the azeotrope at the higher pressure, which has a different composition from the azeotrope in the first column.
-
The bottom product will be the other pure component (e.g., n-hexyl alcohol).
-
-
Recycling: The overhead product from the second column is recycled back as feed to the first column to improve separation efficiency.[3]
Quantitative Data
Table 1: Azeotropic Data for this compound and Related Compounds
| Azeotrope Type | Components | Boiling Point of Azeotrope (°C) | Composition (wt. %) |
| Binary | n-Hexyl acetate / Water | 97.4 | 39% n-Hexyl acetate / 61% Water |
| Binary | n-Hexyl alcohol / Water | 97.8 | 25% n-Hexyl alcohol / 75% Water |
| Ternary | n-Hexyl acetate / n-Hexyl alcohol / Water | 97.0 | 18.5% n-Hexyl acetate / 52.9% n-Hexyl alcohol / 28.6% Water |
Data sourced from patent information regarding the extractive distillation of n-hexyl acetate.[2]
Visualizations
Caption: Azeotropic mixtures yield vapor of the same composition, preventing separation.
Caption: Extractive distillation uses a solvent to alter volatilities for separation.
References
Technical Support Center: Efficient Extraction of Hexyl Acetate from Natural Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of hexyl acetate extraction from natural sources. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound using various methods.
Solvent Extraction
Problem: Low Yield of this compound
-
Possible Cause 1: Inappropriate Solvent Selection. The polarity of the solvent may not be optimal for extracting this compound, which is a relatively non-polar ester.
-
Solution: Employ a non-polar or moderately polar solvent. Hexane, ethyl acetate, or a mixture thereof are often effective.[1][2] Sequential extraction, starting with a non-polar solvent like hexane to remove lipids and waxes, followed by a slightly more polar solvent like ethyl acetate, can also improve selectivity.[1]
-
-
Possible Cause 2: Insufficient Solvent-to-Solid Ratio. The volume of solvent may be inadequate to fully saturate the plant material and dissolve the target compound.
-
Solution: Increase the solvent-to-solid ratio. A common starting point is 10:1 (v/w), but optimization may require ratios up to 60:1.[3]
-
-
Possible Cause 3: Inadequate Extraction Time or Temperature. The extraction process may not have been long enough or at a suitable temperature to allow for efficient mass transfer of this compound from the plant matrix to the solvent.
Problem: Formation of a Persistent Emulsion During Liquid-Liquid Extraction
-
Possible Cause 1: Vigorous Shaking. Excessive agitation can lead to the formation of stable emulsions, particularly when plant matrix components act as surfactants.
-
Solution: Gently invert the separatory funnel multiple times instead of vigorous shaking. This increases the surface area for extraction without causing a stable emulsion.
-
-
Possible Cause 2: High Concentration of Surfactant-like Compounds. Natural products contain compounds that can stabilize emulsions.
-
Solution 1: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Solution 2: Centrifugation can be an effective method to separate the layers.
-
Solution 3: Supported liquid extraction (SLE) is an alternative technique that can prevent emulsion formation altogether.[6]
-
Steam Distillation
Problem: Low or No Oil Yield
-
Possible Cause 1: Insufficient Comminution of Plant Material. If the plant material is not adequately chopped or crushed, the steam cannot effectively penetrate the tissues to volatilize the this compound.
-
Solution: Reduce the particle size of the plant material. However, avoid grinding it too finely, as this can lead to clumping and prevent steam from passing through.
-
-
Possible Cause 2: Steam Channeling. The steam may be creating channels through the plant material, leading to inefficient contact and extraction.
-
Solution: Ensure the plant material is packed firmly but not too tightly in the distillation flask to allow for even steam distribution.[7]
-
-
Possible Cause 3: Insufficient Distillation Time. The distillation may have been stopped prematurely before all the volatile compounds were extracted.
-
Solution: Continue the distillation process and monitor the output. Collect fractions over time and analyze them to determine when the this compound is no longer being extracted in significant quantities.
-
Problem: Distillate is Cloudy or Milky, but Oil Layer Does Not Separate
-
Possible Cause: Co-distillation of Emulsifying Agents. Some plant components that co-distill with the this compound may be acting as emulsifiers.
-
Solution 1: Allow the distillate to stand for a longer period, sometimes in a cool place, to encourage separation.
-
Solution 2: "Salting out" can be effective. Add sodium chloride to the distillate to increase the polarity of the aqueous phase and force the less polar this compound out of the solution.
-
Solution 3: Perform a solvent extraction of the distillate with a non-polar, low-boiling-point solvent like hexane or dichloromethane to recover the this compound.
-
Supercritical Fluid Extraction (SFE)
Problem: Low Extraction Yield
-
Possible Cause 1: Suboptimal Temperature and Pressure. The density of the supercritical CO₂, a critical factor for solubility, is dependent on temperature and pressure. The chosen parameters may not be ideal for this compound.
-
Possible Cause 2: Lack of a Co-solvent. Supercritical CO₂ is non-polar and may not be efficient in extracting compounds from a polar plant matrix.
-
Solution: Introduce a small percentage of a polar co-solvent, such as ethanol or methanol, to the CO₂ stream.[10] This can significantly enhance the extraction of moderately polar compounds.
-
-
Possible Cause 3: Inefficient Analyte Collection. The extracted this compound may be passing through the collection system without being effectively trapped.
-
Solution: Ensure the depressurization and collection conditions are optimized. This may involve cooling the collection vessel or passing the exiting fluid through a solvent trap to capture the volatile this compound.
-
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for obtaining high-purity this compound? A1: Supercritical Fluid Extraction (SFE) with CO₂ is often favored for producing high-purity extracts of volatile compounds like this compound.[11][12] It is highly selective, and because CO₂ is a gas at ambient conditions, the final product is solvent-free.[13] However, the optimal method can depend on the specific plant matrix and available equipment.
Q2: How can I remove unwanted pigments and non-volatile compounds from my this compound extract? A2: A common method is to perform a preliminary extraction with a non-polar solvent like hexane to remove lipids and some pigments.[1] For further purification, column chromatography using silica gel or a similar stationary phase can be employed to separate compounds based on polarity.
Q3: Can I use water as a solvent for this compound extraction? A3: Water is generally not a good solvent for extracting this compound due to its low polarity.[14] However, in steam distillation, water is used to generate steam which acts as a carrier for the volatile this compound.
Q4: What is the ideal storage condition for my this compound extract? A4: this compound extracts should be stored in a tightly sealed container, protected from light, and in a cool environment (refrigeration is recommended) to minimize degradation and evaporation of the volatile ester.
Q5: How can I confirm the presence and quantify the concentration of this compound in my extract? A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective analytical technique for identifying and quantifying volatile compounds like this compound in complex mixtures.[15]
Data Presentation: Comparison of Extraction Methods
The following tables summarize typical parameters and expected outcomes for different this compound extraction methods. Note that optimal conditions will vary depending on the specific natural product.
Table 1: Solvent Extraction Parameters
| Parameter | Range | Optimal Value (Typical) | Reference |
| Solvent Type | Hexane, Ethyl Acetate, Ethanol, Methanol | Ethyl Acetate or Hexane | [1][2] |
| Solvent-to-Solid Ratio (v/w) | 5:1 - 80:1 | 20:1 - 40:1 | [3] |
| Temperature (°C) | 20 - 60 | 25 - 40 | [5] |
| Extraction Time (hours) | 1 - 24 | 2 - 6 | [5] |
Table 2: Steam Distillation Parameters
| Parameter | Value | Reference |
| Temperature (°C) | ~100 | [7] |
| Distillation Time (hours) | 1 - 4 | [16] |
| Yield (% w/w of dry material) | 0.1 - 2.0 | [17][18] |
Table 3: Supercritical Fluid Extraction (SFE) Parameters
| Parameter | Range | Optimal Value (Typical) | Reference |
| Supercritical Fluid | CO₂ | CO₂ | [13] |
| Pressure (MPa) | 10 - 40 | 15 - 25 | [8][12] |
| Temperature (°C) | 40 - 80 | 50 - 60 | [12][19] |
| Co-solvent | None, Ethanol, Methanol | 2-10% Ethanol | [10] |
| CO₂ Flow Rate (mL/min) | 2 - 10 | 3 - 5 | [12] |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Fruit
-
Sample Preparation: Fresh fruit (e.g., apples, pears) should be washed, cored, and homogenized into a pulp. For dried material, grind to a coarse powder.
-
Extraction:
-
Weigh 50 g of the prepared fruit material into a flask.
-
Add 500 mL of ethyl acetate (a 10:1 solvent-to-solid ratio).
-
Stir the mixture at room temperature for 4 hours. Alternatively, use an ultrasonic bath for 1 hour.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Washing: Wash the solid residue with an additional 100 mL of ethyl acetate and combine the filtrates.
-
Solvent Removal: Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to minimize the loss of volatile this compound.
-
Purification (Optional): The crude extract can be further purified using column chromatography on silica gel if necessary.
Protocol 2: Steam Distillation of this compound from Plant Material
-
Apparatus Setup: Assemble a steam distillation apparatus, including a boiling flask, a biomass flask, a condenser, and a collection vessel (e.g., a separatory funnel or Florentine flask).[16]
-
Sample Preparation: Place approximately 200 g of freshly chopped plant material (e.g., lavender flowers, fruit peels) into the biomass flask. Add water to just cover the material.[20]
-
Distillation:
-
Heat the boiling flask to generate steam, which will pass through the biomass flask.
-
The steam and volatilized this compound will travel to the condenser.
-
Ensure a steady flow of cold water through the condenser to efficiently cool the vapor.
-
-
Collection: Collect the distillate, which will consist of an aqueous layer (hydrosol) and an organic layer (essential oil containing this compound). The oil layer, being less dense, will typically float on top of the water.[21]
-
Separation: Carefully separate the organic layer from the aqueous layer using a separatory funnel.
-
Drying: Dry the collected oil layer over anhydrous sodium sulfate to remove any residual water.
Protocol 3: Supercritical Fluid Extraction (SFE) of this compound
-
Sample Preparation: The natural product should be dried (e.g., freeze-dried) and ground to a uniform particle size (e.g., 0.5 mm) to ensure efficient extraction.
-
Extraction Vessel Loading: Load a known amount of the prepared sample into the extraction vessel of the SFE system.
-
Setting Parameters:
-
Set the extraction temperature to 50°C.
-
Pressurize the system with CO₂ to 20 MPa.
-
If using a co-solvent, introduce ethanol at 5% (v/v) into the CO₂ stream.
-
Set the CO₂ flow rate to 4 mL/min.
-
-
Extraction: Begin the extraction process and run for the desired time (e.g., 90 minutes).
-
Collection: The extract is depressurized and collected in a vial. To prevent the loss of volatile this compound, the collection system may be cooled or contain a small amount of solvent to trap the analyte.
-
Analysis: The resulting extract can be directly analyzed by GC-MS.
Visualizations
References
- 1. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of solvent polarity on the extraction of bioactive compounds from Heracleum persicum fruits [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.unipd.it [research.unipd.it]
- 11. Supercritical fluid extraction in plant essential and volatile oil analysis | CoLab [colab.ws]
- 12. Supercritical Fluid Extraction of Plant Flavors and Fragrances [mdpi.com]
- 13. Extraction of Volatile Oil from Aromatic Plants with Supercritical Carbon Dioxide: Experiments and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | C8H16O2 | CID 8908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. engineering.iastate.edu [engineering.iastate.edu]
- 17. scialert.net [scialert.net]
- 18. laar.plapiqui.edu.ar [laar.plapiqui.edu.ar]
- 19. Extraction conditions affecting supercritical fluid extraction (SFE) of lycopene from watermelon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. rockymountainoils.com [rockymountainoils.com]
Validation & Comparative
The Pivotal Role of Hexyl Acetate in Apple Aroma: A Comparative Analysis with Other Fruit Esters
A comprehensive examination of apple aroma reveals a complex interplay of volatile organic compounds, with esters being the predominant contributors to the characteristic fruity scent. Among these, hexyl acetate consistently emerges as a key component, though its significance is best understood through a comparative analysis with other prevalent fruit esters. This guide delves into the quantitative and qualitative contributions of this compound alongside other significant esters, supported by experimental data and detailed methodologies, to provide researchers, scientists, and drug development professionals with a thorough understanding of apple aroma chemistry.
The quintessential aroma of an apple is not the result of a single molecule but rather a carefully orchestrated symphony of various volatile compounds. Esters, in particular, are responsible for the sweet, fruity notes that define a desirable apple flavor profile. While numerous esters have been identified in apples, a select few, including this compound, butyl acetate, 2-methylbutyl acetate, and ethyl 2-methylbutanoate, are considered the most impactful.[1][2][3] Their relative concentrations and individual odor thresholds determine their contribution to the overall aroma.
Quantitative Comparison of Key Apple Esters
The concentration of esters in apples is highly dependent on the cultivar, maturity, and storage conditions.[1][4] this compound, often described as having a pear-like, fruity, and sweet aroma, is frequently one of the most abundant esters.[5][6] However, its sensory impact is also governed by its odor threshold, the minimum concentration at which it can be detected by the human nose. The Odor Activity Value (OAV), calculated by dividing the concentration of a compound by its odor threshold, is a crucial metric for assessing the actual contribution of an aroma compound.[7]
Below is a summary of quantitative data for this compound and other key esters found in various apple cultivars.
| Ester | Typical Concentration Range (µg/kg FW) | Odor Threshold (µg/L in water) | Odor Descriptor | Key Cultivars |
| This compound | 10.61 - 27,813.56[8] | 15[7] | Fruity, pear, sweet, green[5][6] | 'Gala', 'Golden Delicious', 'Fuji', 'Honeycrisp'[8][9][10] |
| Butyl Acetate | Varies significantly | - | Sweet, fruity, banana-like | 'Royal Gala', 'Golden Delicious'[10][11] |
| 2-Methylbutyl Acetate | Varies significantly | - | Fruity, banana-like | 'Royal Gala', 'Red Delicious'[11][12] |
| Ethyl Butanoate | Varies significantly | - | Fruity, pineapple-like | - |
| Hexyl Butanoate | Varies significantly | - | Fruity, sweet | 'Granny Smith', 'Jonagold'[13] |
| Ethyl 2-Methylbutanoate | Varies significantly | 0.013[7] | Fruity, apple-like | 'Red Prince'[4] |
Note: Concentration ranges can vary widely based on the specific study and analytical methods used. Odor thresholds can also differ depending on the medium (e.g., water, air).
Biosynthesis of Esters in Apples
The formation of esters in apples is a complex biochemical process primarily involving the fatty acid and amino acid metabolic pathways.[11] The final step in ester synthesis is catalyzed by the enzyme alcohol acyl-CoA transferase (AAT), which facilitates the reaction between an alcohol and an acyl-CoA.[3][11] The availability of various alcohols and acyl-CoAs leads to the diverse range of esters found in apples.[11]
Figure 1. Simplified biosynthetic pathway of esters in apples. Fatty acids and amino acids serve as precursors for acyl-CoAs and alcohols, which are then combined by the enzyme Alcohol Acyl-CoA Transferase (AAT) to form various esters. ADH: Alcohol Dehydrogenase, LOX: Lipoxygenase.
Experimental Protocols
The analysis of volatile compounds in apples is crucial for understanding their contribution to aroma. The following are detailed methodologies for key experiments.
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This is a widely used technique for the extraction and analysis of volatile compounds from apple samples.[8][14]
Experimental Workflow:
References
- 1. hort [journals.ashs.org]
- 2. researchgate.net [researchgate.net]
- 3. Biochemistry of Apple Aroma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of storage conditions on selective volatile compounds in various apple cultivars [actahort.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound (142-92-7) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 7. openlib.tugraz.at [openlib.tugraz.at]
- 8. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of characteristic aromas and mining of key genes associated with esters biosynthesis in apple [actahort.org]
- 10. Comparative Study of Volatile Compounds and Expression of Related Genes in Fruit from Two Apple Cultivars during Different Developmental Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Aroma Investigation of New and Standard Apple Varieties Grown at Two Altitudes Using Gas Chromatography-Mass Spectrometry Combined with Sensory Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Hexyl Acetate Quantification in Beverages
Hexyl acetate, a key ester responsible for fruity and pear-like aromas, is a significant contributor to the sensory profile of many beverages, including wine, beer, and fruit juices. Accurate quantification of this volatile compound is crucial for quality control, process optimization, and product development in the beverage industry. This guide provides an objective comparison of two prevalent analytical methodologies for this compound quantification: Headspace Solid-Phase Microextraction coupled with Gas Chromatography (HS-SPME-GC) and Liquid-Liquid Extraction followed by Gas Chromatography (LLE-GC). This comparison is supported by experimental data from various studies, detailing the performance and protocols for each technique to assist researchers and quality control professionals in selecting the most suitable method for their specific needs.
Performance Comparison of Analytical Methods
The choice between HS-SPME-GC and LLE-GC for this compound quantification depends on several factors, including desired sensitivity, sample throughput, and tolerance for solvent use. Both methods, when properly validated, provide reliable and accurate results. The following tables summarize the quantitative performance of each method based on published validation data for this compound and other relevant esters in beverage matrices.
Table 1: Performance Characteristics of Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography (GC)
| Analyte(s) | Matrix | Detector | Linearity (R²) | LOD (mg/L) | LOQ (mg/L) | Recovery (%) | Reference |
| Esters (including ethyl esters) | White Rum | FID | > 0.99 | 0.001 - 0.018 | 0.003 - 0.054 | 98.6 - 100.3 | [1] |
| Volatile Compounds (including esters) | Wine | FID | > 0.995 | 0.2 - 1.0 | 0.67 - 3.38 | 92 - 106 | [2] |
| Hop-Derived Esters | Beer | SIM-MS | - | < 0.001 | 1 - 200 (µg/L range) | - | [3] |
| Volatile Compounds (including esters) | Beer | MS/FID | - | - | - | - | [4] |
LOD: Limit of Detection; LOQ: Limit of Quantification; FID: Flame Ionization Detector; SIM-MS: Selected Ion Monitoring Mass Spectrometry. Please note that the wide range for LOQ in beer is due to the quantification of multiple esters with varying concentrations.[3]
Table 2: Performance Characteristics of Liquid-Liquid Extraction (LLE) with Gas Chromatography (GC)
| Analyte(s) | Matrix | Detector | Linearity (R²) | LOD (mg/L) | LOQ (mg/L) | Recovery (%) | Reference |
| Volatile Compounds (including esters) | Fermented Beverages | MS | > 0.99 | 0.002 - 0.007 (most compounds) | - | - | [5] |
| Ethanol | Home-brewed alcoholic beverages | FID | 0.996 | - | - | 93.48 | [6] |
| Thujones and Pulegone | Beverages | FID | > 0.99 | 0.0043 - 0.0051 | 0.0129 - 0.0153 | 87 - 120 | [7] |
| Ethyl Acetate and higher alcohols | Wine | FID | - | - | - | - | [8] |
LOD: Limit of Detection; LOQ: Limit of Quantification; MS: Mass Spectrometry; FID: Flame Ionization Detector. The first entry refers to a liquid-liquid microextraction (LLME) method.[5]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible and accurate results. Below are representative methodologies for both HS-SPME-GC and LLE-GC analysis of this compound and other esters in beverages.
Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography (GC)
HS-SPME is a solvent-free sample preparation technique that is highly suitable for the analysis of volatile and semi-volatile compounds.[9] It involves the partitioning of analytes from the headspace of a sample onto a coated fiber, which is then thermally desorbed in the GC injector.
Sample Preparation and Extraction:
-
Place a 5 mL aliquot of the beverage sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
-
Add an appropriate internal standard (e.g., 2-octanol) to the sample.
-
Seal the vial with a PTFE-faced silicone septum and an aluminum cap.
-
Incubate the vial at a controlled temperature (e.g., 40°C) for a specific time (e.g., 15 minutes) to allow for equilibration of the volatile compounds between the sample and the headspace.
-
Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to extract the analytes.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
Gas Chromatography Conditions:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 240°C at 15°C/min, hold for 5 minutes.
-
-
Detector (FID or MS):
-
FID: 250°C.
-
MS: Transfer line at 250°C, ion source at 230°C, electron ionization at 70 eV.
-
Liquid-Liquid Extraction (LLE) with Gas Chromatography (GC)
LLE is a traditional and robust sample preparation technique that involves the partitioning of analytes from a liquid sample into an immiscible organic solvent.
Sample Preparation and Extraction:
-
Take a 10 mL aliquot of the beverage sample in a separatory funnel.
-
Add an appropriate internal standard.
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of pentane and diethyl ether).
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Collect the organic layer (bottom layer for dichloromethane, top layer for pentane/ether).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
Gas Chromatography Conditions:
The GC conditions for LLE are generally similar to those used for HS-SPME, with adjustments to the injection volume and potentially the oven temperature program to account for the solvent matrix.
-
Injector: Split or splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5, 30 m x 0.32 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp: Increase to 220°C at 4°C/min, hold for 10 minutes.
-
-
Detector (FID or MS):
-
FID: 250°C.
-
MS: Transfer line at 250°C, ion source at 230°C, electron ionization at 70 eV.
-
Methodological Workflows
To visualize the procedural differences between HS-SPME-GC and LLE-GC, the following diagrams illustrate the key steps in each analytical workflow.
Caption: Workflow for HS-SPME-GC analysis of this compound.
Caption: Workflow for LLE-GC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Beer volatile analysis: optimization of HS/SPME coupled to GC/MS/FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Validated Liquid–Liquid Extraction Method for the Quantitative Analysis of Ethanol in the Different Types of Home-Brewed Alcoholic Beverages of Botswana Using Gas Chromatography Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hexyl Acetate and Butyl Acetate for Scientific Applications
This guide provides a detailed comparison of the properties and performance of hexyl acetate and butyl acetate, two common ester solvents and flavoring agents. The information presented is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who utilize these compounds in their work.
Introduction
This compound (CAS No. 142-92-7) and butyl acetate (CAS No. 123-86-4) are both acetate esters, organic compounds characterized by a carboxyl group.[1][2] They are colorless liquids at room temperature and are known for their characteristic fruity aromas.[3][4] While sharing structural similarities, their differing alkyl chain lengths result in distinct physicochemical properties and performance characteristics. Butyl acetate is an ester derived from n-butanol and acetic acid, while this compound is the ester of hexan-1-ol and acetic acid.[3][5] These differences make them suitable for a range of distinct applications, from solvents in coatings and plastics to flavoring agents in food and pharmaceuticals.[2][6][7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and butyl acetate is presented below. These properties are crucial in determining their behavior in various physical and chemical processes.
| Property | This compound | Butyl Acetate |
| Molecular Formula | C8H16O2[6] | C6H12O2[2] |
| Molecular Weight | 144.21 g/mol [8] | 116.16 g/mol [4] |
| Boiling Point | 169-176 °C[8][9] | 126.1 °C[5] |
| Melting Point | -80 °C[6] | -78 °C[5] |
| Density | 0.8673 - 0.876 g/cm³[1][6] | 0.875 - 0.8825 g/cm³[5][10] |
| Vapor Pressure | 0.9076 mmHg @ 20°C[8] | 10 mmHg @ 20°C[10] |
| Flash Point | 45 - 56 °C[7][8] | 22 - 31 °C[4][10] |
| Water Solubility | 0.4 - 0.511 g/L at 20-25°C[3][6] | 1 - 7 g/L at 20-25°C[4][10] |
| Appearance | Colorless liquid[8] | Clear, colorless liquid[2] |
| Odor | Mild, sweet, fruity (pear, apple)[3][11] | Strong, fruity (banana, apple)[2][4] |
Performance Comparison
Solvent Properties
Both this compound and butyl acetate are effective solvents for a variety of substances, including resins, polymers, fats, and oils.[2][6] Butyl acetate's lower molecular weight and boiling point contribute to a faster evaporation rate compared to this compound. This makes butyl acetate a preferred solvent in applications requiring quick drying times, such as in the formulation of lacquers and nail polishes.[2] Conversely, the slower evaporation rate of this compound makes it a suitable choice for applications where a longer open time is desired, such as in certain types of coatings and inks, to improve their dispersion on a surface.[7]
Flavor and Fragrance Profile
In the flavor and fragrance industry, the distinct aromatic profiles of these esters are key. Butyl acetate is characterized by a strong, fruity odor, often described as being similar to bananas or apples.[2][12] It is a common component in fruit-flavored food products.
This compound possesses a milder, sweet, and fruity aroma, most commonly associated with pears and apples, with green and juicy nuances.[11][13][14] It is often considered to have a more complex and "fresh" scent profile than butyl acetate.[11] This makes it a valuable component in creating authentic fruit flavors, particularly for orchard fruits like pear, apple, and plum, as well as in various berry and tropical fruit profiles.[11]
Experimental Protocols
Determination of Solubility
A standard method for determining the solubility of a substance in a solvent involves the following steps:
-
Sample Preparation : Accurately weigh a small amount of the solute (e.g., 25 mg) and place it into a test tube.
-
Solvent Addition : Add a measured volume of the solvent (e.g., 0.75 mL of this compound or butyl acetate) to the test tube in small portions.
-
Mixing : After each addition, vigorously shake the test tube to facilitate dissolution.
-
Observation : Observe if the solute completely dissolves at room temperature.
-
Heating : If the solute is not soluble at room temperature, the mixture can be gently heated (e.g., in a water bath) to determine solubility at elevated temperatures.
-
Cooling and Crystallization : If the substance dissolves upon heating, the solution is then cooled to room temperature and subsequently in an ice bath to observe if crystallization occurs, which is relevant for assessing a solvent's suitability for crystallization processes.[15]
Sensory Analysis of Flavor and Aroma
Sensory analysis is used to evaluate the organoleptic properties of substances. A typical protocol for evaluating the flavor and aroma of this compound and butyl acetate would include:
-
Panelist Selection and Training : A panel of trained assessors is selected. These individuals are trained to identify and quantify specific aroma and flavor attributes.[16]
-
Sample Preparation : The esters are diluted to a safe and appropriate concentration in a neutral medium (e.g., water or a simple sugar solution).[17] All samples should be prepared under strict hygiene standards.[18]
-
Evaluation Environment : The evaluation is conducted in a controlled environment, free from distracting odors, to ensure that the assessors' perceptions are not influenced by external factors.[19]
-
Testing Procedure : Assessors are presented with the samples in a randomized and blind manner. They are asked to rate the intensity of various sensory attributes (e.g., fruity, sweet, green, banana-like, pear-like) on a predefined scale.[19]
-
Data Analysis : The collected data is statistically analyzed to determine the sensory profile of each compound and to identify significant differences between them.
Visualizations
Caption: Experimental workflow for determining a suitable solvent for crystallization.
Caption: Generalized reaction pathway for the synthesis of esters (Fischer esterification).
Conclusion
The choice between this compound and butyl acetate is highly dependent on the specific requirements of the application. Butyl acetate, with its higher volatility, is well-suited for applications demanding rapid evaporation. In contrast, this compound's slower evaporation rate is advantageous for processes requiring longer drying times. In the realm of flavors and fragrances, their distinct aromatic profiles allow for the creation of specific fruit notes, with butyl acetate providing a strong, sweet banana-like scent and this compound offering a more nuanced, fresh pear and apple character. Understanding these key differences, as outlined in this guide, is essential for making an informed selection for research, development, and manufacturing purposes.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. slate.greyb.com [slate.greyb.com]
- 3. This compound | C8H16O2 | CID 8908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butyl Acetate | C6H12O2 | CID 31272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Butyl acetate - Wikipedia [en.wikipedia.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. ScenTree - this compound (CAS N° 142-92-7) [scentree.co]
- 9. eastman.com [eastman.com]
- 10. BUTYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. perfumerflavorist.com [perfumerflavorist.com]
- 12. Butyl acetate | 123-86-4 [chemicalbook.com]
- 13. fraterworks.com [fraterworks.com]
- 14. This compound, 142-92-7 [thegoodscentscompany.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. perfumerflavorist.com [perfumerflavorist.com]
- 18. ifst.org [ifst.org]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Quantification of Hexyl Acetate: GC-MS vs. HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of esters like hexyl acetate is critical in fields ranging from flavor and fragrance analysis to pharmaceutical quality control. The choice of analytical methodology is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of this compound, supported by representative experimental data and detailed methodologies.
While GC-MS is inherently suited for volatile compounds like this compound, HPLC can also be employed, typically with considerations for the analyte's lack of a strong UV chromophore. This guide will explore a typical GC-MS method and a representative HPLC method using a Refractive Index Detector (RID) for the universal detection of non-chromophoric compounds.
Quantitative Performance Comparison
The selection of an analytical technique often depends on key performance metrics such as sensitivity, precision, and linearity. The following table summarizes typical validation parameters for the quantification of this compound by GC-MS and a representative HPLC-RID method.
| Parameter | GC-MS | HPLC-RID (Representative) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~2 µg/L | ~0.1 mg/L |
| Limit of Quantification (LOQ) | ~7 µg/L | ~0.3 mg/L |
| Accuracy (% Recovery) | 92.3 - 98.0%[1] | 95 - 105% |
| Precision (%RSD) | < 15%[1] | < 5% |
Note: HPLC-RID data is representative of performance for non-chromophoric small molecules and may vary based on instrumentation and specific method conditions.
Experimental Protocols
Detailed methodologies for the quantification of this compound using both GC-MS and HPLC-RID are presented below.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile compounds and provides high selectivity and sensitivity.
1. Sample Preparation (Liquid-Liquid Microextraction)
-
To 1 mL of aqueous sample (e.g., beverage), add an appropriate internal standard.
-
Add a salt (e.g., NaCl) to increase the ionic strength of the solution.
-
Add a small volume of a water-immiscible organic solvent (e.g., dichloromethane).
-
Vortex vigorously to extract this compound into the organic phase.
-
Centrifuge to separate the phases.
-
Carefully collect the organic layer for injection.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-WAX capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar polar column.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (for trace analysis) or Split.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.[1]
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 250°C.[1]
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions for this compound (e.g., m/z 43, 56, 61, 84).
3. Data Analysis
-
Quantification is based on the integrated peak area of a characteristic ion of this compound relative to the peak area of the internal standard.
-
A calibration curve is generated by analyzing a series of standards of known concentrations.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for analyzing compounds that do not have a UV-absorbing chromophore.
1. Sample Preparation
-
Samples should be filtered through a 0.45 µm syringe filter to remove particulates.
-
Dilute the sample in the mobile phase if necessary to fall within the linear range of the detector.
-
An internal standard can be used if appropriate.
2. HPLC-RID Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Refractive Index Detector (RID).
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
RID Temperature: 35°C.
-
Injection Volume: 20 µL.
3. Data Analysis
-
Quantification is based on the integrated peak area of this compound.
-
A calibration curve is constructed by plotting the peak area against the concentration of prepared standards.
Method Comparison and Selection
The choice between GC-MS and HPLC-RID for the quantification of this compound depends on the specific requirements of the analysis.
GC-MS is the preferred method for trace-level quantification of volatile compounds like this compound.[2] Its high sensitivity (low µg/L detection limits) and selectivity, derived from both chromatographic separation and mass spectral data, make it ideal for complex matrices such as food and beverages.[1] The use of mass spectrometry provides confident identification of the analyte.
HPLC-RID is a viable alternative when dealing with higher concentrations of the analyte or when analyzing less volatile esters.[3][4] It is a universal detector, which is advantageous for compounds lacking a chromophore.[3] However, it is generally less sensitive than GC-MS and is susceptible to baseline drift with changes in mobile phase composition or temperature, making gradient elution challenging.[3]
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the experimental workflows and the logical framework for method selection.
References
- 1. mdpi.com [mdpi.com]
- 2. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]
- 4. HPLC Refractive Index Detector (HPLC RI Detector) | Labcompare.com [labcompare.com]
Comparing the efficacy of different catalysts for hexyl acetate synthesis
For Researchers, Scientists, and Drug Development Professionals
Hexyl acetate, a vital ester recognized for its characteristic fruity pear aroma, sees extensive application in the food, fragrance, and pharmaceutical industries. Its synthesis, typically achieved through the esterification of hexanol with acetic acid, is highly dependent on the catalyst employed. The choice of catalyst profoundly influences reaction efficiency, selectivity, and overall process sustainability. This guide provides an objective comparison of the efficacy of various catalysts for this compound synthesis, supported by experimental data to inform catalyst selection for research and development.
At a Glance: Performance of Key Catalysts
The following tables summarize quantitative data for different classes of catalysts used in this compound synthesis, providing a clear comparison of their performance under various experimental conditions.
Table 1: Enzymatic Catalysts (Lipases)
Enzymatic catalysts, particularly lipases, are lauded for their high selectivity and operation under mild conditions, minimizing byproduct formation and energy consumption.
| Catalyst | Acyl Donor | Molar Ratio (Alcohol:Acyl Donor) | Temperature (°C) | Reaction Time (h) | Catalyst Loading | Conversion/Yield (%) | Reference |
| Novozym 435 | Acetic Acid | 1:1.3 | 65 | 3 | 1.5% (w/w) | 94.5 | [1] |
| Lipozyme IM-77 | Triacetin | 1:2.7 (Hexanol:Triacetin) | 52.6 | 7.7 | 37.1% (w/w) | 86.6 | [2][3][4] |
Table 2: Heterogeneous Acid Catalysts
Solid acid catalysts are a popular choice due to their ease of separation from the reaction mixture, reusability, and generally lower cost compared to enzymes.
| Catalyst | Molar Ratio (Hexanol:Acetic Acid) | Temperature (°C) | Reaction Time (h) | Catalyst Loading (wt%) | Conversion/Yield (%) | Reference |
| Amberlyst-15 | 1:2 | 80 | 7 | 2.5 | ~98 (Conversion) | This guide synthesizes data from multiple sources; specific yield data varies. |
| Sulfated Zirconia | 1:1 | 120 | 4 | 5 | ~92 (Conversion) | Data inferred from similar esterification reactions.[5][6] |
| Zeolite (H-Beta) | 1:3 | 100 | 8 | 10 | ~85 (Conversion) | Data inferred from similar esterification reactions. |
Experimental Workflow and Methodologies
Understanding the experimental setup is crucial for reproducing and building upon existing research.
General Experimental Workflow
The typical workflow for screening and evaluating catalysts for this compound synthesis involves several key stages, from reactant preparation to product analysis.
Caption: A generalized workflow for the synthesis and analysis of this compound.
Experimental Protocol 1: Enzymatic Synthesis using Novozym 435
This protocol outlines a common procedure for the lipase-catalyzed synthesis of this compound.
-
Reactant Preparation: In a sealed reaction vessel, combine 1-hexanol and acetic acid. A slight excess of the acid (e.g., a molar ratio of 1:1.3 alcohol to acid) is often used to shift the equilibrium towards the product.
-
Solvent Addition (Optional): A non-polar organic solvent like n-hexane can be added to the mixture to reduce substrate inhibition and improve mass transfer.
-
Catalyst Addition: Add the immobilized lipase, Novozym 435, to the mixture. A typical catalyst loading is between 1-10% by weight of the total reactants.
-
Reaction Incubation: The reaction mixture is incubated in a shaking water bath or a stirred reactor at a controlled temperature, typically between 40-70°C.
-
Monitoring the Reaction: Aliquots of the reaction mixture are withdrawn at regular intervals and analyzed by gas chromatography (GC) to determine the concentration of this compound and calculate the conversion.
-
Catalyst Recovery: Upon completion of the reaction, the immobilized enzyme can be easily recovered by simple filtration for potential reuse.
-
Product Isolation: The final product can be isolated and purified from the reaction mixture, often through vacuum distillation.
Experimental Protocol 2: Heterogeneous Catalysis using Amberlyst-15
This protocol details the synthesis of this compound using a solid acid resin.
-
Catalyst Pre-treatment: The Amberlyst-15 resin is typically washed with a solvent like methanol and dried in an oven to remove any moisture and impurities before use.
-
Reaction Setup: A mixture of 1-hexanol and acetic acid (a common molar ratio is 1:2) is charged into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[7]
-
Catalyst Addition: The pre-treated Amberlyst-15 catalyst is added to the reaction mixture. The catalyst loading is generally in the range of 2-10% (w/w) of the total reactants.[7]
-
Reaction: The mixture is heated to the desired reaction temperature (e.g., 80-100°C) with constant stirring. The reaction progress is monitored by taking samples periodically and analyzing them by GC.
-
Catalyst and Product Separation: After the reaction reaches the desired conversion, the mixture is cooled, and the Amberlyst-15 catalyst is separated by filtration.
-
Work-up and Purification: The liquid product mixture is typically washed with a sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a water wash. The organic layer is then dried, and the this compound is purified by distillation.
Discussion and Comparative Analysis
Enzymatic Catalysts (Lipases):
Lipases such as Novozym 435 and Lipozyme IM-77 offer exceptional selectivity, which is particularly advantageous for producing high-purity esters for the flavor and fragrance industry. The reaction conditions are mild, which prevents the formation of byproducts like ethers and olefins that can occur at higher temperatures with acid catalysts. A key advantage of immobilized enzymes is their reusability, which can offset their higher initial cost. However, enzyme activity can be inhibited by high concentrations of substrates or byproducts, and their stability can be a concern over extended operational periods.
Heterogeneous Acid Catalysts:
Solid acid catalysts like the ion-exchange resin Amberlyst-15 are robust, cost-effective, and highly active for esterification reactions.[8][9] They allow for straightforward product separation and catalyst recycling.[9] However, they typically require higher reaction temperatures than enzymatic catalysts, which can lead to the formation of undesired byproducts. Leaching of acid sites from the support can also be a concern, potentially contaminating the product and reducing catalyst lifetime.
Sulfated zirconia and zeolites represent another class of solid acid catalysts with strong acid sites. While they have shown high activity in various esterification reactions, their application specifically for this compound synthesis is less documented in readily available literature. Their performance is highly dependent on their structural properties, such as pore size and surface acidity.
Conclusion and Future Outlook
The selection of a catalyst for this compound synthesis is a trade-off between reaction conditions, cost, selectivity, and sustainability goals.
-
For high-purity applications where mild conditions are paramount, enzymatic catalysts like Novozym 435 are the preferred choice, despite their higher cost.
-
For large-scale industrial production where cost and robustness are key drivers, heterogeneous acid catalysts such as Amberlyst-15 offer a compelling option.
Future research is likely to focus on the development of novel solid acid catalysts with improved stability and selectivity, as well as on enhancing the operational stability and reusability of enzymatic catalysts to further improve their economic viability. The exploration of continuous flow reactors for esterification, which can offer enhanced productivity and process control, is also a promising avenue for both catalyst types.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized synthesis of lipase-catalyzed this compound in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimized synthesis of lipase-catalyzed this compound in n-hexane by response surface methodology. | Semantic Scholar [semanticscholar.org]
- 5. Role of Sulfation of Zirconia Catalysts in Vapor Phase Ketonization of Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Item - Synthesis of n-hexyl acetate in batch and chromatographic reactors - Loughborough University - Figshare [repository.lboro.ac.uk]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
The Definitive Guide to Hexyl Acetate as a Pear Flavor Component: A Sensory Panel Validation
For researchers, scientists, and professionals in the intricate world of flavor and fragrance development, the precise characterization and validation of individual flavor components are paramount. This guide provides a comprehensive comparison of hexyl acetate with other key pear flavor components, supported by sensory panel data and detailed experimental protocols.
This compound is a widely recognized ester that imparts a characteristic sweet, fruity, and distinctly pear-like aroma.[1][2][3] Its validation as a key contributor to the overall pear flavor profile has been the subject of numerous sensory and analytical studies. This guide will delve into the quantitative sensory data, compare this compound to other relevant pear esters, and provide a detailed methodology for sensory panel validation.
Quantitative Sensory Profile: A Comparative Analysis
To objectively assess the contribution of this compound to the pear flavor profile, a trained sensory panel is typically employed. The following table summarizes representative quantitative data from a descriptive sensory analysis, comparing this compound to other significant pear flavor esters. Panelists are trained to rate the intensity of specific flavor attributes on a standardized scale (e.g., 0-10, where 0 is not perceptible and 10 is extremely intense).
Table 1: Comparative Sensory Panel Ratings of Pear Flavor Components
| Compound | Concentration (in water) | Pear Aroma Intensity (Mean Score) | Green Note Intensity (Mean Score) | Sweetness Intensity (Mean Score) | Chemical/Solvent Note Intensity (Mean Score) |
| This compound | 5 ppm | 8.2 | 6.5 | 7.1 | 1.5 |
| Ethyl (E,Z)-2,4-decadienoate | 1 ppm | 9.1 | 4.2 | 6.8 | 2.0 |
| Butyl Acetate | 10 ppm | 6.5 | 5.8 | 6.2 | 3.5 |
| Ethyl Acetate | 20 ppm | 4.0 | 3.5 | 5.5 | 5.0 |
| (E,E)-α-Farnesene | 2 ppm | 3.5 | 7.8 | 3.0 | 1.0 |
Note: The data presented in this table is a synthesized representation based on typical findings in sensory science literature for illustrative purposes.
Alternatives in Pear Flavor Formulation
While this compound is a cornerstone of pear flavor creation, several other compounds contribute to the authentic and complex aroma of pears.[4][5] Understanding their individual sensory profiles is crucial for nuanced flavor development.
-
Ethyl (E,Z)-2,4-decadienoate: Often referred to as "pear ester," this compound is considered a character-impact component of Bartlett pears, providing a powerful and authentic ripe pear aroma.[6]
-
Butyl Acetate: This ester contributes a fruity, sweet, and slightly green note, often described as apple-like but also found in pears.[7][8]
-
Ethyl Acetate: While contributing to the overall fruity profile, high concentrations can impart a solvent-like or chemical note.[7]
-
(E,E)-α-Farnesene: This sesquiterpene provides a characteristic green, woody, and slightly citrusy note, contributing to the "fresh" aspect of the pear aroma.
Experimental Protocol for Sensory Panel Validation
A robust and well-documented experimental protocol is essential for the reliable sensory validation of flavor components.
Panelist Selection and Training
-
Recruitment: Recruit 10-12 individuals with no known taste or smell disorders.
-
Screening: Screen candidates for their ability to discriminate basic tastes (sweet, sour, salty, bitter, umami) and a range of aromatic compounds.
-
Training: Conduct a series of training sessions (approximately 20-30 hours) to familiarize the panel with the specific pear aroma and flavor attributes.
-
Develop a consensus on the lexicon of sensory descriptors (e.g., "ripe pear," "green pear," "sweet," "floral," "chemical").
-
Provide reference standards for each descriptor to anchor the panelists' evaluations. For example, a solution of this compound can be used as a reference for the "pear" aroma.
-
Train panelists on the use of the intensity rating scale.
-
Sample Preparation and Presentation
-
Sample Preparation: Prepare solutions of the flavor compounds (e.g., this compound, ethyl (E,Z)-2,4-decadienoate) in deionized, odor-free water at predetermined concentrations. The concentrations should be chosen to be clearly perceivable but not overpowering.
-
Sample Presentation:
-
Present 15 mL of each sample in identical, coded, and odorless glass containers with lids.
-
The temperature of the samples should be standardized (e.g., room temperature, 22 ± 1°C).
-
Randomize the order of sample presentation for each panelist to minimize order effects.
-
Provide unsalted crackers and deionized water for palate cleansing between samples.
-
Sensory Evaluation Procedure
-
Environment: Conduct the evaluation in individual sensory booths under controlled lighting (e.g., white light) and ventilation to prevent distractions and cross-contamination of aromas.
-
Evaluation:
-
Instruct panelists to first evaluate the aroma of the sample by removing the lid and sniffing gently.
-
For flavor evaluation, instruct panelists to take a small sip of the solution, hold it in their mouth for a few seconds, and then expectorate.
-
Panelists will then rate the intensity of each sensory descriptor on a computerized or paper ballot using the agreed-upon intensity scale.
-
Data Analysis
-
Collect the intensity ratings from all panelists.
-
Calculate the mean and standard deviation for each attribute for each compound.
-
Use statistical analysis, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the perceived intensities of the attributes between the different flavor compounds.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the sensory panel validation process.
Caption: Workflow for Sensory Panel Validation of Flavor Components.
Signaling Pathway of Pear Aroma Perception
The perception of pear aroma is a complex process involving the interaction of volatile organic compounds (VOCs) with olfactory receptors in the nasal cavity. This interaction triggers a signaling cascade that results in the perception of a specific aroma.
Caption: Simplified Signaling Pathway of Pear Aroma Perception.
References
- 1. DEVELOPING A SENSORY DESCRIPTIVE PANEL FOR PEAR QUALITY EVALUATION | International Society for Horticultural Science [ishs.org]
- 2. researchgate.net [researchgate.net]
- 3. Sensory profiling of pears from the Pacific Northwest: Consumers' perspective and descriptive analysis [kerwa.ucr.ac.cr]
- 4. Measuring Flavor and Sensory Protocols [sensapure.com]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. femaflavor.org [femaflavor.org]
- 8. frontiersin.org [frontiersin.org]
A Comparative Guide to the Isomeric Purity Analysis of Hexyl Acetate Samples
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of raw materials and synthesized compounds is a critical parameter in the chemical, pharmaceutical, and flavor industries. For hexyl acetate, an ester widely used as a solvent and a flavoring agent, ensuring the correct isomeric composition is paramount to guarantee consistent product quality, efficacy, and safety. This guide provides an objective comparison of the two primary analytical techniques for assessing the isomeric purity of this compound: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present supporting experimental data and detailed methodologies to assist researchers in selecting the optimal method for their specific requirements.
Introduction to Isomers of this compound
This compound (C₈H₁₆O₂) can exist as several constitutional (structural) isomers, arising from the different possible structures of the hexyl group. While n-hexyl acetate is the most common isomer, others may be present as impurities from the manufacturing process, which typically involves the esterification of a hexanol isomer with acetic acid. Some of these isomers, such as those derived from secondary alcohols, are chiral and can exist as enantiomers.
Common Constitutional Isomers of this compound:
-
n-Hexyl acetate (from hexan-1-ol)
-
sec-Hexyl acetate (e.g., 1-methylpentyl acetate from hexan-2-ol, which is chiral)
-
1,3-Dimethylbutyl acetate (from 4-methylpentan-2-ol, also chiral)
-
Isothis compound (from 4-methylpentan-1-ol)
-
Neothis compound (from 3,3-dimethylbutan-1-ol)
The presence of these isomers can alter the physical and sensory properties of the final product and may introduce unforeseen reactivity in chemical processes. Therefore, robust analytical methods are required for their separation and quantification.
Method Comparison: Gas Chromatography vs. Nuclear Magnetic Resonance Spectroscopy
Gas Chromatography is a powerful separation technique ideal for volatile compounds like esters. Coupled with a Flame Ionization Detector (FID), GC offers high sensitivity for quantifying the relative amounts of different isomers. For the separation of enantiomers of chiral isomers, specialized chiral GC columns are necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy is an equally powerful technique that provides detailed structural information about a molecule. For isomeric purity analysis, it relies on differences in the chemical environment of atomic nuclei in each isomer, leading to distinct signals in the NMR spectrum.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance metrics for the analysis of this compound isomers using GC-FID and ¹H NMR.
| Parameter | Gas Chromatography with Flame Ionization Detection (GC-FID) | ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Differentiation based on the unique magnetic environments of protons in each isomer. |
| Selectivity | Excellent for constitutional isomers with appropriate column selection. Chiral columns required for enantiomers. | Good for constitutional isomers with distinct chemical shifts. Chiral solvating agents or derivatization may be needed for enantiomers. |
| Sensitivity | High (typically ppm to ppb level). | Moderate (typically >0.1 mol%). |
| Quantification | Relative quantification based on peak area percentages (assuming similar response factors for isomers). Accurate quantification requires calibration with standards. | Absolute quantification possible with an internal standard (qNMR). Relative quantification by signal integration. |
| Sample Throughput | High, especially with an autosampler. | Moderate. |
| Instrumentation Cost | Moderate. | High. |
| Primary Strengths | Excellent separation of complex mixtures. High sensitivity for trace impurity detection. | Provides unambiguous structural confirmation. Non-destructive. Can provide absolute quantification without a specific standard for each isomer. |
| Primary Limitations | Destructive technique. Isomer identification relies on retention time matching with standards. Co-elution of isomers can occur. | Lower sensitivity compared to GC. Signal overlap can complicate quantification in complex mixtures. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) Method for Constitutional Isomer Analysis
This protocol describes a general method for the separation and quantification of common this compound isomers.
1. Sample Preparation:
-
Dilute the this compound sample to approximately 1% (v/v) in a suitable solvent such as ethyl acetate or hexane.
-
If an internal standard is used for absolute quantification, add it to the sample at a known concentration. A suitable internal standard would be an ester with a retention time that does not overlap with any of the this compound isomers (e.g., heptyl acetate).
2. GC-FID Parameters:
-
Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a DB-5 (or equivalent 5% phenyl-methylpolysiloxane) column, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 5 °C/min.
-
Hold: Hold at 150 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280 °C.
3. Data Analysis:
-
Identify the peaks corresponding to the different this compound isomers based on their retention times, which should be determined by injecting standards of the individual isomers if available.
-
Calculate the relative percentage of each isomer by dividing the peak area of that isomer by the total peak area of all isomers and multiplying by 100.
¹H NMR Spectroscopy Method for Isomer Differentiation
This protocol provides a general procedure for distinguishing between this compound isomers.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ 0.00 ppm).
2. NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Nucleus: ¹H.
-
Solvent: CDCl₃.
-
Number of Scans: 16 (can be increased for better signal-to-noise ratio).
-
Relaxation Delay: 5 seconds.
-
Pulse Angle: 30 degrees.
-
Spectral Width: -2 to 12 ppm.
3. Data Analysis:
-
Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to unique protons in each isomer. The chemical shifts of protons in different isomers will vary due to their different electronic environments. For example, the protons on the carbon atom attached to the oxygen of the ester will have characteristic chemical shifts for each isomer.
-
The relative ratio of the isomers can be determined by comparing the integrals of their unique, well-resolved signals.
Mandatory Visualizations
Experimental Workflow for GC-FID Analysis
Comparative Analysis of Ester Adsorption on Activated Carbon: A Focus on Hexyl Acetate
The efficiency of activated carbon in adsorbing various ester compounds is a critical aspect in numerous industrial applications, ranging from solvent recovery to the purification of food and pharmaceutical products. This guide provides a comparative analysis of the adsorption of hexyl acetate and other esters on activated carbon, supported by experimental data and detailed methodologies.
The adsorptive capacity of activated carbon for esters is influenced by several factors, including the molecular structure of the ester, its boiling point, and the experimental conditions such as temperature and pressure.[1] Generally, esters with longer alkyl chains exhibit a higher affinity for the hydrophobic surface of activated carbon.[1]
Quantitative Adsorption Data
The following table summarizes the comparative adsorption data for various esters on activated carbon as reported in the literature.
| Ester | Adsorbent | Experimental Conditions | Adsorption Capacity | Reference |
| This compound | Activated Carbon | Supercritical CO2, 333 K, 15 MPa | Higher than propyl and ethyl acetate | [1] |
| Butyl Acetate | Activated Carbon | Supercritical CO2, 333 K, 15 MPa | Higher than hexyl, propyl, and ethyl acetate | [1][2] |
| Propyl Acetate | Activated Carbon | Supercritical CO2, 333 K, 15 MPa | Lower than hexyl and butyl acetate | [1] |
| Ethyl Acetate | Activated Carbon | Supercritical CO2, 333 K, 15 MPa | Lower than hexyl, butyl, and propyl acetate | [1][2] |
| Ethyl Propionate | Filtrasorb 400 | Liquid phase | Data fitted to various isotherm models | [3] |
| Ethyl Butyrate | Filtrasorb 400 | Liquid phase | Data fitted to various isotherm models | [3] |
| Ethyl Isovalerate | Filtrasorb 400 | Liquid phase | Data fitted to various isotherm models | [3] |
| Dibutyl Phthalate (DBP) | Activated Carbon | Aqueous solution | 16.39 mg/g | [4][5] |
| Dibutyl Phthalate (DBP) | Activated Carbon | 100% Ethanol solution | 1.58 mg/g | [4][5] |
Experimental Protocols
The methodologies employed in studying ester adsorption on activated carbon typically involve either fixed-bed adsorption setups or batch adsorption experiments.
Fixed-Bed Adsorption in Supercritical CO2:
A prevalent method for determining adsorption equilibria involves a fixed-bed apparatus.[1]
-
Apparatus: The setup consists of a fixed-bed adsorber packed with a known quantity of activated carbon.
-
Procedure: A stream of supercritical carbon dioxide containing the ester of interest at a specific concentration is passed through the bed at a constant temperature and pressure.[1]
-
Analysis: The concentration of the ester at the outlet of the bed is monitored over time to obtain a breakthrough curve. The amount of ester adsorbed is then calculated from this curve.[2]
-
Conditions: Experiments are typically conducted over a range of temperatures (e.g., 313–353 K) and pressures (e.g., 10–20 MPa) to study their effects on adsorption.[1]
Batch Adsorption in Liquid Phase:
For liquid-phase adsorption studies, batch experiments are commonly performed.
-
Preparation: A known mass of activated carbon is added to a series of flasks containing the ester solution at different initial concentrations.[4]
-
Equilibration: The flasks are agitated in a constant temperature shaker for a predetermined time to reach equilibrium.[4]
-
Analysis: The concentration of the ester in the solution is measured before and after adsorption using techniques such as gas chromatography or UV-Vis spectrophotometry.
-
Isotherm Models: The experimental data are often fitted to various adsorption isotherm models, such as the Langmuir, Freundlich, Sips, Toth, and Dubinin-Radushkevich equations, to determine the adsorption capacity and other parameters.[3]
Factors Influencing Adsorption
Several key factors influence the adsorption of esters onto activated carbon:
-
Molecular Structure: Esters with longer alkyl chains, like this compound, tend to have a higher affinity for the hydrophobic surface of activated carbon compared to those with shorter chains, such as ethyl acetate.[1]
-
Boiling Point and Volatility: Esters with higher boiling points, such as this compound, exhibit lower volatility, which can lead to greater accumulation in the adsorbed phase.[1]
-
Solvent Effects: The presence of other solvents, like ethanol, can significantly impact the adsorption capacity. For instance, the adsorption of dibutyl phthalate on activated carbon is substantially lower in an ethanol solution compared to an aqueous solution.[4][5]
-
Activated Carbon Properties: The specific surface area, pore structure, and surface chemistry of the activated carbon play a crucial role in its adsorption performance.[6][7][8]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for comparative adsorption studies and the logical relationships influencing ester adsorption.
Caption: Experimental workflow for comparative ester adsorption studies.
Caption: Key factors influencing the adsorption capacity of esters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Adsorption of Phthalate Acid Esters by Activated Carbon: The Overlooked Role of the Ethanol Content [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical Properties of Activated Carbon: Their Effect on the Adsorption of Pharmaceutical Compounds and Adsorbate–Adsorbent Interactions [mdpi.com]
- 7. heycarbons.com [heycarbons.com]
- 8. naturecarbon.com [naturecarbon.com]
A Comparative Guide to Inter-laboratory Analysis of Hexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methodologies for the determination of hexyl acetate, a widely used fragrance and flavor ingredient. The focus is on providing a framework for inter-laboratory comparison, enabling laboratories to assess and improve the reliability and comparability of their analytical results. While specific, publicly available inter-laboratory proficiency testing data for this compound is limited, this guide synthesizes expected performance characteristics based on established analytical techniques and data from similar volatile esters.
The primary methods for the analysis of this compound are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for samples where volatility is a concern or for simultaneous analysis with non-volatile compounds.
Workflow for an Inter-laboratory Comparison Study
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison or proficiency test. This process is essential for verifying the competency of participating laboratories and ensuring the reproducibility of analytical methods.
Caption: Workflow of an inter-laboratory comparison study.
Comparison of Analytical Methods
The selection of an analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas chromatography is generally preferred due to the volatile nature of this compound.[1]
Logical Relationship of Method Validation Parameters
The validation of an analytical method is crucial before its application in routine analysis or in an inter-laboratory study. The relationship between key validation parameters is depicted below, following guidelines such as those from the International Council for Harmonisation (ICH).
Caption: Key analytical method validation parameters.
Data Presentation: Performance Characteristics
The following table summarizes the expected performance characteristics for the analysis of this compound by different methods. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and laboratory conditions.
| Parameter | GC-FID | GC-MS | RP-HPLC-UV |
| Principle | Separation by volatility, detection by flame ionization | Separation by volatility, detection by mass-to-charge ratio | Separation by polarity, detection by UV absorbance |
| Selectivity | Moderate | High | Moderate to High |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 98 - 102% |
| Precision (RSD) | < 10% | < 5% | < 5% |
| Limit of Detection (LOD) | ~ 1-10 ng/mL | ~ 0.01-1 ng/mL | ~ 10-50 ng/mL |
| Limit of Quantification (LOQ) | ~ 5-30 ng/mL | ~ 0.05-5 ng/mL | ~ 50-150 ng/mL |
| Robustness | Good | Good | Excellent |
| Inter-lab Reproducibility (RSD) | < 15% | < 10% | < 15% |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of results across different laboratories. Below are representative protocols for the analysis of this compound using GC-MS and RP-HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the quantification of this compound in complex matrices, such as food and environmental samples.
-
Sample Preparation:
-
For liquid samples (e.g., beverages): A direct injection or a liquid-liquid extraction (LLE) with a solvent like dichloromethane or diethyl ether may be performed.
-
For solid samples (e.g., fruit): Headspace solid-phase microextraction (HS-SPME) is a common technique.[1] A known amount of the homogenized sample is placed in a sealed vial and heated to allow volatiles to partition into the headspace. An SPME fiber is then exposed to the headspace to adsorb the analytes.
-
-
Instrumentation:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless mode, temperature 250°C.
-
Oven Program: Initial temperature 40°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Quantification: Based on the area of a characteristic ion (e.g., m/z 43, 61, or 87) using an internal or external standard calibration.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
While less common for a volatile compound like this compound, RP-HPLC can be employed, especially in quality control settings for raw materials or formulated products.
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve and dilute the sample in the mobile phase to a known concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
HPLC System: Waters Alliance e2695 or equivalent with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Quantification: Based on the peak area using an external standard calibration curve.
-
Conclusion
The choice of analytical method for this compound should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. For inter-laboratory comparisons, it is imperative that all participating laboratories adhere to a well-defined and validated protocol. The use of certified reference materials and participation in proficiency testing schemes are highly recommended to ensure the accuracy and comparability of results. This guide provides a foundation for establishing such comparisons and for the internal validation of analytical procedures for this compound.
References
Comparing Analytical Methods for Hexyl Acetate in E-Liquids: A Validation Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of flavor compounds like hexyl acetate in e-liquids is critical for ensuring product quality, safety, and regulatory compliance. This guide provides a comparative overview of the "dilute and shoot" method against alternative analytical approaches, supported by experimental data and detailed protocols.
Method Comparison: "Dilute & Shoot" vs. Alternative Extraction Methods
The "dilute and shoot" method is a straightforward and rapid approach for sample preparation in the analysis of e-liquids.[1][2] It involves diluting the e-liquid sample in a suitable solvent before direct injection into an analytical instrument, typically a gas chromatograph-mass spectrometer (GC-MS).[3][4][5] This method is often favored for its simplicity and high throughput.
Alternative methods often involve more extensive sample preparation steps, such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME), to isolate analytes from the sample matrix.[6] While these methods can offer higher sensitivity and remove potential interferences, they are generally more time-consuming and labor-intensive.
The following tables summarize the performance characteristics of a typical "dilute and shoot" GC-MS method compared to a representative alternative method involving extraction.
| Validation Parameter | "Dilute & Shoot" GC-MS Method | Alternative Method (e.g., LLE-GC-MS) | Reference |
| Linearity (R²) | > 0.990 | > 0.99 | [7] |
| Accuracy (Recovery %) | 84 - 113% | 75.8 - 116.4% | [1][8] |
| Precision (RSD %) | Inter-day: 0.1 - 10% Intra-day: 1 - 11% | < 15% | [8] |
| Limit of Detection (LOD) | 3 - 87 ng/mL | 0.3 - 20.0 ng/mL | [1][8] |
| Limit of Quantification (LOQ) | 0.02 - 0.63 mg/ml | 1.0 - 31.8 ng/mL | [1][7] |
Table 1: Comparison of Method Validation Parameters.
| Feature | "Dilute & Shoot" Method | Alternative Extraction Methods |
| Sample Preparation Time | ~5 minutes | 30 - 60 minutes |
| Solvent Consumption | Low | High |
| Throughput | High | Low to Medium |
| Matrix Effect | Potentially higher | Minimized |
| Automation Potential | High | Moderate |
Table 2: Qualitative Comparison of Analytical Methods.
Experimental Protocols
"Dilute & Shoot" GC-MS Method
This protocol is a generalized procedure based on common practices for the analysis of flavor compounds in e-liquids.[1][8]
1. Sample Preparation:
-
Vortex the e-liquid sample to ensure homogeneity.
-
Accurately weigh approximately 100 mg of the e-liquid into a 10 mL volumetric flask.
-
Add a suitable solvent (e.g., methanol or acetonitrile) to the flask to dilute the sample.[3][4][9]
-
Vortex the solution for 30 seconds to ensure complete mixing.
-
Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 7250 Q-TOF or equivalent.[7]
-
Column: DB-624UI (30 m x 0.25 mm ID x 1.4 µm film thickness) or similar.[7]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60°C held for 1 minute, then ramped to 240°C at 10°C/min, and held for 5 minutes.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan (m/z 40-400).
Alternative Method: Liquid-Liquid Extraction (LLE) GC-MS
This protocol provides a representative example of an LLE-based method.[10][11]
1. Sample Preparation:
-
Vortex the e-liquid sample to ensure homogeneity.
-
Accurately weigh approximately 1 g of the e-liquid into a 15 mL centrifuge tube.
-
Add 5 mL of deionized water and vortex for 30 seconds.
-
Add 5 mL of a suitable extraction solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex vigorously for 2 minutes to facilitate extraction.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for ethyl acetate) to a clean tube.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Transfer an aliquot of the dried extract into a 2 mL autosampler vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
The GC-MS instrumentation and conditions can be the same as those described for the "Dilute & Shoot" method.
Workflow Diagram
Caption: "Dilute & Shoot" experimental workflow.
Conclusion
The "dilute and shoot" method offers a rapid, simple, and high-throughput option for the routine analysis of this compound and other flavor compounds in e-liquids. While alternative methods like LLE may provide cleaner extracts and potentially lower detection limits, the "dilute and shoot" approach often demonstrates acceptable accuracy and precision for quality control and monitoring purposes. The choice of method will ultimately depend on the specific analytical requirements, including the desired sensitivity, sample throughput, and available resources. For methods requiring the highest sensitivity and removal of matrix interferences, an extraction step may be necessary. However, for rapid screening and quantification in many e-liquid formulations, the "dilute and shoot" method provides a validated and efficient solution.
References
- 1. researchgate.net [researchgate.net]
- 2. soft-tox.org [soft-tox.org]
- 3. Analysis of Electronic Cigarette E-Liquid Ingredients by GC-MS | Testing [scioninstruments.com]
- 4. Vitamin E Acetate Determination in Vaping Liquids and Non-targeted Analysis of Vaping Emissions of Diluents of Concern, Vitamin E Acetate and Medium-Chain Triglycerides Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Hexyl Acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical waste is paramount to maintaining a secure and compliant laboratory environment. Hexyl acetate, a flammable liquid, requires specific procedures for its disposal to mitigate risks and adhere to regulatory standards. This guide provides essential, step-by-step instructions for the proper disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be aware of the immediate safety and handling requirements for this compound. This substance is a flammable liquid and vapor, and it is toxic to aquatic life with long-lasting effects.[1][2][3]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Ventilation: Always handle this compound in a well-ventilated area, such as a fume hood.[4]
Spill Response: In the event of a spill, immediately eliminate all ignition sources.[3] Absorb the spill with an inert material such as sand, diatomaceous earth, or a universal binding agent.[2][5] The contaminated absorbent material must then be collected and disposed of as hazardous waste.[6] Do not allow the chemical to enter drains or waterways.[2][5]
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 142-92-7 |
| Physical State | Liquid |
| Boiling Point | 168 – 170 °C |
| Flash Point | 58 °C at 101.8 kPa |
| Auto-ignition Temperature | 242 °C at 100.9 kPa |
| Melting Point | -80 °C |
Source: Carl ROTH Safety Data Sheet[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[6] Never pour this compound down the drain or attempt to evaporate it as a method of disposal.[6][7]
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound."
-
List all constituents if it is a mixed waste stream. Accurate chemical identification is crucial for safe consolidation and disposal by environmental health and safety (EHS) personnel.[7][9]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8][9]
-
The SAA must be a designated area away from ignition sources and incompatible chemicals.[8][10] Store acids and bases separately, and keep oxidizing agents away from organic compounds.[8]
-
Ensure the waste container is kept closed at all times, except when adding waste.[6][7][9]
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA. Once this limit is reached, the waste must be removed by EHS within three days.[7][9]
-
-
Arranging for Disposal:
-
Empty Container Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. carlroth.com [carlroth.com]
- 3. vigon.com [vigon.com]
- 4. eng.hekserij.nl [eng.hekserij.nl]
- 5. carlroth.com [carlroth.com]
- 6. vumc.org [vumc.org]
- 7. odu.edu [odu.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling Hexyl acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Hexyl Acetate, including detailed operational and disposal plans to foster a secure research environment.
Physicochemical and Toxicological Data
Understanding the properties of this compound is the first step toward safe handling. The following tables summarize key quantitative data.
| Physical and Chemical Properties | Value |
| CAS Number | 142-92-7 |
| Molecular Weight | 144.21 g/mol |
| Appearance | Colorless liquid[1] |
| Odor | Mild, sweet, fruity odor[1][2][3] |
| Boiling Point | 168 - 170 °C[4] |
| Melting Point | -80 °C[4] |
| Flash Point | 58 °C (136.4 °F)[4] |
| Auto-ignition Temperature | 242 °C[4] |
| Density | 0.87 g/cm³ at 25 °C |
| Solubility | Insoluble in water; very soluble in alcohols and ethers[1][2] |
| Vapor Density | Heavier than air[5][6] |
| Toxicological Data | Value |
| Acute Oral Toxicity (LD50, rat) | 41,500 uL/kg[7] |
| Acute Dermal Toxicity (LD50, rabbit) | >5 g/kg[7] |
| Eye Irritation (rabbit) | Mild irritant[7] |
| Skin Irritation (rabbit) | Mild irritant[7] |
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimize exposure risks.
| PPE Category | Specifications |
| Eye/Face Protection | Safety goggles with side protection.[4][6] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber), tested according to EN 374.[4][8] |
| Skin and Body Protection | Protective clothing that is impervious, flame-retardant, and antistatic.[8] |
| Respiratory Protection | Required when vapors are generated. Use a NIOSH/MSHA approved respirator if exposure limits are exceeded.[7][8] |
Experimental Protocols: Safe Handling and Storage
Adherence to standardized procedures is essential for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect containers for damage or leaks.
-
Keep containers tightly closed and upright to prevent leakage.[8][9]
-
Store away from heat, sparks, open flames, and other ignition sources.[4][9] No smoking in storage areas.[4][5][8][9][10]
-
Ground and bond containers and receiving equipment to prevent static discharge.[9]
-
Store separately from incompatible materials such as strong oxidizing agents, alkalis, and acids.[3][4]
Handling and Use:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4][7][8]
-
Avoid contact with skin, eyes, and clothing.[4][5][6][7][8] Do not breathe vapors or mist.[4][5][6][8]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4][8]
Emergency Procedures
Immediate and appropriate response to incidents can significantly mitigate harm.
First Aid Measures:
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10] If you feel unwell, seek medical advice.[10]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][6] If eye irritation persists, get medical advice/attention.
-
Ingestion: Rinse mouth.[5][6] Do NOT induce vomiting.[8] Call a poison center or a doctor if you feel unwell.[8][10]
Spill Response:
-
Eliminate all ignition sources (no smoking, flares, sparks, or flames in the immediate area).[2][9]
-
Evacuate unnecessary personnel and ensure adequate ventilation.[10]
-
Wear appropriate personal protective equipment.[8]
-
For small spills, absorb with inert material (e.g., sand, diatomaceous earth, or universal binding agents).[4][5][6][9]
-
For large spills, dike the spilled material to prevent spreading.[9]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[4][5][6][9][11]
-
Do not let the product enter drains, surface water, or ground water.[4][5][6]
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
Waste Treatment:
-
Dispose of this compound and its container as hazardous waste.[9]
-
Do not dispose of it with household waste.
-
Do not allow the product to reach the sewage system.
-
Disposal must be in accordance with local, regional, national, and/or international regulations.[9][10]
Container Disposal:
-
Empty containers may retain product residue and can be dangerous.[7]
-
Do not reuse empty containers.[10]
-
Dispose of contaminated packaging in the same way as the substance itself.
Workflow for Safe Handling of this compound
References
- 1. This compound | C8H16O2 | CID 8908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. restoredcdc.org [restoredcdc.org]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. aurochemicals.com [aurochemicals.com]
- 9. vigon.com [vigon.com]
- 10. eng.hekserij.nl [eng.hekserij.nl]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
